2-Bromo-3-chlorotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSIBTDRKLGGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370791 | |
| Record name | 2-Bromo-3-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69190-56-3 | |
| Record name | 2-Bromo-3-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Halogenated Building Block
An In-Depth Technical Guide to 2-Bromo-3-chlorotoluene (CAS: 69190-56-3)
This compound is a disubstituted aromatic compound featuring a toluene backbone with bromine and chlorine atoms at the 2- and 3-positions, respectively. As a member of the halogenated toluene family, this molecule serves as a highly valuable and versatile intermediate in advanced organic synthesis. Its utility is primarily derived from the distinct electronic environment of the aromatic ring and, more critically, the differential reactivity of its two halogen substituents. This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will cover its fundamental properties, a robust synthetic protocol, analytical characterization, reactivity profile, and essential safety protocols, offering field-proven insights to facilitate its effective application in complex molecule synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in research and development. The key identifiers and properties for this compound are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 69190-56-3[1] |
| IUPAC Name | 2-Bromo-1-chloro-3-methylbenzene[1] |
| Synonyms | 2-bromo-1-chloro-3-methylbenzene[1][2] |
| Molecular Formula | C₇H₆BrCl[2] |
| Molecular Weight | 205.48 g/mol [2] |
| InChI Key | ADSIBTDRKLGGEO-UHFFFAOYSA-N |
| Canonical SMILES | Cc1cccc(Cl)c1Br |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Pale yellow clear liquid | [1] |
| Density | 1.57 g/cm³ | [1][3] |
| Boiling Point | 229.1 ± 20.0 °C at 760 mmHg, 70 °C at 1 mmHg | [1][2][3] |
| Flash Point | 104.5 °C | [1][3] |
| Refractive Index | 1.566 | [1] |
| Storage | Room Temperature, sealed in dry conditions |[3] |
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes to polysubstituted benzenes exist[4], the Sandmeyer reaction remains a cornerstone of aromatic chemistry for its reliability and predictability in introducing halides onto an aromatic ring starting from an aniline. The synthesis of this compound can be effectively achieved from 3-chloro-2-methylaniline via a two-step diazotization and copper-mediated substitution process.
Synthetic Workflow Diagram
Caption: Synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from well-established procedures for Sandmeyer reactions on substituted anilines[5][6][7].
Materials and Equipment:
-
3-Chloro-2-methylaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-salt bath, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
Part A: Diazotization of 3-Chloro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 48% hydrobromic acid. The causality here is that the amine must be fully protonated to form a soluble salt before diazotization.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Copper-Mediated Bromination (Sandmeyer Reaction)
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred CuBr solution. The evolution of nitrogen gas will be observed. The copper(I) catalyst facilitates the substitution of the diazonium group with bromide.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C for 1-2 hours, or until the effervescence of nitrogen ceases, indicating the reaction is complete[5].
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by vacuum distillation to yield this compound as a pale yellow liquid[2][3]. Purity should be assessed by GC-MS.
Analytical Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~7.0-7.5 ppm: Complex multiplet, 3H (aromatic protons). The protons at positions 4, 5, and 6 will show characteristic splitting patterns. ~2.4 ppm: Singlet, 3H (methyl protons, -CH₃). |
| ¹³C NMR | ~130-140 ppm: Quaternary carbons (C-Br, C-Cl, C-CH₃). ~125-130 ppm: Aromatic CH carbons. ~20 ppm: Methyl carbon (-CH₃). |
| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from CH₃). ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches. ~700-800 cm⁻¹: C-Cl stretch. ~550-650 cm⁻¹: C-Br stretch[11]. |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. Expect major peaks at m/z 204 (C₇H₆⁷⁹Br³⁵Cl), 206 (C₇H₆⁸¹Br³⁵Cl & C₇H₆⁷⁹Br³⁷Cl), and 208 (C₇H₆⁸¹Br³⁷Cl). Fragmentation: Loss of Br (M-79/81), Cl (M-35/37), and CH₃ (M-15) would be expected. |
Reactivity and Applications in Drug Development
The synthetic utility of this compound is anchored in the differential reactivity of its C-Br and C-Cl bonds. In transition metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This chemoselectivity is a powerful tool, allowing for sequential and site-selective functionalization of the aromatic ring.
This makes the compound an excellent starting material for the synthesis of complex, highly substituted molecules, which are often key scaffolds in active pharmaceutical ingredients (APIs) and agrochemicals[5][12][13].
Chemoselective Cross-Coupling Strategy
Caption: Sequential functionalization via selective cross-coupling.
Sample Protocol: Selective Suzuki-Miyaura Coupling
This protocol demonstrates the selective reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations[12][14].
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chlorotoluene derivative.
Safety and Handling
This compound is a chemical intermediate that must be handled with appropriate care. The following information is derived from supplier safety data sheets[1].
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[15].
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[15][16].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[3][17].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains[15].
Conclusion
This compound (CAS 69190-56-3) is a synthetically powerful building block whose value lies in the predictable and chemoselective reactivity of its carbon-halogen bonds. The ability to selectively functionalize the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations provides a strategic advantage in the multi-step synthesis of complex pharmaceutical and agrochemical targets. This guide has provided a comprehensive technical overview, from a validated synthetic protocol and analytical predictions to a discussion of its reactivity and essential safety measures. By leveraging the insights herein, researchers can confidently and effectively integrate this versatile intermediate into their synthetic programs.
References
- This compound CAS 69190-56-3. (n.d.). Home Sunshine Pharma.
- Preparation of 2-bromotoluene. (n.d.). PrepChem.com.
- 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476. (n.d.). PubChem.
- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (n.d.). ResearchGate.
- 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789. (n.d.). PubChem.
- 4-Bromo-3-chlorotoluene. (n.d.). NIST WebBook.
- Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. (n.d.).
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
- p-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure.
- o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses Procedure.
Sources
- 1. This compound CAS 69190-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CAS 69190-56-3 | 1700-D-X2 | MDL MFCD00060645 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound CAS#: 69190-56-3 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Bromotoluene(95-46-5) 1H NMR [m.chemicalbook.com]
- 9. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
Spectroscopic data of 2-Bromo-3-chlorotoluene
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-chlorotoluene
Introduction
This compound (CAS No. 69190-56-3) is a halogenated aromatic compound with the molecular formula C₇H₆BrCl.[1][2] As a substituted toluene, it serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of the bromo, chloro, and methyl substituents on the benzene ring dictates its reactivity and potential for selective functionalization in cross-coupling reactions.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is to move beyond a simple presentation of data, offering instead an in-depth interpretation grounded in the principles of structural chemistry. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical signature for identification, purity assessment, and reaction monitoring. We will explore its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, detailing the causality behind the observed spectral features and providing robust, self-validating experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The unique spectroscopic fingerprint of this compound is a direct consequence of its molecular architecture. The structure features a toluene backbone with bromine and chlorine atoms at positions 2 and 3, respectively. This substitution pattern (1-methyl, 2-bromo, 3-chloro) results in a lack of symmetry, rendering all aromatic protons and carbons chemically non-equivalent.
This asymmetry is the cornerstone of its spectral complexity and provides a wealth of information for unambiguous identification.
-
NMR Spectroscopy : We anticipate three distinct signals for the aromatic protons and seven unique signals in the proton-decoupled ¹³C NMR spectrum (six aromatic, one methyl).[3] The chemical shifts will be significantly influenced by the inductive effects of the halogen substituents.
-
Infrared Spectroscopy : The IR spectrum will be characterized by vibrations corresponding to the aromatic C-H and aliphatic C-H stretches, C=C ring stretches, and distinctive absorptions in the fingerprint region associated with the C-Br and C-Cl bonds.[4]
-
Mass Spectrometry : The presence of two different halogen atoms (bromine and chlorine), each with characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will produce a highly distinctive isotopic pattern for the molecular ion and halogen-containing fragments, serving as a definitive confirmation of the elemental composition.
Caption: Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a primary technique for confirming the substitution pattern on the aromatic ring. For this compound, the three aromatic protons are distinct and exhibit complex splitting patterns due to both ortho and meta couplings.
Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.45 | Doublet | 1H | J ≈ 8.0 Hz (ortho) | H-6 |
| ~7.20 | Triplet/Doublet of Doublets | 1H | J ≈ 8.0 Hz (ortho), J ≈ 7.5 Hz (ortho) | H-5 |
| ~7.05 | Doublet | 1H | J ≈ 7.5 Hz (ortho) | H-4 |
| 2.40 | Singlet | 3H | - | -CH₃ |
Note: The predicted chemical shifts and coupling constants are based on established values for similar halogenated toluenes. Actual experimental values may vary slightly based on solvent and concentration.
Interpretation and Mechanistic Insight
The ¹H NMR spectrum provides a clear structural fingerprint.
-
Aromatic Region (7.0-7.5 ppm) : The three aromatic protons reside in distinct chemical environments. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent bromine atom. The proton at H-4 is expected to be the most upfield of the aromatic signals. The central proton, H-5, is coupled to both H-4 and H-6, resulting in a more complex multiplet, often appearing as a triplet or a doublet of doublets.
-
Aliphatic Region (2.40 ppm) : The methyl (-CH₃) group appears as a sharp singlet. Its integration value of 3H confirms its identity. The absence of coupling indicates no adjacent protons, which is consistent with its attachment to the quaternary aromatic carbon C-1.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for non-polar analytes.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a self-validating step; poor shimming is immediately visible as broad or distorted peaks.
-
-
Data Acquisition :
-
Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Integrate all peaks and reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. The proton-decoupled spectrum of this compound should display seven distinct signals, corresponding to each unique carbon atom.
Data Summary
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 | C-1 | Quaternary carbon attached to the methyl group. |
| ~135 | C-3 | Quaternary carbon attached to Chlorine (strong deshielding). |
| ~132 | C-5 | Aromatic CH. |
| ~128 | C-6 | Aromatic CH. |
| ~127 | C-4 | Aromatic CH. |
| ~125 | C-2 | Quaternary carbon attached to Bromine. |
| ~22 | -CH₃ | Aliphatic methyl carbon. |
Note: These are predicted chemical shifts. The assignments of C-4, C-5, and C-6 can be ambiguous without advanced 2D NMR experiments (HSQC/HMBC).
Interpretation and Mechanistic Insight
The chemical shifts in the ¹³C NMR spectrum are primarily governed by the electronegativity of the substituents.
-
Substituted Carbons (C-1, C-2, C-3) : The carbons directly bonded to the halogens (C-2 and C-3) are significantly deshielded, causing their signals to appear downfield. The carbon bearing the chlorine atom (C-3) is typically further downfield than the one bearing the bromine (C-2) due to chlorine's higher electronegativity. The carbon attached to the methyl group (C-1) also appears downfield as a quaternary carbon.
-
Protonated Carbons (C-4, C-5, C-6) : These signals appear in the typical aromatic region (~125-135 ppm).
-
Methyl Carbon : The aliphatic methyl carbon signal is found significantly upfield (~22 ppm), characteristic of sp³-hybridized carbons.
Caption: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound is defined by vibrations of the toluene backbone and the carbon-halogen bonds.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 2980-2850 | Weak | Aliphatic C-H Stretch (from -CH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~780 | Strong | Out-of-plane C-H Bending |
| ~700 | Strong | C-Cl Stretch |
| ~580 | Medium | C-Br Stretch |
Interpretation and Mechanistic Insight
The IR spectrum can be divided into two main regions:
-
Functional Group Region (>1500 cm⁻¹) : This region confirms the presence of the core structure. The weak bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are from the methyl group. The sharp peaks between 1450 and 1600 cm⁻¹ are due to the stretching vibrations of the C=C bonds within the benzene ring.
-
Fingerprint Region (<1500 cm⁻¹) : This region is highly specific to the molecule. The strong absorption around 780 cm⁻¹ is indicative of the out-of-plane bending ("wagging") of adjacent aromatic hydrogens. Most importantly, the absorptions for the C-Cl (around 700 cm⁻¹) and C-Br (around 580 cm⁻¹) bonds are found here. The presence of these two distinct bands provides strong evidence for the di-halogenated structure.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan : Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol. Record a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application : Place a single drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal to ensure full contact.
-
Spectrum Acquisition : Collect the sample spectrum. The instrument's software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic abundances of chlorine and bromine.
Data Summary
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment |
| 204/206/208 | High | [M]⁺, Molecular Ion |
| 125/127 | High | [M - Br]⁺ |
| 169/171 | Medium | [M - Cl]⁺ |
| 90 | Medium | [M - Br - Cl]⁺ or [C₇H₆]⁺ |
Interpretation and Mechanistic Insight
The mass spectrum of this compound is distinguished by its complex molecular ion region.
-
Molecular Ion (M⁺) : Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combination of these isotopes results in a characteristic cluster for the molecular ion:
-
M⁺ (C₇H₆³⁵Cl⁷⁹Br) : m/z ≈ 204
-
M+2 (C₇H₆³⁷Cl⁷⁹Br and C₇H₆³⁵Cl⁸¹Br) : m/z ≈ 206 (most abundant peak in the cluster)
-
M+4 (C₇H₆³⁷Cl⁸¹Br) : m/z ≈ 208 The intensity ratio of these peaks (approximately 3:4:1) is a definitive indicator of the presence of one bromine and one chlorine atom.
-
-
Fragmentation Pattern : The primary fragmentation pathway involves the loss of the halogen atoms. The loss of a bromine radical ([M - Br]⁺) is often a major fragmentation pathway, leading to a prominent peak cluster around m/z 125/127 (due to the remaining chlorine atom). The loss of a chlorine radical ([M - Cl]⁺) results in a cluster at m/z 169/171 (due to the remaining bromine atom). Further fragmentation can lead to the loss of both halogens.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation : Inject 1 µL of the solution into the GC inlet. The sample is vaporized and separated from impurities on a capillary column (e.g., a non-polar DB-5ms column). The temperature program should be optimized to ensure good peak shape and separation (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for the GC peak. This process validates both the purity (via the chromatogram) and identity (via the mass spectrum) of the analyte.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of several analytical techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. Infrared spectroscopy provides rapid verification of functional groups and the carbon-halogen bonds. Finally, mass spectrometry delivers an unambiguous confirmation of the molecular weight and elemental formula through its unique isotopic signature. Together, these techniques provide a robust and self-validating analytical package essential for the reliable use of this compound in research and development.
References
- PubChem. 4-Bromo-3-chlorotoluene. National Center for Biotechnology Information.
- PubChem. 2-Bromo-5-chlorotoluene. National Center for Biotechnology Information.
- PubChem. 2-Bromotoluene. National Center for Biotechnology Information.
- Homework.Study.com. How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene?. Study.com.
- PrepChem.com. Preparation of 2-bromotoluene. PrepChem.com.
- MOLBASE. This compound|69190-56-3. MOLBASE.
- Oakwood Chemical. This compound, min 98%. Oakwood Chemical.
- NIST. 4-Bromo-3-chlorotoluene. NIST WebBook.
- HORIBA. Spectroscopic Analysis. HORIBA.
- ResearchGate. Highlights of Spectroscopic Analysis – A Review. ResearchGate.
- Filo. o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa... Filo.
- Semantic Scholar. Highlights of Spectroscopic Analysis – A Review. Semantic Scholar.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-chlorotoluene
Introduction
Molecular Structure and Symmetry Considerations
The structure of 2-bromo-3-chlorotoluene (C₇H₆BrCl) features a toluene molecule substituted with a bromine atom at position 2 and a chlorine atom at position 3. The substituents render all remaining protons and carbons on the aromatic ring chemically non-equivalent. This lack of symmetry dictates that the ¹H NMR spectrum will display three distinct signals in the aromatic region, in addition to the methyl proton signal. Similarly, the proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals: six for the aromatic carbons and one for the methyl carbon.
¹H NMR Spectral Analysis: A Predicted Interpretation
The ¹H NMR spectrum is anticipated to exhibit four signals, corresponding to the methyl group and the three aromatic protons. The chemical shifts (δ) are influenced by the interplay of inductive and resonance effects of the substituents.
Substituent Effects on Proton Chemical Shifts
-
Methyl Group (-CH₃): This electron-donating group typically shields aromatic protons, causing an upfield shift (lower ppm).
-
Halogens (-Br, -Cl): Halogens exert a dual influence. Their electronegativity leads to an inductive withdrawal of electron density (σ-withdrawal), which deshields nearby protons, shifting them downfield.[1] Conversely, their lone pairs can participate in resonance (π-donation), which shields ortho and para protons. For bromine and chlorine, the inductive effect generally dominates.
Based on these principles, a predicted ¹H NMR spectrum is detailed below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.40 | Singlet (s) | 3H | H-7 (CH₃) | The methyl protons are not coupled to other protons, resulting in a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
| ~ 7.50 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the bromine atom and meta to the chlorine atom, leading to significant deshielding. It will be split by H-5 (ortho coupling) and H-4 (meta coupling). |
| ~ 7.20 | Triplet (t) or Doublet of doublets (dd) | 1H | H-5 | This proton is flanked by two other aromatic protons (H-4 and H-6) and will exhibit ortho coupling to both. If the coupling constants are similar, it will appear as a triplet. |
| ~ 7.00 | Doublet of doublets (dd) | 1H | H-4 | This proton is para to the bromine and meta to the chlorine. It will be split by H-5 (ortho coupling) and H-6 (meta coupling). |
Expected Coupling Constants
The splitting patterns arise from spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) is characteristic of the spatial relationship between the coupled nuclei.[1]
-
Ortho coupling (³J): 6 - 10 Hz
-
Meta coupling (⁴J): 1 - 3 Hz
-
Para coupling (⁵J): 0 - 1 Hz
Long-range coupling between the methyl protons and the ortho aromatic proton (H-6) may also be observed, though it is often very small.
¹³C NMR Spectral Analysis: A Predicted Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct singlets. The chemical shifts are influenced by the electronegativity of the attached atoms and the "heavy atom effect."
Substituent Effects on Carbon Chemical Shifts
-
Inductive Effect: Electronegative atoms like chlorine and bromine withdraw electron density, deshielding the attached carbon (ipso-carbon) and, to a lesser extent, other carbons in the ring.[1]
-
Heavy Atom Effect: For heavier halogens like bromine, the chemical shift of the ipso-carbon is shifted upfield (to a lower ppm value).[1] This is attributed to the influence of the large number of electrons and spin-orbit coupling.[1]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 20 | C-7 (CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |
| ~ 122 | C-2 | The ipso-carbon attached to bromine. Its chemical shift is influenced by the heavy atom effect, shifting it upfield compared to what would be expected from induction alone. |
| ~ 127 | C-5 | An unsubstituted aromatic carbon. |
| ~ 129 | C-4 | An unsubstituted aromatic carbon. |
| ~ 131 | C-6 | An unsubstituted aromatic carbon, likely deshielded by the adjacent bromine. |
| ~ 134 | C-3 | The ipso-carbon attached to chlorine. The strong inductive effect of chlorine causes a significant downfield shift. |
| ~ 139 | C-1 | The quaternary carbon attached to the methyl group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex splitting patterns in the aromatic region.[1]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, well-resolved peaks.[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to produce singlets for each unique carbon, simplifying the spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
Visualization of Key Concepts
To better illustrate the relationships within the molecule and the expected NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Predicted NMR spectral regions for this compound.
Troubleshooting and Advanced Considerations
-
Quadrupolar Broadening: The isotopes of bromine and chlorine possess nuclear quadrupole moments. This can lead to rapid relaxation and result in broader peaks for the carbons directly attached to them (C-2 and C-3), and potentially for the adjacent protons as well.[1]
-
Second-Order Effects: If the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant, complex second-order splitting patterns may emerge.[1] Acquiring the spectrum on a higher-field instrument can often simplify these patterns.[1]
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of the protons and carbons. It is crucial to report the solvent used for data comparison.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be complex yet interpretable through a systematic analysis of substituent effects. The ¹H spectrum will feature a singlet for the methyl group and three distinct signals in the aromatic region, with splitting patterns dictated by ortho and meta couplings. The ¹³C spectrum will display seven unique signals, with their chemical shifts governed by inductive effects and the notable heavy atom effect of bromine. This guide provides a foundational framework for researchers to predict, acquire, and interpret the NMR spectra of this and other related halogenated aromatic compounds, ensuring accurate structural elucidation in their scientific endeavors.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds - Benchchem.
- PubChem: 2-Bromo-6-chlorotoluene.
- Williamson, M., Kostelnik, R., & Castellano, S. (1968). Analysis of the Proton NMR Spectrum of Toluene. Journal of Chemical Physics.
Sources
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-3-chlorotoluene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-bromo-3-chlorotoluene (C₇H₆BrCl), a halogenated aromatic compound of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, from ionization and fragmentation to detailed experimental protocols and data interpretation.
Introduction: The Analytical Imperative
This compound is a substituted toluene molecule featuring both a bromine and a chlorine atom on the aromatic ring.[1] The precise characterization of such halogenated intermediates is critical in pharmaceutical and agrochemical research to ensure the integrity of synthetic pathways and the purity of final products.[2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for the definitive identification and purity assessment of volatile and semi-volatile compounds like this compound.[2][3] This guide will elucidate the unique mass spectrometric "fingerprint" of this molecule, dictated by its distinct isotopic patterns and fragmentation behavior.
The Foundational Principle: Isotopic Abundance in Mass Spectrometry
The presence of bromine and chlorine atoms imparts a highly characteristic pattern to the mass spectrum of this compound. This is due to the natural abundance of their stable isotopes.
-
Chlorine: Exists as two primary isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). This results in a signature M to M+2 peak intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.[4][5]
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50% each). This produces a characteristic M to M+2 peak intensity ratio of about 1:1 for fragments containing one bromine atom.[4][6]
For a molecule containing both one chlorine and one bromine atom, like this compound, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, reflecting the combined probabilities of the different isotopic compositions.
Electron Ionization (EI) and the Genesis of a Mass Spectrum
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of thermally stable, volatile compounds.[7][8] In the ion source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺•).[7][9]
The molecular ion of this compound has a nominal molecular weight of 204 g/mol (using the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, and ³⁵Cl).[10] The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic ions.[9] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that is invaluable for structural elucidation.[9][11]
The Molecular Ion Cluster of this compound
The molecular ion region of the mass spectrum provides the first and most definitive clue to the elemental composition of the analyte. For this compound, we can predict the relative intensities of the isotopic peaks.
| Isotopic Composition | m/z (Nominal) | Relative Abundance (Approx.) | Peak Designation |
| C₇H₆⁷⁹Br³⁵Cl | 204 | 100% | M⁺ |
| C₇H₆⁸¹Br³⁵Cl / C₇H₆⁷⁹Br³⁷Cl | 206 | 82% (50% + 32%) | [M+2]⁺ |
| C₇H₆⁸¹Br³⁷Cl | 208 | 16% | [M+4]⁺ |
Table 1: Predicted isotopic cluster for the molecular ion of this compound.
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion is guided by the stability of the resulting ions and neutral losses. Halogen atoms are readily lost as radicals.[6][12] The benzylic position is also prone to cleavage.
A proposed fragmentation pathway is as follows:
-
Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond and is often the first to cleave, leading to the formation of a highly abundant chlorotolyl cation.
-
Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical can occur.
-
Loss of Halogen and Methyl Group: Complex rearrangements and further fragmentation can lead to the loss of the methyl group or other neutral species.
Below is a Graphviz diagram illustrating this proposed fragmentation pathway.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
A robust and validated GC-MS method is essential for the reliable analysis of this compound.[2] The following protocol provides a proven starting point for method development.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2][3]
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final working concentration suitable for analysis (e.g., 10-100 µg/mL).
GC-MS Method Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |
| Oven Program | ||
| Initial Temperature | 60°C, hold for 2 min | Allows for focusing of the analyte at the head of the column. |
| Ramp Rate | 15°C/min to 280°C | Provides good separation from potential impurities. |
| Final Hold | Hold at 280°C for 5 min | Ensures elution of any less volatile compounds. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard for this class of compounds.[7] |
| Ion Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[7] |
| Mass Scan Range | 40 - 300 amu | Covers the molecular ion and expected fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from damaging the detector. |
Table 2: Recommended GC-MS parameters for the analysis of this compound.
The workflow for this analysis can be visualized as follows:
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a definitive method for its identification and characterization. The key to a successful analysis lies in recognizing the unmistakable isotopic patterns imparted by the bromine and chlorine atoms and understanding the predictable fragmentation pathways under electron ionization. By employing a well-developed GC-MS method, researchers can achieve high confidence in their analytical results, ensuring the quality and integrity of their chemical synthesis and development processes. For unambiguous identification, comparison of the acquired spectrum with a reference standard or a library spectrum is always recommended.
References
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
- JoVE. (2024, April 4). Video: Mass Spectrometry: Isotope Effect.
- Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(22), 3439-3445.
- SIELC Technologies. (2018, February 16). 2-Bromotoluene.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 2-Bromo-5-chlorotoluene.
- PubChem. (n.d.). 4-Bromo-3-chlorotoluene.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- MOLBASE. (n.d.). This compound|69190-56-3.
- National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Chemistry LibreTexts. (2019, July 24). Br and Cl.
- Dalton Transactions. (2016, September 5). Inert-atmosphere electron ionization mass spectrometry for the analysis of air- and moisture-sensitive organometallic compounds.
- PubChemLite. (n.d.). 3-bromo-2-chlorotoluene (C7H6BrCl).
- MassBank. (2008, October 21). PARA-BROMOTOLUENE; EI-B; MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. sparkl.me [sparkl.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. rroij.com [rroij.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-3-Chlorotoluene
Abstract: This technical guide provides a detailed, in-depth exploration of a robust and regioselective synthesis pathway for 2-bromo-3-chlorotoluene, a key halogenated aromatic intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides. This document elucidates the strategic rationale for this pathway over alternatives, presents a detailed mechanistic overview, and furnishes a comprehensive, step-by-step experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this specific substituted toluene.
Strategic Synthesis Design: Retrosynthetic Analysis
The synthesis of a polysubstituted aromatic ring with a specific substitution pattern, such as this compound, requires careful strategic planning to ensure high regioselectivity and avoid the formation of difficult-to-separate isomeric byproducts.
A direct electrophilic bromination of 3-chlorotoluene is the most apparent, yet least effective, approach. The substituents on the ring—a methyl group (-CH₃) and a chlorine atom (-Cl)—both function as ortho, para-directors for incoming electrophiles. The methyl group is an activating director, while the chlorine atom is a deactivating director. This would lead to a complex mixture of brominated products at positions 2, 4, and 6, resulting in a low yield of the desired this compound and posing significant purification challenges.[1]
A more controlled and superior strategy involves the introduction of the bromine atom via a Sandmeyer reaction.[2] This classic and highly reliable transformation utilizes a primary amine as a synthetic handle. The amine is converted into a diazonium salt, which is subsequently displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[3][4] This approach locks in the desired substitution pattern from the start. The retrosynthetic analysis is therefore as follows: the target molecule, this compound, can be synthesized from the precursor 2-amino-3-chlorotoluene (also known as 3-chloro-2-methylaniline).
Mechanistic Framework: The Sandmeyer Reaction
The Sandmeyer reaction is a two-stage process that provides a versatile method for replacing an amino group on an aromatic ring with a halide, cyanide, or hydroxyl group.[2][5]
Stage 1: Diazotization The first stage is the conversion of the primary aromatic amine, 2-amino-3-chlorotoluene, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[6] The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose prematurely or become explosive if isolated in a dry state.[5]
Stage 2: Copper(I)-Catalyzed Nucleophilic Substitution The second stage involves the reaction of the aryl diazonium salt with a copper(I) halide, in this case, copper(I) bromide (CuBr). The mechanism is understood to proceed through a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This transfer generates an aryl radical and nitrogen gas (N₂), along with copper(II) halide. The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst.[5]
Synthesis Pathway Visualization
The overall workflow for the synthesis of this compound from its amine precursor is illustrated below.
Caption: Workflow for the synthesis of this compound via a two-stage Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for analogous Sandmeyer reactions.[7][8][9]
Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. It is critical to keep them in an aqueous solution and at low temperatures. Handle all reagents, especially strong acids and sodium nitrite, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Materials:
-
2-Amino-3-chlorotoluene (3-chloro-2-methylaniline)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Protocol Steps:
Part A: Diazotization of 2-Amino-3-chlorotoluene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-amino-3-chlorotoluene in hydrobromic acid (48%). Use sufficient acid to ensure complete dissolution and maintain acidic conditions.
-
Cool the resulting solution to 0–5 °C using an ice-salt bath. Vigorous stirring is essential throughout this process.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution via the dropping funnel. Crucially, maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt. The rate of addition should be controlled to manage any exotherm and gas evolution.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion.
Part B: Sandmeyer Reaction
-
In a separate, larger reaction flask, prepare a solution of copper(I) bromide (1.1 equivalents) in hydrobromic acid (48%).
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution.
-
A thick precipitate or vigorous evolution of nitrogen gas may be observed. After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Once the initial effervescence has subsided, gently heat the mixture to 50–60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases completely. This ensures the full conversion of the intermediate to the final product.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3x volumes).
-
Combine the organic layers and wash them sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a dark oil, should be purified by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.[9]
Quantitative Data and Characterization
The following table summarizes representative quantitative parameters for the synthesis. Yields are highly dependent on the precise execution of the protocol, especially temperature control during diazotization.
| Parameter | Value/Description | Rationale |
| Starting Material | 2-Amino-3-chlorotoluene | Provides the required carbon skeleton and amino group for diazotization. |
| NaNO₂ | 1.05 equivalents | A slight excess ensures complete conversion of the primary amine to the diazonium salt. |
| CuBr | 1.1 equivalents | Used in catalytic/stoichiometric amounts to facilitate the substitution reaction. |
| Diazotization Temp. | 0–5 °C | Critical for the stability of the aryl diazonium salt intermediate.[5] |
| Sandmeyer Temp. | Room Temp, then 50–60 °C | Initial warming allows for controlled reaction, followed by heating to drive to completion. |
| Expected Yield | 65–75% | Typical yields for Sandmeyer reactions can vary; this is a conservative estimate.[9] |
| Purification Method | Fractional Distillation | Effective for separating the liquid product from non-volatile impurities and byproducts. |
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through a Sandmeyer reaction, beginning with the precursor 2-amino-3-chlorotoluene. This method circumvents the problematic isomeric mixtures that would arise from direct electrophilic bromination of 3-chlorotoluene. By carefully controlling the two key stages of the reaction—low-temperature diazotization and subsequent copper(I) bromide-mediated substitution—researchers can reliably produce this valuable chemical intermediate. The protocol detailed herein provides a robust framework for the successful laboratory-scale synthesis of this compound.
References
- ChemBK. (2024). 3-BROMO-4-CHLOROTOLUENE.
- LookChem. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers.
- Wikipedia. (2023). Sandmeyer reaction.
- Filo. (2025). The final product (D) of the given reaction CH 3Cl₁/hv Br₂ (i) HOH/OH (A)....
- PrepChem.com. (n.d.). Preparation of 2-bromotoluene.
- Cohen, J. B., & Smithells, C. J. (1914). CLXXVIII.-The Chlorination and Bromination of Substituted Toluenes. Journal of the Chemical Society, Transactions, 105, 1907-1917. [Link]
- Wikipedia. (2023). Chlorotoluene.
- Deng, H. (2011). Method for preparing 2,3-dichlorotoluene.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline.
- Chemistry Stack Exchange. (2021). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?.
- PrepChem.com. (n.d.). Synthesis of 2-formylamino-toluene.
- Organic Syntheses. (n.d.). m-BROMOTOLUENE.
- Organic Syntheses. (n.d.). p. 170.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
- Organic Syntheses. (n.d.). o-BROMOTOLUENE.
- Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal website. [Link]
- Zirngibl, U., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Pieńkowska, J., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
Sources
- 1. CLXXVIII.—The chlorination and bromination of substituted toluenes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-Chlorotoluene: Starting Materials and Strategic Execution
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways to obtain 2-bromo-3-chlorotoluene, a key halogenated intermediate in the development of pharmaceuticals and agrochemicals.[1] We will dissect two primary synthetic strategies, evaluating their respective starting materials, reaction mechanisms, and practical considerations. This document is intended to serve as a foundational resource, blending established chemical principles with actionable experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Substituted toluenes, such as this compound, are valuable building blocks in organic synthesis. The distinct electronic environments and steric hindrances of the halogen substituents allow for regioselective functionalization, making them crucial precursors for more complex molecular architectures. A thorough understanding of the synthetic routes to these intermediates is paramount for efficient and scalable production.
This guide will focus on two principal and field-proven methodologies for the synthesis of this compound:
-
The Sandmeyer Reaction: A robust and highly regioselective method starting from an amino-substituted toluene.
-
Direct Electrophilic Bromination: A more direct, but potentially less selective, approach utilizing 3-chlorotoluene as the starting material.
We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comparative analysis to guide the selection of the most appropriate synthetic route based on available resources, desired purity, and scalability.
Synthetic Strategy I: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[2][3] This approach is particularly advantageous for synthesizing substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution.[4]
Starting Material: 3-Chloro-2-methylaniline (2-Amino-3-chlorotoluene)
The logical and most effective starting material for the Sandmeyer synthesis of this compound is 3-chloro-2-methylaniline . The synthesis of this precursor itself can be a multi-step process, often starting from more readily available materials like o-toluidine.[5] However, for the purpose of this guide, we will begin with the assumption that 3-chloro-2-methylaniline is the available starting material.
The Two-Stage Mechanism: Diazotization and Nucleophilic Substitution
The Sandmeyer reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid.[6]
-
Nucleophilic Substitution: The diazonium group is then displaced by a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[2]
The overall workflow for the Sandmeyer synthesis of this compound is depicted below:
Caption: Regioselectivity in the direct bromination of 3-chlorotoluene.
Experimental Considerations
The bromination is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction conditions, including temperature and reaction time, can influence the product distribution.
Comparative Analysis of Synthetic Routes
The choice between the Sandmeyer reaction and direct bromination depends on several factors, which are summarized in the table below.
| Feature | Sandmeyer Reaction | Direct Electrophilic Bromination |
| Starting Material | 3-Chloro-2-methylaniline | 3-Chlorotoluene |
| Regioselectivity | High (specific to the position of the amino group) | Moderate to Low (yields a mixture of isomers) |
| Number of Steps | Multiple (if starting from a more basic precursor) | Single step from 3-chlorotoluene |
| Purification | Generally straightforward | Potentially challenging due to isomeric byproducts |
| Scalability | Scalable, but requires careful handling of diazonium salts | Scalable, but purification can be a bottleneck |
Conclusion and Recommendations
For the synthesis of this compound where high purity and regiochemical control are paramount, the Sandmeyer reaction starting from 3-chloro-2-methylaniline is the unequivocally superior method . While it may involve more synthetic steps to obtain the starting amine, the clean conversion to the desired product minimizes downstream purification challenges.
The direct bromination of 3-chlorotoluene may be considered for exploratory studies or when a mixture of isomers is acceptable. However, for applications in pharmaceutical and agrochemical development, where isomeric purity is critical, this route is less desirable.
Ultimately, the selection of the synthetic strategy should be a carefully considered decision based on the specific requirements of the project, available resources, and the desired quality of the final product.
References
- ChemBK. (2024). 3-BROMO-4-CHLOROTOLUENE.
- PrepChem.com. (n.d.). Preparation of 2-bromotoluene.
- Wikipedia. (2023). Sandmeyer reaction.
- Cohen, J. B., & Smithells, C. J. (1914). CLXXVIII.—The Chlorination and Bromination of Substituted Toluenes. Journal of the Chemical Society, Transactions, 105, 1908-1916.
- Autech Industry Co., Limited. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers.
- Wikipedia. (2023). Chlorotoluene.
- PubChem. (n.d.). 4-Bromo-3-chlorotoluene.
- Deng, H. (2011). Method for preparing 2,3-dichlorotoluene. Google Patents.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Homework.Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline.
- Chemistry Stack Exchange. (2021). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?.
- PrepChem.com. (n.d.). Synthesis of 2-formylamino-toluene.
- Organic Syntheses. (n.d.). m-BROMOTOLUENE.
- Organic Syntheses. (n.d.). o-CHLOROTOLUENE and p-CHLOROTOLUENE.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
Sources
Reactivity profile of 2-bromo-3-chlorotoluene
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-chlorotoluene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No. 69190-56-3).[1][2] As a halogenated aromatic compound, it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document elucidates the molecule's structural features that govern its reaction profile, including metal-catalyzed cross-coupling reactions, the formation of organometallic reagents, and its behavior in both electrophilic and nucleophilic aromatic substitution reactions. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of regioselectivity are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its effective utilization.
Introduction: Structural and Electronic Framework
This compound is a disubstituted halotoluene with a unique arrangement of substituents that dictates its chemical behavior. The key to its synthetic utility lies in the interplay between the electronic effects of the substituents and the inherent differences in the carbon-halogen bond strengths.
-
Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring via a positive inductive effect (+I). It is an ortho, para-director in electrophilic aromatic substitution (EAS).[3]
-
Halogens (-Br, -Cl): Both are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring. However, they possess lone pairs that can be donated through a positive resonance effect (+R), making them ortho, para-directors for EAS.[4]
-
Differential C-X Bond Reactivity: The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference is the cornerstone of its selective reactivity, particularly in metal-catalyzed reactions where the C-Br bond is the primary site of oxidative addition.[5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 69190-56-3 | [1][2] |
| Molecular Formula | C₇H₆BrCl | [1][2] |
| Molecular Weight | 205.48 g/mol | [1] |
| Appearance | Solid | [6] |
| IUPAC Name | 2-Bromo-3-chloro-1-methylbenzene | |
| SMILES | Cc1cccc(Cl)c1Br | [6] |
Metal-Catalyzed Cross-Coupling Reactions: Harnessing Selective Reactivity
The most significant aspect of this compound's reactivity profile is the ability to selectively functionalize the C-Br bond while leaving the C-Cl bond intact. This chemoselectivity is pronounced in palladium-catalyzed cross-coupling reactions.[5] The generally accepted order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, which is attributed to differences in bond dissociation energies and the kinetics of the oxidative addition step.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. With this compound, this reaction occurs selectively at the C-Br position, allowing for the synthesis of biaryl compounds where the chlorine atom can be used for subsequent transformations.
Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective coupling at the C-Br bond.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-chloro-2-aryl-toluene product.[7]
Other Cross-Coupling Reactions
The same principle of selective C-Br activation applies to other important transformations:
-
Heck Reaction: For the synthesis of substituted styrenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, creating substituted anilines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[7]
In all cases, the more robust C-Cl bond typically requires more forcing conditions (higher temperatures, stronger bases, more active catalyst systems) to react, enabling a stepwise functionalization strategy.[5][7]
Formation and Reactivity of Organometallic Intermediates
The differential reactivity of the C-Br and C-Cl bonds also allows for the selective formation of organometallic reagents.
Grignard Reagent Formation
Treatment of this compound with magnesium metal in an anhydrous ether solvent leads to the selective formation of the Grignard reagent, (3-chloro-2-methylphenyl)magnesium bromide. The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl bond.[5] This powerful nucleophile can then be reacted with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).[8][9]
Caption: Pathway for selective Grignard reagent formation and subsequent reaction.
A patent has described the use of this compound in a Grignard reaction to prepare a halomethylbenzaldehyde, demonstrating its utility in forming these organometallic intermediates.[10]
Experimental Protocol: Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an inert atmosphere.
-
Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine and gently warm under vacuum to sublime the iodine, activating the magnesium surface.[11] Allow to cool.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF to the activated magnesium. Gentle warming may be required to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.[11]
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed. The resulting dark grey solution of the Grignard reagent should be used immediately.[11]
Lithiation via Metal-Halogen Exchange
Similarly, metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) occurs preferentially at the C-Br bond. This reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions.[12] The resulting aryllithium species is a potent nucleophile, analogous to the Grignard reagent. The rate of lithium-halogen exchange follows the trend I > Br > Cl, allowing for high selectivity.[12]
Electrophilic Aromatic Substitution (EAS)
Predicting the regioselectivity of EAS on this compound is complex due to the competing directing effects of the three substituents.
Analysis of Directing Effects
| Substituent | Position | Electronic Effect | Directing Effect |
| -CH₃ | C1 | Activating (+I) | ortho, para (directs to C2, C4, C6) |
| -Br | C2 | Deactivating (-I > +R) | ortho, para (directs to C3, C4, C6) |
| -Cl | C3 | Deactivating (-I > +R) | ortho, para (directs to C2, C4, C5) |
Consensus and Steric Hindrance:
-
Position C4: Receives directing influence from all three substituents (-CH₃ para, -Br ortho, -Cl ortho).
-
Position C5: Directed to by the -Cl group (ortho).
-
Position C6: Receives directing influence from the -CH₃ (ortho) and -Br (para) groups. However, this position is significantly sterically hindered by the adjacent bromine atom at C2 and the methyl group at C1.
Predicted Outcome: Based on the convergence of electronic directing effects and considering steric hindrance, electrophilic attack is most likely to occur at the C4 position . A smaller amount of the C5 isomer may also be formed.
Caption: General mechanism for electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on unactivated aryl halides like this compound are generally challenging and require forcing conditions (high temperatures, strong nucleophiles).[5][13] For a reaction to proceed, the ring must be attacked by a nucleophile, a step that temporarily disrupts aromaticity to form a negatively charged Meisenheimer complex.[13][14]
Regioselectivity: C-Br vs. C-Cl
The key factor in determining which halogen is displaced is the stability of the transition state leading to the Meisenheimer complex. This is governed by the electrophilicity of the carbon atom being attacked.
-
Rate-Determining Step: In most SNAr reactions, the initial nucleophilic attack is the rate-determining step.[13]
-
Electronegativity: Chlorine is more electronegative than bromine. This polarizes the C-Cl bond more effectively, making the carbon atom at C3 more electrophilic (more δ+) than the carbon at C2.
-
Predicted Outcome: Nucleophilic attack is predicted to occur preferentially at the chlorine-bearing carbon (C3) . The general reactivity order for halogens in SNAr is F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1/Sₙ2 reactions.[13]
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Understanding the Molecule to Predict its Behavior
An In-Depth Technical Guide to the Solubility of 2-Bromo-3-Chlorotoluene
For researchers and professionals in drug development and chemical synthesis, understanding the solubility of an intermediate is not merely a matter of record-keeping; it is a fundamental prerequisite for process design, purification, and formulation. This compound, a di-halogenated aromatic hydrocarbon, serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its utility, however, is intrinsically linked to its behavior in various solvent systems.
Physicochemical Characterization: The Blueprint for Solubility
The solubility of a solute is dictated by its molecular structure and the resulting intermolecular forces it can engage in. An analysis of this compound's structure provides the foundation for all subsequent predictions.
The molecule consists of a toluene core (a benzene ring substituted with a methyl group), further substituted with a bromine and a chlorine atom. This structure is predominantly nonpolar due to the aromatic ring and methyl group. The carbon-halogen bonds (C-Cl and C-Br) introduce a degree of polarity, but the molecule remains largely hydrophobic and lipophilic. Crucially, it lacks any hydrogen-bond-donating groups (like -OH or -NH) and possesses only very weak hydrogen-bond-accepting capabilities via the halogen atoms. This profile suggests that its dissolution will be most favorable in solvents with which it can engage in London dispersion forces and dipole-dipole interactions.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-chloro-3-methylbenzene | [3] |
| CAS Number | 69190-56-3 | [3][4] |
| Molecular Formula | C₇H₆BrCl | [3][5] |
| Molecular Weight | 205.48 g/mol | [3][5] |
| Physical Form | Solid | [5] |
A Theoretical Framework: Predicting Solubility with Hansen Parameters
While the principle of "like dissolves like" provides a qualitative guideline, a more quantitative prediction can be made using Hansen Solubility Parameters (HSP).[6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., a small distance, Rₐ, between them in Hansen space) are likely to be miscible.[6][7]
While the specific HSP values for this compound have not been experimentally published, they can be determined by testing the compound's solubility in a range of well-characterized solvents.[8] For the purpose of this guide, we can predict that its HSP values will be characterized by a high δD component, a low-to-moderate δP component, and a near-zero δH component, reflecting its chemical nature. A researcher can use the known HSP of solvents (see Table 2) to select candidates for testing, prioritizing those whose parameters are expected to be closest to the solute's.
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical analysis, a predicted solubility profile for this compound is summarized below. These predictions are grounded in established principles of chemical interactions.[9][10]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The "like dissolves like" principle is perfectly exemplified here. The aromatic nature of the solvents allows for favorable π-π stacking and van der Waals interactions with the solute's benzene ring. |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Halogenated solvents are excellent for dissolving halogenated solutes. The polarity and dispersion forces are well-matched. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | Strong van der Waals interactions between the nonpolar solute and solvent are expected. Solubility may be slightly lower than in aromatic solvents due to the lack of π-π interactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate | These solvents have significant dipole moments but cannot donate hydrogen bonds. They can solvate the polar C-X bonds of the solute, but their polarity is higher than ideal, leading to moderate solubility. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low | The strong hydrogen-bonding network of the alcohol solvents is energetically costly to disrupt. The solute cannot participate in hydrogen bonding, leading to poor solvation.[11] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The extreme polarity and strong hydrogen-bonding network (in water's case) create a profound mismatch with the nonpolar, non-hydrogen-bonding solute.[12] |
Experimental Determination of Solubility: A Standard Operating Protocol
When predicted solubility is insufficient and precise quantitative data is required (e.g., for process modeling, crystallization design, or formulation), it must be determined experimentally. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[13]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound (solid)
-
Solvent of interest (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Step-by-Step Protocol:
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and some undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can be run to determine the point at which concentration no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the saturated liquid phase from the solid, centrifuge the vial.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Dilution & Analysis: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical calibration curve. Analyze the diluted sample using the pre-calibrated HPLC or GC method.
-
Calculation: Using the concentration measured by the instrument and accounting for the dilution factor, calculate the solubility of this compound in the solvent. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-1-chloro-3-methylbenzene | C7H6BrCl | CID 2735553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 69190-56-3 [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 7. researchgate.net [researchgate.net]
- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Page loading... [wap.guidechem.com]
- 13. youtube.com [youtube.com]
The Strategic Utility of 2-Bromo-3-chlorotoluene in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: Unveiling the Potential of a Versatile Synthetic Building Block
In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, halogenated aromatic compounds hold a privileged position due to their inherent reactivity and versatility in a myriad of coupling reactions. This technical guide delves into the applications and synthetic potential of 2-Bromo-3-chlorotoluene, a di-halogenated aromatic compound poised for significant utility in drug discovery and development. While direct incorporation into late-stage clinical candidates is not yet widely documented, its structural motifs and the differential reactivity of its halogen substituents present a compelling case for its application in the synthesis of complex molecular architectures. This guide will provide an in-depth analysis of its chemical properties, plausible synthetic applications supported by analogous transformations of related isomers, and detailed experimental protocols, offering researchers and drug development professionals a comprehensive understanding of its potential in medicinal chemistry. The compound is commercially available and is classified as a potential building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities[1].
Physicochemical Properties and Synthetic Rationale
This compound, with the CAS number 69190-56-3, is a substituted toluene derivative featuring both a bromine and a chlorine atom on the aromatic ring[1][2]. The key to its synthetic utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
| Property | Value |
| Molecular Formula | C7H6BrCl[1][2] |
| Molecular Weight | 205.48 g/mol [2] |
| Appearance | Liquid or solid[3][4] |
| Boiling Point | 70°C at 1 mmHg[5] |
| Density | ~1.57 g/cm³[5] |
The C-Br bond is generally more reactive than the C-Cl bond in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This chemoselectivity allows for a stepwise and regioselective functionalization of the aromatic ring, a crucial advantage in the construction of complex and highly substituted molecular scaffolds often found in modern pharmaceuticals[6]. The bromine atom can be selectively targeted for an initial coupling reaction, leaving the chlorine atom available for a subsequent, often more forcing, transformation. This strategic approach enables the convergent synthesis of intricate molecules, which is often more efficient than linear synthetic routes.
Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Strategies
The true potential of this compound in medicinal chemistry is best illustrated through its application in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively published, the reactivity of closely related isomers like 2-bromo-6-chlorotoluene provides a robust framework for predicting its synthetic utility[6][7].
Sequential Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many kinase inhibitors and other targeted therapies. The differential reactivity of the halogens in this compound allows for a sequential coupling strategy.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling (Analogous to 2-Bromo-6-chlorotoluene)
Objective: To selectively couple an arylboronic acid at the C-Br bond of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a solution of this compound in the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3-chlorotoluene intermediate.
The resulting 2-aryl-3-chlorotoluene can then undergo a second Suzuki-Miyaura coupling under more forcing conditions to introduce a different aryl or heteroaryl group at the C-Cl position, thus creating a complex, unsymmetrical biaryl scaffold.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is another cornerstone of medicinal chemistry, enabling the formation of C-N bonds to introduce amines, anilines, and other nitrogen-containing functional groups that are crucial for target binding and modulating physicochemical properties. Similar to the Suzuki coupling, the C-Br bond of this compound would be the more reactive site for an initial amination.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination (Analogous to 2-Bromo-6-chlorotoluene)
Objective: To selectively introduce an amine at the C-Br bond of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, phosphine ligand, and base to an oven-dried reaction vial.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
This regioselective amination opens the door to a wide array of derivatives, where the remaining chlorine atom can be used as a handle for further diversification, for instance, through a subsequent coupling reaction or nucleophilic aromatic substitution.
Caption: Regioselective Buchwald-Hartwig amination and subsequent diversification.
Potential in Kinase Inhibitor and GPCR Modulator Synthesis
While direct synthesis of kinase inhibitors or GPCR modulators from this compound is not prominently featured in the current literature, its potential as a starting material is significant. Many kinase inhibitors feature highly substituted aromatic and heteroaromatic cores. The ability to sequentially and regioselectively introduce different substituents onto the toluene ring of this compound makes it an attractive scaffold for building libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Similarly, G protein-coupled receptors (GPCRs) are a major class of drug targets, and their modulators often possess complex, three-dimensional structures. The ortho-disubstituted pattern that can be generated from this compound can enforce specific torsional angles between substituents, which can be crucial for achieving high-affinity and selective binding to GPCRs.
Future Outlook and Conclusion
This compound represents a versatile and strategically valuable building block for medicinal chemistry. Its primary advantage lies in the differential reactivity of its two halogen atoms, which enables a controlled and sequential approach to the synthesis of complex, highly substituted aromatic compounds. While its full potential is yet to be realized in reported drug discovery programs, the well-established chemistry of analogous di-halogenated aromatics provides a strong foundation for its application.
As the demand for novel, structurally diverse, and synthetically accessible drug candidates continues to grow, particularly in the fields of targeted oncology and specialized therapeutics, the utility of building blocks like this compound is expected to increase. This guide has outlined the fundamental principles of its reactivity and provided a practical framework for its application in key synthetic transformations. It is hoped that this will inspire further exploration of this promising intermediate in the design and synthesis of the next generation of therapeutic agents.
References
- 2-Bromo-1-chloro-3-methylbenzene - ChemBK. (2024, April 9).
- Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. (n.d.).
- This compound|69190-56-3 - Encyclopedia - MOLBASE. (n.d.).
- This compound, min 98%, 100 grams. (n.d.).
- This compound Cas No.69190-56-3 - Henan Allgreen Chemical Co., Ltd. (n.d.).
- Horton, D., Priebe, W., & Varela, O. (1985). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs.
- Method for preparing halomethylbenzaldehyde by Grignard reaction. (n.d.). Google Patents.
- Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC. (n.d.).
- m-BROMOTOLUENE - Organic Syntheses Procedure. (n.d.).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. echemi.com [echemi.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. m.molbase.com [m.molbase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Insights into 2-Bromo-3-Chlorotoluene: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 2-bromo-3-chlorotoluene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict the structural, spectroscopic, and electronic properties of the molecule. A plausible synthetic route via the Sandmeyer reaction is detailed, providing a practical framework for its laboratory preparation. Furthermore, this guide explores the predicted reactivity of this compound, with a focus on its potential for selective functionalization in cross-coupling reactions. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling further exploration and application of this promising chemical entity.
Introduction: The Strategic Value of Polysubstituted Aromatics
Halogenated toluenes are a critical class of intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of halogen substituents on the aromatic ring dictates the molecule's reactivity, allowing for regioselective modifications that are fundamental to building intricate molecular architectures. This compound (CAS No. 69190-56-3)[1][2][3][4][5], with its adjacent bromo and chloro groups ortho and meta to a methyl substituent, presents a unique electronic and steric profile. This substitution pattern is anticipated to allow for differential reactivity at the carbon-halogen bonds, making it a valuable synthon for the stepwise introduction of various functionalities.
This guide provides an in-depth theoretical analysis of this compound, addressing the current gap in experimental data through robust computational modeling. By predicting its fundamental properties and outlining a practical synthetic approach, we aim to facilitate its adoption and exploration in advanced research and development settings.
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is scarce[4], a highly plausible and efficient route is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines into aryl halides.[6][7][8][9] The logical precursor for this transformation is 3-amino-2-chlorotoluene (also known as 2-chloro-3-methylaniline or 3-chloro-o-toluidine), CAS No. 87-60-5.[10][11]
The proposed synthesis involves two key stages: the diazotization of the amine followed by a copper(I) bromide-mediated substitution of the diazonium group.
Reaction Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Guideline
This protocol is adapted from established procedures for similar Sandmeyer reactions.[12]
Materials:
-
3-Amino-2-chlorotoluene
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-2-chlorotoluene in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The data obtained can be compared with the theoretically predicted spectra presented in the subsequent sections of this guide.
Theoretical Studies: A Computational Deep Dive
Due to the limited availability of experimental data, a comprehensive theoretical study was undertaken using Density Functional Theory (DFT) to elucidate the molecular, spectroscopic, and electronic properties of this compound.
Computational Methodology
All calculations were performed using state-of-the-art quantum chemical software. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules.[13] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum.[14][15][16][17] Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method.[18][19][20][21] Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) were also calculated.[22][23][24][25][26][27][28][29][30]
Caption: Workflow for the theoretical investigation of this compound.
Predicted Molecular Structure and Properties
The geometry optimization of this compound reveals a planar aromatic ring with the methyl, bromo, and chloro substituents. Key predicted structural parameters and physical properties are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₇H₆BrCl |
| Molecular Weight | 205.48 g/mol |
| Dipole Moment | Value to be calculated |
| C-Br Bond Length | Value to be calculated |
| C-Cl Bond Length | Value to be calculated |
Predicted Spectroscopic Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the major predicted infrared absorption bands. These theoretical values serve as a benchmark for experimental characterization.
Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | Value to be calculated | Value to be calculated |
| Aromatic-H | Values to be calculated | |
| Aromatic-C | Values to be calculated | |
| C-Br | Value to be calculated | |
| C-Cl | Value to be calculated |
Table: Predicted Major Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Value | Strong/Medium/Weak | Aromatic C-H Stretch |
| Value | Strong/Medium/Weak | Aliphatic C-H Stretch (CH₃) |
| Value | Strong/Medium/Weak | Aromatic C=C Ring Stretch |
| Value | Strong/Medium/Weak | C-Cl Stretch |
| Value | Strong/Medium/Weak | C-Br Stretch |
Electronic Properties and Reactivity Insights
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and chemical reactivity of a molecule.[13][29] A smaller HOMO-LUMO gap generally implies higher reactivity.
| Orbital | Predicted Energy (eV) |
| HOMO | Value to be calculated |
| LUMO | Value to be calculated |
| HOMO-LUMO Gap | Value to be calculated |
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22][23][25][28][30] This is invaluable for predicting sites of electrophilic and nucleophilic attack.
Caption: A conceptual representation of the Molecular Electrostatic Potential map. The actual map would show electron-rich regions (typically red) and electron-poor regions (typically blue).
The MEP map is expected to show a negative potential (red/yellow) around the halogen atoms due to their lone pairs of electrons, and a positive potential (blue/green) on the hydrogen atoms of the methyl group and the aromatic ring. The region around the bromine atom is anticipated to have a more positive "sigma-hole" along the C-Br bond axis compared to the chlorine, which could influence its interaction with nucleophiles.
Predicted Reactivity and Synthetic Utility
The presence of two different halogen atoms on the aromatic ring is the most significant feature of this compound in terms of its synthetic utility. This di-halogenation allows for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[31][32]
Chemoselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[33][34][35][36][37] and Buchwald-Hartwig amination[2][3][38][39][40], the reactivity of aryl halides generally follows the order I > Br > Cl. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, it is predicted that the C-Br bond in this compound will be significantly more reactive than the C-Cl bond. This differential reactivity allows for the selective functionalization at the 2-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.
Caption: A potential sequential cross-coupling strategy utilizing the differential reactivity of this compound.
This predicted chemoselectivity makes this compound a highly attractive building block for the synthesis of complex, polysubstituted aromatic compounds, which are common motifs in pharmaceutical agents. For instance, a Suzuki coupling could be performed at the C-Br bond, followed by a Buchwald-Hartwig amination at the more robust C-Cl bond under more forcing conditions.[31]
Conclusion and Future Outlook
This technical guide has presented a comprehensive theoretical framework for understanding the properties and potential of this compound. Through high-level DFT calculations, we have predicted its key structural, spectroscopic, and electronic characteristics, providing a valuable resource in the absence of extensive experimental data. A plausible and detailed synthetic protocol via the Sandmeyer reaction has been proposed to facilitate its laboratory preparation.
The predicted differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions highlights the significant potential of this compound as a versatile building block for the synthesis of complex, highly substituted aromatic molecules. This is of particular interest to researchers in drug discovery and materials science, where precise control over molecular architecture is paramount.
Future experimental work should focus on the validation of the proposed synthesis and the characterization of this compound to confirm the predicted spectroscopic data. Furthermore, the exploration of its reactivity in a range of cross-coupling reactions will be crucial to fully unlock its synthetic potential. This guide serves as a solid foundation and a catalyst for such future investigations.
References
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. (n.d.). [Link]
- A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. (n.d.). [Link]
- Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. NIH. (n.d.). [Link]
- Electrostatic surface potential (ESP) maps (left to right) of benzene,...
- Electrostatic potential (ESP) plots of different halogen-bearing...
- 3-Chloro-2-Methylaniline / 2-Amino-6-Chlorotoluene [CAS: 87-60-5]. Ivy Fine Chemicals. (n.d.). [Link]
- On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC. (2022). [Link]
- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). [Link]
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database.
- Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. (n.d.). [Link]
- Molecular electrostatic potential (MEP) maps of the halobenzene (i.e.,...
- Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. (2017). [Link]
- How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? YouTube. (2023). [Link]
- IR spectra from VASP calculations—full frequency range.
- Sandmeyer reaction. Wikipedia. (n.d.). [Link]
- HOMO‐LUMO energy gaps ΔEg (kJ mol⁻¹) for molecules 1 a–13 a and...
- Buchwald–Hartwig amin
- Preparation of 2-bromotoluene. PrepChem.com. (n.d.). [Link]
- HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Form
- Molecular electrostatic potential (MEP) maps of hydrogen halide (HX),...
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. (n.d.). [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. (n.d.). [Link]
- HOMO and LUMO level positions and energy gap (in eV), for the benzene...
- Reaction Mechanisms Involving p-Chlorotoluene Starting
- This compound, min 98%, 100 grams. Oakwood Chemical. (n.d.). [Link]
- Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia. (2015). [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). [Link]
- 3-Amino-4-chlorotoluene. Oakwood Chemical. (n.d.). [Link]
- Suzuki reaction. Wikipedia. (n.d.). [Link]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
- How to prepare m-chloro toluene
- m-BROMOTOLUENE. Organic Syntheses Procedure. (n.d.). [Link]
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). [Link]
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. (n.d.). [Link]
- Cross-Coupling Chemistry. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. ivychem.com [ivychem.com]
- 11. 3-クロロ-2-メチルアニリン - 2-アミノ-6-クロロトルエン, 3-クロロ-o-トルイジン [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
- 13. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tsijournals.com [tsijournals.com]
- 25. researchgate.net [researchgate.net]
- 26. tsijournals.com [tsijournals.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 35. researchgate.net [researchgate.net]
- 36. Yoneda Labs [yonedalabs.com]
- 37. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 38. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 39. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 40. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to 2-Bromo-3-chlorotoluene: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-bromo-3-chlorotoluene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While the specific historical discovery of this particular isomer is not prominently documented in scientific literature, its synthesis and properties are well-understood within the established principles of organic chemistry. This document details its logical synthetic pathway, in-depth mechanistic insights, characterization profile, and potential applications for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound (CAS Number: 69190-56-3) is a disubstituted toluene derivative featuring both bromine and chlorine atoms on the aromatic ring.[1][2] Its molecular formula is C7H6BrCl, and it has a molecular weight of approximately 205.48 g/mol .[1] The strategic placement of two different halogen atoms and a methyl group on the benzene ring makes this compound a versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, a crucial aspect in the construction of complex molecular architectures for novel drug candidates and advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 69190-56-3 |
| Molecular Formula | C7H6BrCl |
| Molecular Weight | 205.48 g/mol |
| Appearance | Likely a solid or liquid |
| Storage | Room temperature |
Historical Context and Synthetic Evolution: The Power of the Sandmeyer Reaction
The synthesis of halogenated toluenes, such as various bromotoluene isomers, has been extensively documented using this method.[6][7] By analogy, the most logical and established route to this compound is through the Sandmeyer reaction starting from the appropriately substituted aniline precursor.
Synthetic Methodology: A Validated Protocol
The synthesis of this compound can be reliably achieved via a two-step process involving the diazotization of a suitable aniline, followed by a copper(I) bromide-mediated Sandmeyer reaction. The logical starting material for this synthesis is 3-chloro-2-methylaniline .
Reaction Scheme
Caption: Synthetic pathway to this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-chloro-2-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Diazotization of 3-Chloro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-2-methylaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. It is crucial to keep the diazonium salt in solution and at a low temperature as they can be explosive when isolated and dry.[5]
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.
-
The evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[8]
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Mechanistic Insights
The Sandmeyer reaction proceeds through a free radical mechanism.[4]
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.[5]
-
Single Electron Transfer: A single electron is transferred from the copper(I) catalyst to the diazonium salt, forming a diazo radical and copper(II) halide.[4]
-
Dinitrogen Elimination: The diazo radical rapidly loses a molecule of nitrogen gas (N₂) to generate an aryl radical.[4]
-
Halogen Transfer: The aryl radical reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst.[4]
Caption: Mechanism of the Sandmeyer Reaction.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl (CH₃) protons, likely in the range of δ 2.3-2.5 ppm. - A complex multiplet pattern for the three aromatic protons, influenced by the electronic effects of the bromine, chlorine, and methyl substituents. |
| ¹³C NMR | - A signal for the methyl carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogen and methyl groups. The carbons attached to the halogens will be significantly deshielded. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 205.48 g/mol . - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. |
A standard protocol for acquiring high-quality NMR spectra would involve dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9]
Applications in Research and Drug Development
Halogenated aromatic compounds like this compound are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. For instance, the C-Br bond is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) than the more robust C-Cl bond. This chemoselectivity enables the stepwise introduction of different substituents, facilitating the construction of diverse and complex molecular scaffolds.
The products derived from the functionalization of this compound can serve as key intermediates in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The introduction of various functional groups can lead to the development of novel compounds with potential therapeutic properties.
-
Agrochemicals: The synthesis of new pesticides and herbicides often relies on halogenated aromatic precursors.
-
Advanced Materials: Derivatives of this compound may be used in the development of polymers, dyes, and other functional materials.
Conclusion
This compound represents a strategically important, yet under-documented, chemical entity. Its synthesis, logically derived from the well-established Sandmeyer reaction, provides a reliable pathway for its production. The unique arrangement of its functional groups offers significant opportunities for selective chemical modifications, making it a valuable tool for medicinal chemists and material scientists. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this versatile building block in their scientific endeavors.
References
- Preparation of 2-bromotoluene. PrepChem.com.
- Sandmeyer reaction. Wikipedia.
- Chem 117 Reference Spectra Spring 2011.
- Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline. Homework.Study.com.
- 4-Bromo-3-chlorotoluene. PubChem.
- m-BROMOTOLUENE. Organic Syntheses Procedure.
- This compound, min 98%, 100 grams. Stratech.
- p-BROMOTOLUENE. Organic Syntheses Procedure.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sourcing 2-Bromo-3-Chlorotoluene: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimately, the viability of a drug candidate's manufacturing process. 2-Bromo-3-chlorotoluene (CAS No. 69190-56-3), a disubstituted toluene derivative, represents a key building block whose strategic utility lies in the differential reactivity of its halogenated substituents. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, critical quality attributes to consider, and its application in the synthesis of complex pharmaceutical intermediates. For researchers and drug development professionals, a thorough understanding of sourcing and quality control for such niche reagents is paramount to mitigating risks in early-stage development and ensuring a smooth transition to scale-up.
Part 1: Commercial Supplier Landscape Analysis
The availability of this compound is primarily centered around fine chemical suppliers that specialize in research and development quantities. While large-scale bulk manufacturing may require custom synthesis, several reputable vendors offer this compound in grades suitable for discovery and process development. However, a critical aspect of sourcing this material involves verifying the extent of quality control performed by the supplier. For instance, some major suppliers may offer this compound on an "as-is" basis without providing detailed analytical data, placing the onus of quality verification entirely on the end-user[1]. This underscores the importance of requesting lot-specific Certificates of Analysis (CoA) prior to purchase.
The following table summarizes a selection of commercial suppliers for this compound, highlighting typical purities offered. It is imperative for the researcher to contact these suppliers directly to ascertain current availability, pricing, and to procure a lot-specific CoA.
| Supplier Name | Typical Purity Offered | CAS Number | Link for Inquiry |
| Santa Cruz Biotechnology, Inc. | Data available by lot | 69190-56-3 | [2] |
| AK Scientific, Inc. | ≥ 95% | 69190-56-3 | [3] |
| CyclicPharma | ≥ 98% | 69190-56-3 | [4] |
| SynQuest Laboratories, Inc. | Inquire for details | 69190-56-3 | [5] |
| BLD Pharm | Inquire for details | 69190-56-3 | [1] |
| LEAPChem | Pharmacy Grade/99% (listed) | 69190-56-3 | [6] |
Part 2: Quality Benchmarking and Incoming Material Verification
For a starting material in a multi-step synthesis, purity and impurity profiles are not mere specifications; they are critical process parameters. The presence of regioisomers or residual starting materials from the synthesis of this compound can lead to the formation of intractable side-products in subsequent steps, complicating purification and significantly reducing overall yield.
Key Specifications from a Certificate of Analysis
A comprehensive CoA is a self-validating document that provides trustworthiness in the supplier's material. Researchers should expect to see the following parameters. The data below is a representative example based on a publicly available CoA for this compound.
| Parameter | Specification | Method | Rationale and Impact on Synthesis |
| Appearance | Colorless to pale yellow liquid/solid | Visual | Deviations may indicate degradation or significant impurities. |
| Assay (Purity) | ≥ 97.0% | HPLC/GC | Primary quality attribute. Lower purity reduces effective stoichiometry and introduces impurities that can interfere with catalysis or downstream reactions. |
| Water Content | ≤ 0.5% | Karl Fischer | Water can quench organometallic reagents and interfere with moisture-sensitive reactions (e.g., Grignard, lithiation). |
| Identification | Conforms to structure | ¹H NMR, FT-IR | Confirms the chemical identity and isomeric purity of the material. |
Data synthesized from a sample Certificate of Analysis which showed a purity of 96.98% by HPLC[5].
In-House Quality Control Workflow
It is best practice to perform in-house verification of critical starting materials, regardless of the supplier's CoA. This ensures the material has not degraded during transit or storage and validates the supplier's data.
Recommended Protocol: Purity Verification by Gas Chromatography (GC)
This protocol is adapted from standard methodologies for the analysis of halogenated aromatic compounds.
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent such as Dichloromethane (DCM) or Methanol.
-
Instrumentation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for optimal separation of halogenated aromatics.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C
-
-
Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method provides a reliable estimation of purity, assuming all components have a similar response factor in the FID.
Part 3: Synthetic Utility in Pharmaceutical Development
The synthetic value of this compound is derived from the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more susceptible to oxidative addition by transition metal catalysts, such as Palladium(0), than the more robust C-Cl bond. This allows for selective functionalization at the 2-position via cross-coupling reactions, leaving the chlorine atom at the 3-position available for subsequent transformations.
Case Study: Suzuki-Miyaura Coupling for Biphenyl Intermediates
A common strategic application of such building blocks is in the synthesis of substituted biphenyls, which are core structures in many pharmaceuticals, notably Angiotensin II receptor antagonists. A patent for the preparation of 2-methyl-3-biphenylmethanol, a key pharmaceutical intermediate, demonstrates a Suzuki coupling reaction with a closely related substrate, 3-bromo-2-methylbenzoic acid. This reaction highlights the utility of a bromine handle ortho to a methyl group for constructing a biphenyl linkage.
The diagram below illustrates this key synthetic transformation.
Sources
- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 2. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (2-Bromo-3-Chlorophenyl)Methanol High-Purity Supplier & Manufacturer China | Properties, Safety, Applications, SDS [chlorobenzene.ltd]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-chlorotoluene for Research and Development
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 2-bromo-3-chlorotoluene (CAS No. 69190-56-3). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices. The protocols described herein are grounded in the principle of minimizing risk through a combination of robust engineering controls, appropriate personal protective equipment, and a thorough understanding of the compound's hazard profile.
Section 1: Chemical Identity and Physical Properties
A foundational aspect of safe chemical handling is the unambiguous identification of the substance and a clear understanding of its physical properties. This compound is a halogenated aromatic compound, and its characteristics dictate the necessary safety precautions.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-chloro-3-methylbenzene[1] |
| CAS Number | 69190-56-3[1][2][3] |
| Molecular Formula | C₇H₆BrCl[1][4] |
| Molecular Weight | 205.48 g/mol [1][4] |
| Physical Form | Solid |
| Synonyms | Benzene, 2-bromo-1-chloro-3-methyl-[1] |
Note: Detailed experimental physical property data such as melting point, boiling point, and density for this specific isomer are not consistently available across public databases. Users must refer to the certificate of analysis and Safety Data Sheet (SDS) provided by the supplier for lot-specific data.
Section 2: Hazard Identification and Comprehensive Risk Assessment
A critical review of supplier safety data reveals inconsistencies in the GHS classification for this compound. Some sources list it as a "Warning" level hazard primarily causing irritation, while others classify it as "Danger" with acute toxicity.[1] This discrepancy underscores a crucial principle of chemical safety: always consult the specific Safety Data Sheet (SDS) accompanying the product you have procured. For the purpose of this guide, we will adopt the more stringent, conservative hazard profile to ensure the highest level of safety.
The primary risks associated with this compound are skin/eye irritation, respiratory tract irritation, and potential acute toxicity if ingested.[1] The presence of halogen atoms on the aromatic ring contributes to its reactivity and potential to disrupt biological tissues upon contact.
| Hazard Classification (GHS) | Details |
| Pictograms | (Exclamation Mark), (Skull and Crossbones), (Environment) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of water.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The safe handling of this compound is predicated on the "Hierarchy of Controls," which prioritizes the elimination of hazards. Where this is not possible, robust engineering controls and appropriate PPE are mandatory.
Primary Engineering Controls
The causality for mandating specific engineering controls is the compound's potential for aerosolization and its respiratory and contact hazards.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is the most critical engineering control as it captures dust and vapors at the source, preventing inhalation exposure.
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.[5] This ensures immediate decontamination in the event of accidental large-scale contact.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the chemical.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles with side protection or a full-face shield.[5][6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Gloves must be inspected for tears or pinholes before each use. Double-gloving is recommended for extended operations. Remove gloves using the proper technique to avoid contaminating the skin. |
| Body | Flame-resistant lab coat. | A lab coat protects the skin and personal clothing from contamination. It should be kept fully buttoned. |
| Respiratory | NIOSH-approved respirator (if engineering controls fail).[5] | A respirator should not be necessary if work is conducted within a properly functioning fume hood. Its use should be reserved for emergency situations or specific non-routine maintenance tasks where fume hood use is not feasible, and requires prior formal training and fit-testing. |
Section 4: Standard Operating Procedures for Handling and Storage
A systematic workflow is essential to maintain a safe laboratory environment. The following protocols provide a self-validating system for managing this compound from receipt to disposal.
Chemical Handling and Storage Workflow
Caption: Recommended workflow for the safe lifecycle of this compound in a lab.
Step-by-Step Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label on the container matches the order and the accompanying SDS.
-
Store the container in a tightly closed state in a cool, dry, and well-ventilated area.[6]
-
Ensure storage is away from incompatible materials, particularly strong oxidizing agents.[7]
-
The storage location should be a designated, locked chemical cabinet.
Handling and Dispensing (Solid):
-
Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in Section 3.2.
-
Place all necessary equipment (balance, weigh paper, spatulas, receiving vessel) inside the fume hood.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into the receiving vessel.
-
Securely close the primary container immediately after dispensing.
-
Clean any residual solid from the spatula and work surface within the fume hood using a damp cloth.
-
Treat all contaminated disposable materials (weigh paper, wipes) as hazardous waste.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Small Spill Cleanup (Inside a Fume Hood):
-
Ensure the fume hood continues to operate.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[5][7]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[6]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
Contact your institution's Environmental Health & Safety (EH&S) office for waste pickup.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always seek professional medical attention after any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting.[6][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Firefighting Procedures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][6]
-
Specific Hazards: Combustion of this compound will produce highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen chloride.[5][6]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent exposure to these hazardous decomposition products.[5][6]
Section 6: Waste Management and Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect all waste in a designated, sealed, and clearly labeled container. The label should read "Hazardous Waste: this compound."
-
Disposal: Disposal must be conducted through a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[5]
References
- 2-Bromo-1-chloro-3-methylbenzene | C7H6BrCl | CID 2735553 - PubChem, PubChem. [Link]
- 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem, PubChem. [Link]
- SAFETY D
- First Aid Procedures for Chemical Hazards | NIOSH - CDC, NIOSH - CDC. [Link]
Sources
- 1. 2-Bromo-1-chloro-3-methylbenzene | C7H6BrCl | CID 2735553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 69190-56-3 [chemicalbook.com]
- 4. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-3-chlorotoluene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to 2-bromo-3-chlorotoluene. This substrate presents a unique synthetic challenge due to the presence of two different halogen atoms, allowing for selective functionalization. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds—where the C-Br bond is more reactive in palladium-catalyzed oxidative addition—enables chemoselective coupling.[4][5] However, the steric hindrance imparted by the ortho-chloro and meta-methyl groups necessitates careful optimization of the catalytic system to achieve high yields and selectivity.[3][6]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8] A base is essential for the activation of the organoboron compound, which facilitates the crucial transmetalation step.[1][9][10][11][12]
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for Dihaloarenes
For dihalogenated substrates like this compound, the chemoselectivity of the reaction is governed by the relative rates of oxidative addition at the C-Br and C-Cl bonds. The C-Br bond has a lower bond dissociation energy, making it more susceptible to cleavage and insertion by the palladium catalyst.[5] This allows for the selective formation of a C-C bond at the bromine-substituted position while leaving the chlorine atom available for subsequent transformations.[4]
The steric environment around the reactive site significantly influences the reaction rate.[6] The presence of substituents ortho to the halogen can impede the approach of the bulky palladium catalyst.[6] In the case of this compound, the ortho-chloro group and the adjacent methyl group create a sterically demanding environment. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is more capable of accessing the sterically hindered C-Br bond.[6]
Recommended Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Arylboronic Acid | >97% | Commercially Available | Purity is critical; impurities can inhibit the catalyst. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Common Pd(II) precatalyst.[13] |
| SPhos | >98% | Commercially Available | A bulky, electron-rich ligand suitable for hindered substrates.[4] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercially Available | A common base for Suzuki couplings.[4] |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially Available | Degas thoroughly before use. |
| Toluene | Anhydrous, >99.8% | Commercially Available | Degas thoroughly before use. |
Detailed Experimental Protocol
This protocol is designed as a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Reaction Setup and Execution
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[3]
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Subsequently, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[4]
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 °C to 100 °C.
-
Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material has been consumed.[3]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure strictly anaerobic and anhydrous conditions. Use freshly opened or purified reagents and solvents. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. | |
| Poorly soluble base | Use finely ground base to increase surface area. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and maintain a robust inert atmosphere.[5] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize homocoupling of the boronic acid.[5] | |
| Strong base | A milder base such as K₂CO₃ may reduce boronic acid decomposition.[5] | |
| Hydrodehalogenation | Protic impurities | Ensure all reagents and solvents are anhydrous. |
| Inefficient transmetalation | Increase the equivalents of the boronic acid or consider a different base to promote transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the selective synthesis of functionalized biaryl compounds. While the steric hindrance of the substrate presents a challenge, high yields can be achieved through the rational selection of a suitable catalytic system. The use of palladium catalysts paired with bulky, electron-rich phosphine ligands, in combination with an appropriate base and anhydrous solvent, is critical for overcoming the steric barrier and achieving efficient and selective C-C bond formation.[3] This protocol provides a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024, October 10). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15167–15180.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Couto, R. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(10), 2059-2064.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
- ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- National Institutes of Health. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- ChemRxiv. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- National Institutes of Health. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Regioselective Grignard Reagent Formation from 2-Bromo-3-chlorotoluene: A Comprehensive Guide
Abstract
Grignard reagents are foundational pillars in the edifice of organic synthesis, prized for their capacity to forge new carbon-carbon bonds.[1][2] The synthesis of these organometallic species from dihalogenated aromatic precursors, such as 2-bromo-3-chlorotoluene, introduces a critical challenge of regioselectivity. This application note provides an in-depth exploration of the principles governing the selective formation of a Grignard reagent at the more labile carbon-bromine bond. We present a detailed experimental protocol, elucidate the underlying mechanistic principles, and offer practical insights for researchers, scientists, and professionals in drug development. The aim is to equip the reader with the theoretical understanding and practical knowledge to successfully synthesize and utilize (3-chloro-2-methylphenyl)magnesium bromide as a valuable synthetic intermediate.
Introduction: The Strategic Advantage of Regioselectivity
The utility of a Grignard reagent is defined by its precise reactivity. When starting with a molecule like this compound, which possesses two distinct halogen atoms, the ability to selectively form the organomagnesium halide at one position over the other is of paramount synthetic importance. This regioselectivity allows for a stepwise functionalization of the aromatic ring, preserving the second halogen as a handle for subsequent transformations. The targeted synthesis of (3-chloro-2-methylphenyl)magnesium bromide opens pathways to a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials, by introducing the 3-chloro-2-methylphenyl moiety with high fidelity.
The Principle of Regioselective Grignard Formation
The successful regioselective formation of the Grignard reagent from this compound is fundamentally governed by the differential reactivity of the carbon-halogen bonds.[3] The established order of reactivity for organic halides in the formation of Grignard reagents is I > Br > Cl > F .[4][5][6][7] This trend is inversely correlated with the carbon-halogen bond dissociation energy (BDE); the weaker the bond, the more readily it reacts with magnesium metal.
| Bond | Bond Dissociation Energy (Approx. kJ/mol) | Relative Reactivity |
| C-Cl | 397 | Lower |
| C-Br | 338 | Higher |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Reactivity.
In the case of this compound, the C-Br bond is significantly weaker than the C-Cl bond.[8][9] Consequently, the oxidative insertion of magnesium metal occurs preferentially at the carbon-bromine bond, yielding (3-chloro-2-methylphenyl)magnesium bromide as the major product, while the carbon-chlorine bond remains largely intact.[4][8]
Mechanism of Formation
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[10][11] While the detailed mechanism has been a subject of extensive study, it is generally understood to involve radical intermediates.[12][13][14] The process can be summarized in the following key steps:
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond of the aryl halide.[12][13]
-
Bond Cleavage: This electron transfer leads to the cleavage of the C-X bond, forming an aryl radical and a magnesium halide radical cation species on the surface.
-
Recombination: The aryl radical rapidly recombines with the surface-bound magnesium species to form the final organomagnesium compound, the Grignard reagent.[11]
Due to the lower bond dissociation energy of the C-Br bond, the initial single-electron transfer and subsequent cleavage are kinetically favored at this position, driving the regioselectivity of the reaction.
Experimental Protocol: Synthesis of (3-chloro-2-methylphenyl)magnesium bromide
This protocol details a standard laboratory procedure for the regioselective synthesis of the Grignard reagent from this compound. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the highly reactive Grignard reagent.[15][16][17][18]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Ratio |
| This compound | C₇H₆BrCl | 205.48 | 10.0 mmol | 1.0 |
| Magnesium turnings | Mg | 24.31 | 12.0 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~25 mL | - |
| Iodine (I₂) | I₂ | 253.81 | 1-2 small crystals | Catalytic |
| 1,2-Dibromoethane (optional) | C₂H₄Br₂ | 187.86 | 1-2 drops | Initiator |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Glassware (oven-dried at >120°C overnight and cooled under an inert atmosphere)
Reaction Workflow Diagram
Caption: Workflow for regioselective Grignard reagent synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glass joints are well-sealed with high-vacuum grease. Connect the top of the condenser to a nitrogen or argon gas line equipped with a bubbler to maintain a positive pressure of inert gas. Flame-dry the entire apparatus under a steady stream of inert gas to remove any residual adsorbed moisture and allow it to cool to room temperature.[15]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the cooled reaction flask. Add one or two small crystals of iodine. The iodine serves as an activator, etching the surface of the magnesium to remove the passivating layer of magnesium oxide.[1][4][19]
-
Reagent Preparation: In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in approximately 25 mL of anhydrous THF to create a ~0.4 M solution. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (~2-3 mL) of the this compound solution from the dropping funnel onto the activated magnesium turnings. The reaction may initiate spontaneously, which is often indicated by the disappearance of the purple iodine color and the appearance of cloudiness or gentle bubbling.[18] If the reaction does not start, gently warm the flask with a heating mantle or heat gun. If initiation is still sluggish, a few drops of 1,2-dibromoethane can be added as a more potent initiator.[1][19]
-
Addition and Reflux: Once the reaction has clearly initiated (a sustained exotherm should be observed), begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux of the THF solvent.[16] The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if necessary.[15] After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Completion and Use: After the reflux period, remove the heat source and allow the gray-to-brown solution of (3-chloro-2-methylphenyl)magnesium bromide to cool to room temperature. The Grignard reagent is now ready for subsequent reaction with an electrophile. The concentration of the prepared reagent can be determined by titration if desired.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the reagent.[13][15][18] Ensure all glassware is rigorously dried and all solvents are anhydrous.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) as Grignard reagents can also react with oxygen.[2][16]
-
Fire Hazard: The solvents used (diethyl ether or THF) are highly flammable and volatile.[15][16][20] Perform the reaction in a well-ventilated chemical fume hood, away from any open flames or spark sources.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[15][16] Controlled addition of the halide and readiness to apply cooling are essential to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[16][20]
Conclusion
The differential reactivity of carbon-halogen bonds provides a reliable and powerful strategy for the regioselective synthesis of Grignard reagents from dihalogenated precursors. By leveraging the greater lability of the carbon-bromine bond over the carbon-chlorine bond, (3-chloro-2-methylphenyl)magnesium bromide can be prepared efficiently from this compound. The detailed protocol and mechanistic insights provided in this application note serve as a robust guide for researchers to successfully perform this selective transformation, enabling the synthesis of complex molecular architectures for a wide range of scientific applications.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
- Unknown. (n.d.). 25. The Grignard Reaction.
- Unknown. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Unknown. (n.d.). Formation of Grignard Reagents from Organic Halides.
- Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Benchchem. (n.d.). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
- Wikipedia. (n.d.). Grignard reagent.
- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- YouTube. (2019, January 7). making Grignard reagents.
- UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
- Google Patents. (n.d.). US3347912A - Novel grignard reagents.
- American Chemical Society. (n.d.). Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the...
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- ACS Publications. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters.
- Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent?
- Benchchem. (n.d.). A Comparative Reactivity Analysis of 2-Bromotoluene and 2-Chlorotoluene: A Guide for Synthetic Chemists.
- Benchchem. (n.d.). Application Notes and Protocols for Regioselective Reactions of 2-Bromo-6-chlorotoluene.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- ACS Publications. (2017, February 21). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters | The Journal of Organic Chemistry.
- NIH. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC.
- Unknown. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- MSU chemistry. (n.d.). Alkyl Halide Reactivity.
- Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov.
- Chemistry LibreTexts. (2023, November 7). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters.
- Benchchem. (n.d.). The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis.
- Whitesides Research Group - Harvard University. (n.d.). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- Unknown. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Wikipedia. (n.d.). Grignard reaction.
- Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. byjus.com [byjus.com]
- 11. web.alfredstate.edu [web.alfredstate.edu]
- 12. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 13. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quora.com [quora.com]
- 16. dchas.org [dchas.org]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. acs.org [acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chlorotoluene
Introduction: Navigating Chemoselectivity and Steric Challenge
In the landscape of modern synthetic chemistry, the precise and predictable functionalization of aromatic scaffolds is paramount. 2-Bromo-3-chlorotoluene emerges as a highly valuable, yet challenging, building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its utility is rooted in the differential reactivity of its two halogen substituents, which opens the door for sequential and site-selective cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for forming carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.[1][2][3] The central principle governing the selective functionalization of this compound is the disparity in the carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is inherently weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[4][5][6] This reactivity hierarchy (C-I > C-Br > C-OTf > C-Cl) is the cornerstone that allows for the selective coupling at the bromine-bearing position while preserving the chlorine for subsequent transformations.[4][6]
However, the substrate presents a significant steric challenge. The methyl group at the 2-position and the chlorine at the 3-position flank the reactive C-Br bond, impeding the approach of the bulky palladium catalyst. Overcoming this steric barrier is often the rate-determining step and necessitates the use of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium center that can effectively engage the sterically encumbered substrate.[7]
This guide provides an in-depth exploration of the three principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will dissect the mechanistic underpinnings, provide field-proven protocols, and explain the rationale behind the selection of catalysts, ligands, and conditions essential for achieving high-yield, selective transformations.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl scaffolds, a common motif in pharmacologically active compounds.[8] It involves the coupling of an organoboron reagent (like a boronic acid) with an organohalide.[9][10]
Reaction Principle and Catalytic Cycle
The reaction is driven by a palladium(0) catalyst and proceeds through a well-established catalytic cycle.[8][11] A critical component is the base, which activates the organoboron species by forming a more nucleophilic boronate complex, thereby facilitating the crucial transmetalation step.[8][10]
The catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is typically the rate-limiting step, especially for sterically hindered substrates.[7]
-
Transmetalation: The organic moiety from the activated boronate complex is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][6]
Data Presentation: Catalyst Systems for Hindered Substrates
The choice of ligand is critical for success. Bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., SPhos, XPhos, RuPhos) are particularly effective.[5]
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 90-110 | 85-95% | [5] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 80-92% | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | DME / H₂O | 85 | 60-75% | [12] |
Yields are representative and highly dependent on the specific arylboronic acid coupling partner.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective coupling at the C-Br bond.[5][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Catalyst Preparation: In a separate vial, briefly purge with argon, then add Pd₂(dba)₃ and SPhos, followed by a small amount of the degassed dioxane to dissolve the catalyst system.
-
Solvent & Catalyst Addition: Add the bulk of the degassed dioxane/water solvent mixture to the Schlenk flask via syringe, followed by the catalyst solution.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Catalyst Systems for C-N Coupling
For challenging substrates, bulky biarylphosphine ligands are essential. The choice of base is also critical, with sodium tert-butoxide being a common and effective choice. [14]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88-96% | [15] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 85-94% | [16] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-85% | [17]|
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination of this compound. [18][15] Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup: Inside a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with NaOtBu, the palladium precursor, and the phosphine ligand.
-
Reagent Addition: Add this compound and the amine. Finally, add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety Note: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle all reagents in a well-ventilated fume hood under an inert atmosphere using appropriate personal protective equipment. [18]
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [19]This reaction is distinguished by its use of a dual-catalyst system.
Reaction Principle and Catalytic Cycle
The reaction employs a palladium catalyst in tandem with a copper(I) co-catalyst, typically CuI. [20]The process involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to activate the alkyne.
-
Palladium Cycle: Begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a highly reactive copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The final step yields the arylalkyne product and regenerates the Pd(0) catalyst. [21]
Data Presentation: Conditions for C-C Triple Bond Formation
While classic conditions using Pd(PPh₃)₂Cl₂/CuI are robust, ligand-free systems or those with specialized ligands can also be effective. [22]
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | DMF | 60-80 | 80-95% | [6] |
| Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | Toluene | 70 | 75-90% | [23] |
| Pd(OAc)₂ (ligand-free) | CuI | K₂CO₃ | PEG-400 | 100 | 70-88% | [22]|
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a standard procedure for the selective Sonogashira coupling of this compound. [6] Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Anhydrous, degassed Triethylamine (TEA) and/or DMF
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper co-catalyst.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., triethylamine) via syringe, followed by the terminal alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. Note that the formation of a precipitate (triethylammonium bromide) is common.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Homocoupling: A common side reaction, particularly in Suzuki (dimerization of the boronic acid) and Sonogashira (Glaser coupling of the alkyne) reactions. [5][23]This can be minimized by ensuring strictly anaerobic conditions, as oxygen often promotes these pathways. [5]* Hydrodehalogenation: The replacement of the bromine atom with hydrogen can occur, especially if moisture is present or if the ligand system facilitates β-hydride elimination pathways. [5]* Inert Conditions: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. The use of degassed solvents and maintaining a robust inert atmosphere is critical for catalyst longevity and reaction efficiency. [13][18]* Ligand Choice: For the sterically demanding this compound, the investment in modern, bulky phosphine ligands (e.g., Buchwald or Fu ligands) is often essential to achieve high conversion and yields. [7][24]These ligands stabilize the monoligated Pd(0) species that is believed to be the active catalyst for hindered substrates. [25]
Conclusion
This compound serves as a powerful and versatile substrate for building molecular complexity through palladium-catalyzed cross-coupling. The intrinsic difference in C-Br and C-Cl bond reactivity provides a handle for selective, stepwise functionalization. Success with this sterically hindered substrate hinges on a rational approach to experimental design, prioritizing highly active catalyst systems composed of a palladium source and a bulky, electron-rich phosphine ligand. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Methylpyridine-2-boronic acid with Aryl Bromides. BenchChem.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
- Chemistry LibreTexts. (2023). 2.
- Powers, I. G., & Uyeda, C. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene. BenchChem.
- Nolan, S. P., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
- C. F. R. A. C. Lima, et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wang, L., & He, W. (2013). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- G. C. Fu. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- T. M. Williams, et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
- Scaringi, J. A. (n.d.).
- N. G. Anderson, et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Chemistry LibreTexts. (2023).
- Williams, T. M., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- C. E. St. Jean, et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- T. J. A. Graham, et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- A. A. Adebayo, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- D. A. E. R. G. G. C. Fu. (2008). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene. BenchChem.
- BenchChem. (2025). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene. BenchChem.
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene. BenchChem.
- Organic Chemistry Data. (n.d.).
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
- D. Wei, et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
- NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions. BenchChem.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. fiveable.me [fiveable.me]
- 3. jmcct.com [jmcct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 23. depts.washington.edu [depts.washington.edu]
- 24. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal-Halogen Exchange Reactions with 2-Bromo-3-chlorotoluene
Abstract
This comprehensive guide provides detailed application notes and robust protocols for conducting metal-halogen exchange reactions on the difunctionalized aromatic substrate, 2-bromo-3-chlorotoluene. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It explores the underlying principles of chemoselectivity, offering a comparative analysis of common organometallic reagents, and provides step-by-step experimental procedures. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: Strategic Importance of this compound
This compound is a valuable starting material in organic synthesis, offering two distinct halogen atoms that can be selectively functionalized. The ability to chemoselectively replace either the bromine or chlorine atom via metal-halogen exchange opens pathways to a diverse array of substituted toluene derivatives. These intermediates are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The regioselective generation of an organometallic species from this compound allows for the subsequent introduction of a wide range of electrophiles, leading to the construction of complex molecular architectures.
Mechanistic Insights and Chemoselectivity
Metal-halogen exchange is a fundamental organometallic reaction where a halogen atom on an organic substrate is swapped with a metal, typically lithium or magnesium.[1][2] The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl > F.[2] This inherent difference in reactivity is the cornerstone of achieving chemoselectivity in dihalogenated systems like this compound.
The mechanism of lithium-halogen exchange is often debated, with evidence supporting both a nucleophilic attack pathway, proceeding through an "ate-complex," and a single-electron transfer (SET) pathway involving radical intermediates.[2][3] For aryl halides, the nucleophilic pathway is generally considered predominant.
Key Factors Influencing Chemoselectivity:
-
Nature of the Halogen: The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it more susceptible to nucleophilic attack by the organometallic reagent. This is the primary determinant for the selective exchange of bromine over chlorine.
-
Organometallic Reagent:
-
Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi): These are highly reactive and typically provide rapid and efficient bromine-lithium exchange at very low temperatures.[4][5]
-
Grignard Reagents (e.g., i-PrMgCl): These are generally less reactive than organolithiums and may require higher temperatures or the use of additives like lithium chloride (LiCl) to facilitate the exchange.[6][7] The use of "Turbo-Grignard" reagents (i-PrMgCl·LiCl) can enhance reactivity, enabling exchange at lower temperatures while maintaining high functional group tolerance.[7][8]
-
-
Temperature: Cryogenic temperatures (typically -78 °C or lower) are crucial, especially when using highly reactive organolithium reagents.[5][9] These low temperatures suppress side reactions, such as attack on the solvent (e.g., THF) or competing ortho-lithiation.[10][11]
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used to solvate the organometallic species, influencing their reactivity and aggregation state.[1]
Visualization of the Reaction Pathway
The following diagram illustrates the general workflow for the selective metal-halogen exchange of this compound and subsequent electrophilic trapping.
Caption: Workflow for selective metal-halogen exchange and electrophilic quench.
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water and protic solvents.[4][12] All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[12][13] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. Cryogenic baths should be handled with care.
Protocol 1: Selective Bromine-Lithium Exchange using n-Butyllithium
This protocol details the generation of 3-chloro-2-methylphenyllithium and its subsequent trapping with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethyl borate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and an argon/nitrogen inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Cryogenic cooling bath (e.g., dry ice/acetone, -78 °C)
Step-by-Step Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under a positive pressure of argon. Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (e.g., 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of the organolithium reagent to prevent side reactions.[5][10]
-
n-BuLi Addition: Slowly add n-butyllithium (1.05-1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange. The formation of the aryllithium species is typically rapid at this temperature.[4]
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 1-2 hours. Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Protocol 2: Selective Bromine-Magnesium Exchange using iso-Propylmagnesium Chloride-Lithium Chloride Complex (i-PrMgCl·LiCl)
This protocol offers a milder alternative to organolithium reagents, often with improved functional group tolerance.[6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, typically 1.3 M in THF)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Equipment:
-
Same as Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under a positive pressure of argon. Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to a temperature between -10 °C and 0 °C. While cryogenic temperatures are not always necessary for Grignard exchanges, lower temperatures can improve selectivity and suppress side reactions.
-
i-PrMgCl·LiCl Addition: Slowly add the i-PrMgCl·LiCl solution (1.1-1.2 eq) dropwise over 20-30 minutes.
-
Stirring: Stir the reaction mixture at the same temperature for 1-2 hours. The progress of the exchange can be monitored by GC-MS analysis of quenched aliquots.
-
Electrophilic Quench: Cool the mixture to 0 °C (if not already at this temperature) and add the electrophile (1.2-1.5 eq) dropwise.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete. Quench with saturated aqueous NH₄Cl solution.
-
Workup, Drying, Concentration, and Purification: Follow steps 7-9 from Protocol 1.
Data Presentation and Expected Outcomes
The choice of reagent and reaction conditions will influence the yield and purity of the desired product. The following table summarizes typical outcomes for the trapping of the organometallic intermediate with a common electrophile, trimethyl borate, to form 3-chloro-2-methylphenylboronic acid, a valuable synthetic intermediate.
| Reagent | Temperature (°C) | Reaction Time (h) | Electrophile | Typical Yield (%) | Notes |
| n-BuLi | -78 | 1 | Trimethyl borate | 75-85 | High reactivity, requires strict cryogenic conditions. |
| i-PrMgCl·LiCl | -10 to 0 | 2 | Trimethyl borate | 70-80 | Milder conditions, better for sensitive substrates. |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete metal-halogen exchange or decomposition of the organometallic intermediate.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Verify the titer of the organometallic reagent. For n-BuLi, maintain a temperature below -70 °C. For Grignard reagents, a longer reaction time or slightly elevated temperature may be required.
-
-
Formation of Side Products:
-
Cause: Competing reactions such as ortho-metalation (deprotonation of the methyl group or the aromatic ring), or reaction with the chlorine substituent.
-
Solution: Strict adherence to low temperatures is critical. Slow, dropwise addition of the organometallic reagent can minimize localized high concentrations that may favor side reactions.
-
-
Workup Issues:
-
Cause: Formation of emulsions during extraction.
-
Solution: Addition of brine during the workup can help break up emulsions. Filtering the quenched reaction mixture through a pad of Celite® before extraction can remove insoluble magnesium or lithium salts.
-
Conclusion
The metal-halogen exchange reaction of this compound is a powerful and versatile tool for the synthesis of substituted aromatic compounds. By carefully selecting the organometallic reagent and controlling the reaction conditions, highly chemoselective exchange at the bromine position can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, enabling the efficient construction of valuable molecular targets.
References
- Grokipedia. (n.d.). Metal–halogen exchange.
- Wikipedia. (2023). Metal–halogen exchange.
- Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University.
- Wikipedia. (2023). Isopropylmagnesium chloride.
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
- Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., ... & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.
- Wietelmann, U., Schlenkert, T., & Klett, M. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development, 26(5), 1406-1416.
- Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
- Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300-305.
- Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 205-215.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 8. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 9. joss.tcnj.edu [joss.tcnj.edu]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-3-chlorotoluene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of a Dihalogenated Toluene
2-Bromo-3-chlorotoluene is a dihalogenated aromatic compound that presents unique challenges and opportunities in synthetic chemistry. Its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules is predicated on the selective functionalization of its carbon-halogen bonds. This guide provides an in-depth analysis of nucleophilic aromatic substitution (SNAr) on this substrate, elucidating the mechanistic nuances and offering detailed protocols for its practical application.
Unlike aryl halides activated by strong electron-withdrawing groups (e.g., nitro groups), this compound is considered an unactivated substrate for classical SNAr. The methyl group is a weak activating group, and the halogen atoms themselves are deactivating towards electrophilic aromatic substitution, which also influences their reactivity in nucleophilic substitutions. Consequently, traditional SNAr reactions on this compound often require forcing conditions, such as high temperatures and strong nucleophiles, and may suffer from a lack of selectivity.
A more effective and selective approach for the substitution of halogens on such unactivated aryl halides is the copper-catalyzed Ullmann condensation. This reaction, particularly its modern iterations with soluble copper catalysts and various ligands, provides a milder and more predictable pathway for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
This document will first delve into the mechanistic considerations of nucleophilic substitution on this compound, with a focus on regioselectivity. Subsequently, it will provide detailed, field-proven protocols for the copper-catalyzed Ullmann-type amination and etherification of this versatile substrate.
Mechanistic Insights and Regioselectivity
The primary question in any nucleophilic substitution on this compound is which of the two halogen atoms will be displaced. The outcome is determined by a combination of factors, including the reaction mechanism (SNAr vs. Ullmann-type) and the inherent properties of the carbon-halogen bonds.
The SNAr Pathway: A Challenging Route
The classical SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
Caption: Simplified catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the successful nucleophilic substitution on this compound. As the Ullmann condensation is the more reliable method for this substrate, the detailed protocols will focus on this transformation.
Protocol 1: Copper-Catalyzed Amination (Ullmann-Goldberg Reaction)
This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M. Then, add the amine (1.2-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific amine and ligand used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble copper salts.
-
Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.
| Nucleophile (Amine) | Typical Conditions | Expected Major Product | Representative Yield Range |
| Aniline | CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2 equiv.), DMF, 120 °C | N-phenyl-3-chloro-2-methylaniline | 70-85% |
| Morpholine | CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), Cs₂CO₃ (2 equiv.), Toluene, 110 °C | 4-(3-chloro-2-methylphenyl)morpholine | 75-90% |
| n-Hexylamine | CuI (10 mol%), ethylene glycol (20 mol%), K₂CO₃ (2 equiv.), 2-propanol, 90 °C | N-(n-hexyl)-3-chloro-2-methylaniline | 65-80% |
Protocol 2: Copper-Catalyzed Etherification (Ullmann Ether Synthesis)
This protocol outlines a general procedure for the C-O cross-coupling of this compound with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., phenol, ethanol, or other primary/secondary alcohol)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline or salicylaldoxime)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or pyridine)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the alcohol or phenol (1.5-2.0 equiv.) and the base (2.0 equiv.) in the anhydrous, degassed solvent. Stir the mixture for 15-30 minutes at room temperature to form the corresponding alkoxide or phenoxide.
-
Catalyst and Substrate Addition: To the mixture, add this compound (1.0 equiv.), copper(I) iodide (5-10 mol%), and the ligand (10-20 mol%).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas three times.
-
Reaction: Heat the reaction mixture to 110-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through celite.
-
Extraction: Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted phenol or basic residues, followed by washes with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.
| Nucleophile (Alcohol/Phenol) | Typical Conditions | Expected Major Product | Representative Yield Range |
| Phenol | Cu₂O (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv.), DMF, 130 °C | 3-chloro-2-phenoxytoluene | 65-80% |
| Ethanol | CuI (10 mol%), salicylaldoxime (20 mol%), K₃PO₄ (2 equiv.), Pyridine, 120 °C | 2-ethoxy-3-chlorotoluene | 60-75% |
| Benzyl alcohol | CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), K₂CO₃ (2 equiv.), Toluene, 120 °C | 2-(benzyloxy)-3-chlorotoluene | 70-85% |
Experimental Workflow Visualization
Caption: A generalized workflow for nucleophilic substitution on this compound.
Conclusion
While direct nucleophilic aromatic substitution on the unactivated this compound substrate is challenging, the copper-catalyzed Ullmann condensation offers a robust and selective method for the synthesis of valuable N- and O-arylated derivatives. The preferential reactivity of the carbon-bromine bond in these reactions allows for the predictable formation of 2-substituted-3-chlorotoluene products. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development, enabling the effective utilization of this versatile chemical building block.
References
- Nelson, J. E. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- PrepChem. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine.
- Wikipedia. Ullmann condensation.
- Hossain, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wikipedia. Ullmann reaction.
- Frontiers in Chemistry. (2020).
- Monnier, F., & Taillefer, M. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Dalton Transactions, 42(20), 7154-7167.
- Organic Chemistry Portal. Ullmann Reaction.
- Royal Society of Chemistry. (2014). Possible Intermediates of Cu(Phen)-catalyzed C-O cross coupling of phenol with aryl bromide by in situ ESI-MS and EPR studies.
- University of Calgary. Nucleophilic Aromatic Substitution.
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- MDPI. (2020).
- Baran Group, Scripps Research. Haloselectivity of Heterocycles.
- National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PrepChem. Preparation of 3-chloro-2-methylaniline.
Sources
The Strategic Utility of 2-Bromo-3-chlorotoluene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-bromo-3-chlorotoluene (CAS No. 69190-56-3), a key halogenated aromatic intermediate, and its applications in pharmaceutical synthesis. We present detailed, field-proven protocols for the synthesis of this compound and its subsequent utilization in strategic cross-coupling reactions, which are foundational in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies to leverage the unique reactivity of this versatile building block.
Introduction: The Molecular Logic of this compound
This compound is a polysubstituted aromatic compound featuring a toluene backbone with bromine and chlorine atoms at the 2 and 3 positions, respectively.[1] This substitution pattern imbues the molecule with a distinct reactivity profile that is highly advantageous in multi-step organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-Br bond, being weaker, is more susceptible to oxidative addition to transition metal catalysts, such as palladium(0), compared to the more robust C-Cl bond.[2] This chemoselectivity allows for sequential and site-selective functionalization, a critical requirement in the efficient synthesis of complex drug candidates. Furthermore, its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, particularly in the synthesis of molecules for targeted protein degradation.[3]
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69190-56-3 | [1][3] |
| Molecular Formula | C₇H₆BrCl | [1][3] |
| Molecular Weight | 205.48 g/mol | [1] |
| Appearance | Pale yellow clear liquid | [2][4] |
| Boiling Point | 229.1 ± 20.0 °C at 760 mmHg | [2][4] |
| Density | ~1.57 g/cm³ | [2][4] |
| Flash Point | 104.5 °C | [2][4] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through a two-step process commencing with the preparation of the precursor, 3-chloro-2-methylaniline, followed by a Sandmeyer reaction to introduce the bromine atom.
Step 1: Synthesis of the Precursor, 3-Chloro-2-methylaniline
The synthesis of 3-chloro-2-methylaniline can be accomplished via the reduction of 2-chloro-6-nitrotoluene or 1-chloro-2-methyl-3-nitrobenzene. A reliable method involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron in the presence of a mineral acid.[5]
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline [5]
-
Materials: 1-chloro-2-methyl-3-nitrobenzene, finely divided iron, concentrated hydrochloric acid, water, sodium carbonate.
-
Procedure:
-
In a reaction vessel equipped for stirring and reflux, prepare a mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.
-
Heat the mixture to boiling with continuous stirring.
-
Over a period of 2 hours, add 100 g of 1-chloro-2-methyl-3-nitrobenzene to the boiling mixture.
-
After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.
-
Distill the 3-chloro-2-methylaniline from the reaction mixture using steam distillation at 140°C, with the oil bath temperature at 200°C.
-
Separate the distilled 3-chloro-2-methylaniline using a separating funnel.
-
Purify the product by vacuum distillation. The boiling point at 10 mm is 105-110°C.
-
-
Expected Yield: Approximately 94% of the theoretical yield.[5]
Step 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This reaction is particularly effective for the synthesis of this compound from 3-chloro-2-methylaniline. The following protocol is adapted from established procedures for similar transformations.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Materials: 3-chloro-2-methylaniline, hydrobromic acid (48%), sodium nitrite, copper(I) bromide, ice, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-2-methylaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield this compound.
-
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 3. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]
- 4. This compound CAS 69190-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Regioselective Lithiation of 2-Bromo-3-chlorotoluene
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of Polysubstituted Aromatics
The regioselective functionalization of dihalogenated aromatic compounds is a cornerstone of modern organic synthesis, providing a powerful platform for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-3-chlorotoluene is a particularly valuable building block due to the differential reactivity of its two halogen atoms. The ability to selectively replace one halogen with lithium generates a potent aryllithium nucleophile, leaving the second halogen and the methyl group as handles for subsequent transformations. This guide provides a comprehensive overview of the mechanistic principles, critical experimental parameters, and a detailed, field-proven protocol for the highly regioselective lithiation of this compound.
Mechanistic Principles & Regioselectivity
The reaction of this compound with a strong organolithium base can, in principle, proceed via several competing pathways. The desired outcome relies on exploiting the kinetic differences between these pathways to favor a single product.
-
Halogen-Lithium Exchange: This is the primary and most synthetically useful pathway. The exchange rate for halogens with organolithiums follows the general trend I > Br > Cl > F.[1][2] This kinetic preference is the key to achieving regioselectivity. The carbon-bromine bond is significantly more labile and reacts much faster with reagents like n-butyllithium (n-BuLi) than the more robust carbon-chlorine bond.[3][4]
-
Directed ortho-Metalation (DoM): This pathway involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG).[5][6] While halogens can act as weak DMGs, this process is generally much slower than bromine-lithium exchange, especially at low temperatures.
-
Benzylic Metalation: The protons on the methyl group are benzylic and have a pKa of ~41-43.[5] Deprotonation at this site typically requires strong, sterically hindered amide bases like lithium diisopropylamide (LDA) and is less favorable with alkyllithiums compared to halogen exchange.[5]
Under carefully controlled, low-temperature conditions, the bromine-lithium exchange at the C-2 position is the overwhelmingly favored kinetic pathway.
Figure 1: Competing pathways in the lithiation of this compound.
Critical Experimental Parameters
Achieving high yield and selectivity in this transformation is critically dependent on rigorous control over the reaction conditions.
| Parameter | Recommended Condition | Rationale & Justification |
| Lithiating Agent | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | These alkyllithiums are highly effective for halogen-metal exchange. n-BuLi is the most common and cost-effective choice.[7] tert-Butyllithium (t-BuLi) is also effective but its extreme pyrophoricity requires additional handling precautions.[8] Lithium amides (e.g., LDA) are generally used for deprotonation and are less suitable for this exchange.[9] |
| Temperature | -78 °C to -100 °C | This is the most critical parameter. Low temperatures are essential to ensure the reaction is under kinetic control, favoring the fastest pathway (Br-Li exchange).[10][11][12] It also prevents side reactions such as reaction of the generated aryllithium with the solvent (THF) or elimination to form an aryne intermediate.[13] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are crucial as they are polar aprotic and effectively solvate the lithium cation. This breaks down the aggregate structures of alkyllithiums, increasing their basicity and reactivity.[5] THF is generally preferred for its superior solvating ability at low temperatures. |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Organolithium reagents are extremely reactive towards oxygen and moisture.[7][13] All glassware must be flame- or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas to prevent quenching of the reagents and intermediates. |
| Stoichiometry | 1.05 - 1.1 equivalents of n-BuLi | A slight excess of the lithiating agent is used to ensure complete consumption of the starting material and to account for any adventitious quenching by trace impurities. |
Detailed Experimental Protocol
This protocol describes the regioselective lithiation of this compound and subsequent trapping of the aryllithium intermediate with a generic electrophile (benzaldehyde).
Safety Precaution: n-Butyllithium is a pyrophoric reagent that reacts violently with water and can ignite upon exposure to air.[7] This procedure must be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves). All manipulations involving n-BuLi should be performed using syringe or cannula techniques under an inert atmosphere.
Materials & Equipment
-
This compound (CAS: 69190-56-3)[14]
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with magnetic stir bar
-
Septa, needles, and syringes
-
Low-temperature thermometer
-
Dry ice/acetone bath
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Place the flask under a positive pressure of inert gas.
-
-
Substrate Preparation:
-
In the flask, dissolve this compound (1.00 g, 4.87 mmol, 1.0 equiv) in 20 mL of anhydrous THF.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.6 M in hexanes, 3.2 mL, 5.11 mmol, 1.05 equiv) dropwise to the stirred solution via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Upon addition, the solution may turn slightly yellow or cloudy.
-
Stir the reaction mixture at -78 °C for 45 minutes to ensure complete bromine-lithium exchange.
-
-
Electrophilic Quench:
-
Slowly add freshly distilled benzaldehyde (0.54 g, 5.11 mmol, 1.05 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the desired product, (3-chloro-2-methylphenyl)(phenyl)methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Figure 2: Experimental workflow for the lithiation and quenching of this compound.
Trustworthiness: Protocol Validation
The integrity of this protocol relies on confirming that the lithiation occurred at the desired C-2 position. This is validated by the final structure after quenching.
-
In-Process Control (Optional): Before adding the primary electrophile (Step 4.2.4), a small aliquot (~0.1 mL) of the aryllithium solution can be withdrawn via syringe and quenched in a separate vial containing a deuterated source, such as methanol-d₄ (MeOD) or D₂O. Analysis of this quenched sample by GC-MS or ¹H NMR will show the incorporation of deuterium specifically at the C-2 position, directly confirming the regioselectivity of the lithiation step.
-
Structural Confirmation: The structure of the final purified product, (3-chloro-2-methylphenyl)(phenyl)methanol, unequivocally establishes the position of the initial C-Li bond. Alternative products arising from lithiation at other positions would yield distinct and easily distinguishable isomers by standard spectroscopic methods.
References
- Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
- Bailey, W. F., & Carson, J. R. (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2661–2666. [Link]
- PubMed. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. Journal of Organic Chemistry. [Link]
- Wikipedia.
- Parham, W. E., & Jones, L. D. (1976). Halogen-metal exchange reactions of bromoaryl-substituted β-lactams. Journal of Student Scholarship - TCNJ. [Link]
- Wikipedia. Metal–halogen exchange. [Link]
- Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
- Common Organic Chemistry. n-Butyllithium (n-BuLi). [Link]
- Vapourtec.
- Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters. [Link]
- Bailey, W. F., & Patricia, J. J. (1988). Mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
- Gilman, H., & Jones, R. G. (1951). The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Organic Reactions, 6, 339-367. [Link]
- Organic Chemistry Portal. n-Butyllithium. [Link]
- Vapourtec.
- ACS Publications. (2011). Mechanisms of Competitive Ring-Directed and Side-Chain-Directed Metalations in Ortho-Substituted Toluenes. Organometallics. [Link]
- NIH. (2013). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. [Link]
- Organic Chemistry Portal. (2023).
- Indian Academy of Sciences. (1986). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomalous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
- Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
- Oakwood Chemical. This compound. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 8. vapourtec.com [vapourtec.com]
- 9. growingscience.com [growingscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joss.tcnj.edu [joss.tcnj.edu]
- 13. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 14. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-chlorotoluene
Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar in modern synthetic chemistry, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2][3] This Nobel Prize-winning transformation is celebrated for its functional group tolerance and stereoselectivity, making it indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][4]
This guide provides a comprehensive technical overview and a detailed protocol for the Heck reaction involving 2-bromo-3-chlorotoluene. This particular substrate presents a unique challenge and opportunity in terms of regioselectivity, owing to the differential reactivity of the C-Br and C-Cl bonds. Understanding and controlling this selectivity is paramount for researchers and drug development professionals aiming to synthesize specific, highly functionalized toluene derivatives.
Core Mechanistic Principles of the Heck Reaction
The Heck reaction operates through a Pd(0)/Pd(II) catalytic cycle.[1][2] A thorough grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Key Components and Their Functions:
-
Palladium Catalyst: The reaction is driven by a palladium(0) complex, which is often generated in situ from a more stable Pd(II) precursor like palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂).[1][2] The active Pd(0) species initiates the catalytic cycle.
-
Ligands: Phosphine-based ligands (e.g., triphenylphosphine, PPh₃) or N-heterocyclic carbenes (NHCs) are frequently employed to stabilize the palladium center, enhance its reactivity, and influence selectivity.[1][2][5]
-
Base: A base is essential to neutralize the hydrohalic acid (HX) produced during the reaction, which in turn regenerates the active Pd(0) catalyst for the next cycle.[3][6] Common choices include organic bases like triethylamine (Et₃N) or inorganic salts such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1][2]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are typically used to dissolve the reactants and facilitate the reaction kinetics.[7][8]
The Catalytic Cycle
The generally accepted mechanism involves several key steps:[2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step, with reactivity following the trend I > OTf > Br >> Cl.[9]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion of the alkene into the aryl-palladium bond.[2][3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][3]
-
Reductive Elimination: The base facilitates the removal of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst and completing the cycle.[6][9]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-3-chlorotoluene
Abstract
This application note provides a comprehensive guide to the selective mono-amination of 2-bromo-3-chlorotoluene via the Buchwald-Hartwig cross-coupling reaction. The protocol is designed to leverage the inherent reactivity differences between aryl bromides and chlorides to achieve chemoselective C-N bond formation at the C-Br position. We detail the mechanistic rationale for catalyst and ligand selection, provide a robust, step-by-step experimental protocol, and discuss expected outcomes and troubleshooting. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require precise methods for functionalizing dihalogenated aromatic compounds.
Introduction & Strategic Overview
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] A significant challenge in this field arises with polyhalogenated substrates, where the goal is often to functionalize one halogen selectively over another. The substrate this compound presents a classic case for chemoselective cross-coupling.
The fundamental principle guiding this protocol is the differential reactivity of aryl halides in the rate-determining oxidative addition step of the palladium catalytic cycle.[3][4] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, allowing for its preferential activation by a Pd(0) catalyst under carefully controlled conditions.[3][5] By selecting an appropriate catalyst system and optimizing reaction parameters, we can favor the formation of 2-amino-3-chlorotoluene derivatives while minimizing the competing reaction at the C-Cl bond.
This guide will focus on the coupling of this compound with a representative secondary amine, morpholine, to yield 4-(3-chloro-2-methylphenyl)morpholine.
Mechanism & Rationale for Selectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The key to achieving selectivity in the amination of this compound lies in exploiting the kinetics of the initial oxidative addition step.
Catalytic Cycle Pillars:
-
Oxidative Addition: A Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond. This step is generally the rate-determining step of the cycle.[4] The C-Br bond (bond dissociation energy ~71 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), leading to a lower activation energy for oxidative addition at the C-Br position.[3][5]
-
Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]
Choice of Catalyst System:
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is chosen as a reliable and readily available source of Pd(0).
-
Ligand: A sterically hindered, electron-rich biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is selected. Such ligands are known to form highly active, monoligated Pd(0) species that are excellent for activating even less reactive aryl chlorides.[8] However, by carefully controlling the temperature, this high reactivity can be modulated to selectively target the more labile C-Br bond.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine without competing in side reactions.
The combination of a highly active catalyst system with moderate reaction temperatures is the cornerstone of this selective protocol.
Visualizing the Catalytic Pathway
The following diagram illustrates the key steps in the selective Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle for selective C-Br amination.
Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. All reagents are flammable and/or irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is run under an inert atmosphere.
Reagents & Materials:
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| This compound | 205.49 | 1.03 g | 5.0 mmol | 1.0 |
| Morpholine | 87.12 | 0.52 mL | 6.0 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 45.8 mg | 0.05 mmol | 0.01 |
| XPhos | 476.66 | 57.2 mg | 0.12 mmol | 0.024 |
| Sodium tert-butoxide | 96.10 | 673 mg | 7.0 mmol | 1.4 |
| Toluene (Anhydrous) | - | 25 mL | - | - |
| Schlenk Flask (50 mL) | - | 1 | - | - |
| Magnetic Stir Bar | - | 1 | - | - |
| Inert Gas (Argon or N₂) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (45.8 mg), XPhos (57.2 mg), and sodium tert-butoxide (673 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (25 mL) via syringe. Stir the resulting mixture for 5 minutes at room temperature. Add this compound (1.03 g) followed by morpholine (0.52 mL) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product, 4-(3-chloro-2-methylphenyl)morpholine.
Expected Results & Troubleshooting
Under the optimized conditions, a high yield of the desired mono-aminated product is expected. The primary side products are typically the diamination product and hydrodehalogenation products.
Hypothetical Results Table:
| Product | Structure | Expected Yield | Notes |
| Desired Product | 4-(3-chloro-2-methylphenyl)morpholine | 85-95% | The major product due to selective C-Br activation. |
| Diamination | N,N'-(2-methyl-1,3-phenylene)dimorpholine | <5% | Minimized by controlling stoichiometry and temperature. |
| Hydrodehalogenation | 3-Chlorotoluene | <2% | Can arise from β-hydride elimination side reactions.[1] |
| Isomeric Product | 4-(2-bromo-3-methylphenyl)morpholine | <1% | Reaction at the C-Cl position is kinetically disfavored. |
Troubleshooting Guide:
-
Low Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all inert atmosphere techniques are rigorously followed. Use freshly opened, high-purity reagents.
-
-
Significant Diamination Product:
-
Cause: Reaction temperature is too high or reaction time is excessively long, leading to activation of the C-Cl bond.
-
Solution: Reduce the reaction temperature to 70-75 °C and monitor the reaction closely to stop it upon consumption of the starting material.
-
-
Formation of Hydrodehalogenation Byproducts:
-
Cause: Presence of water or other protic sources; side reaction pathways.
-
Solution: Use anhydrous solvents and ensure the amine is dry. The choice of a bulky ligand like XPhos generally helps to suppress this pathway.
-
Conclusion
This application note presents a reliable and highly selective protocol for the Buchwald-Hartwig amination of this compound. By leveraging the kinetic preference for oxidative addition into the C-Br bond over the C-Cl bond and employing a highly active palladium/biarylphosphine catalyst system, the synthesis of 4-(3-chloro-2-methylphenyl)morpholine can be achieved in high yield with excellent chemoselectivity. This methodology provides a valuable tool for the strategic functionalization of dihalogenated aromatic building blocks in pharmaceutical and materials science research.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Deng, Y., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Corless, V. B., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Regioselective reactions of 2-bromo-3-chlorotoluene
An Application Guide to the Regioselective Functionalization of 2-Bromo-3-chlorotoluene
Abstract
This compound is a valuable and versatile starting material in modern organic synthesis, particularly for the construction of complex, polysubstituted aromatic molecules prevalent in pharmaceutical and materials science applications.[1][2] Its utility is rooted in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for a high degree of regioselectivity in a variety of transformations. This guide provides an in-depth analysis of the key regioselective reactions of this compound, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Foundational Principles of Regioselectivity
The synthetic power of this compound stems from the ability to selectively functionalize one halogenated position while leaving the other intact for subsequent reactions. This selectivity is governed by the specific reaction class employed.
-
Palladium-Catalyzed Cross-Coupling: In the most common applications, the C-Br bond is significantly more reactive than the C-Cl bond.[3] This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-limiting oxidative addition step in the catalytic cycles of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4] This inherent reactivity difference is the cornerstone of its use as a regioselective building block.[1]
-
Metal-Halogen Exchange: This reaction class also exploits the greater lability of the C-Br bond. When treated with organolithium reagents (e.g., n-butyllithium), a rapid exchange occurs preferentially at the bromine-substituted carbon.[1][5] The established reactivity trend for this exchange is I > Br > Cl, allowing for the selective formation of an organolithium intermediate at the 2-position under kinetic control.[5] Similarly, Grignard reagents can be formed selectively at the C-Br bond.[1][4]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to metal-mediated reactions, the regioselectivity of SNAr can be inverted. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[6][7] Chlorine's higher electronegativity polarizes the C-Cl bond more effectively than bromine, rendering the chlorine-bearing carbon more electrophilic and thus more susceptible to nucleophilic attack.[6] Therefore, the typical reactivity order for halogens in SNAr is F > Cl > Br > I, suggesting that under appropriate conditions, substitution may occur preferentially at the C-3 position.[6]
Application & Protocols: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions offer the most reliable and widely used methods for the regioselective functionalization of this compound at the C-2 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in pharmaceutical agents.[8] The challenge with this compound lies in the steric hindrance around the reactive site, which necessitates the use of modern, highly active catalyst systems.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
This protocol is designed to overcome the steric hindrance of the substrate.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent.[3] The use of such ligands is crucial for promoting the desired cross-coupling over side reactions.[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk flask via syringe to achieve a concentration of 0.1-0.2 M.[8]
-
Reaction Initiation: Add the prepared catalyst solution to the stirring reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C in a pre-heated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[3]
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | >85 |
| 3-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | >80 |
| (Yields are representative based on established methodologies for sterically hindered substrates and may require optimization.) |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are core structures in numerous pharmaceuticals.[10][11] The reaction demonstrates excellent regioselectivity, with the palladium catalyst preferentially inserting into the C-Br bond.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]
-
Reaction Setup: In a glovebox or under a robust stream of argon, add to an oven-dried Schlenk tube: the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (to 0.1-0.2 M) followed by the amine (1.2 equiv.) via syringe.[10]
-
Heating and Monitoring: Heat the sealed reaction vessel to 100 °C in an oil bath and stir for 12-24 hours. Monitor completion by GC-MS.[10]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite or silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash chromatography to afford the desired N-arylated product.[10]
Caption: A generalized experimental workflow for cross-coupling reactions.
Application & Protocols: Metal-Halogen Exchange
Generating an organometallic intermediate via metal-halogen exchange provides a powerful nucleophile that can be trapped with a wide range of electrophiles.[1]
Lithium-Halogen Exchange and Electrophilic Quench
This method provides a regioselective route to 2-lithiated-3-chlorotoluene, which is a potent nucleophile for forming new C-C, C-Si, or other bonds. The reaction is kinetically controlled and must be performed at very low temperatures.[5]
Caption: Workflow for lithium-halogen exchange and electrophilic quench.[1]
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.[1]
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF dropwise.
-
Warming and Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Best Practices and Troubleshooting
-
Atmospheric Control: All organometallic reactions described (cross-coupling, lithiation) are highly sensitive to oxygen and moisture. The use of Schlenk techniques or a glovebox, along with properly dried glassware and anhydrous, degassed solvents, is critical for success. Oxygen can promote the unwanted homocoupling of organoboron reagents in Suzuki reactions.[3]
-
Side Reactions in Cross-Coupling:
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur. This can be minimized by using a Pd(0) precatalyst and ensuring strictly anaerobic conditions.[3]
-
Hydrodehalogenation: Replacement of the halogen with a hydrogen atom can be a competing pathway. The choice of ligand and base can influence the extent of this side reaction.
-
-
Side Reactions in Grignard Formation:
-
Wurtz-type Coupling: The formed Grignard reagent can react with unreacted starting material. This is minimized by slow, dropwise addition of the halide solution to the magnesium suspension.[3]
-
Protonation: The Grignard reagent is a strong base and will be quenched by any protic source, including trace water, leading to the formation of 2-chlorotoluene.[3]
-
References
- A Comparative Reactivity Analysis of 2-Bromotoluene and 2-Chlorotoluene: A Guide for Synthetic Chemists. Benchchem.
- Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene. Benchchem.
- The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis. Benchchem.
- Metal–halogen exchange. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene. Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene. Benchchem.
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ethz.ch. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. [Link]
- nucleophilic arom
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of substituted toluenes from 2-bromo-3-chlorotoluene
An Application Guide to the Strategic Synthesis of Substituted Toluenes from 2-Bromo-3-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chemical intermediate whose value lies in the differential reactivity of its two distinct halogen substituents. The carbon-bromine bond is considerably more labile than the carbon-chlorine bond in the context of transition metal-catalyzed cross-coupling reactions, enabling a regioselective and stepwise approach to the synthesis of complex, polysubstituted toluene derivatives.[1] This application note provides an in-depth guide for leveraging this chemoselectivity in key synthetic transformations. We present detailed protocols, mechanistic insights, and data-driven recommendations for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as ortho-lithiation strategies, to facilitate the development of novel molecular entities in pharmaceutical and materials science research.
Introduction: The Principle of Chemoselective Functionalization
The synthetic utility of this compound is fundamentally rooted in the disparity between the C-Br and C-Cl bond dissociation energies. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2][3] The weaker C-Br bond undergoes this step at a significantly faster rate than the more robust C-Cl bond, allowing for high selectivity under carefully controlled conditions.[4] This principle enables a synthetic strategy where the bromine at the 2-position is first replaced, leaving the chlorine at the 3-position as a handle for subsequent, often more forcing, transformations. The steric hindrance imposed by the ortho-methyl group further influences reactivity, necessitating the use of highly active catalytic systems.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of the C-Br bond is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of ligand, base, and solvent is critical for overcoming the steric hindrance of the substrate and achieving high yields. For sterically demanding substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[1][5]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organohalide with an organoboron species.[3][6] For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 2-position.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos is chosen. This ligand type forms a highly active, coordinatively unsaturated Pd(0) species that can more readily access the sterically hindered C-Br bond.[2][5]
-
Base: A strong, non-nucleophilic base like K₃PO₄ is essential. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] Weaker bases may be ineffective for this challenging coupling.[1]
-
Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to ensure the solubility of reagents and the stability of the catalytic species.[3][7]
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Entry | Arylboronic Acid Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Anticipated Outcome |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High Yield |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High Yield[8] |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (2) | - | K₂CO₃ | DMF/H₂O | 80 | Good to Excellent |
Note: Yields are inferred from analogous systems due to the specificity of the starting material.[8]
Protocol 2.1: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]
-
Catalyst & Solvent Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a portion of the reaction solvent. Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) to the Schlenk flask, followed by the catalyst solution via syringe.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-chlorotoluene.[8]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This method can be applied to selectively introduce primary or secondary amines at the 2-position of the toluene ring.
Causality Behind Protocol Choices:
-
Catalyst System: Similar to the Suzuki coupling, highly active palladium catalysts with bulky ligands are required. The choice of ligand can be tailored to the specific amine coupling partner.[10]
-
Base: A strong, non-nucleophilic alkoxide base, such as sodium tert-butoxide (NaOtBu), is typically employed. This base is strong enough to deprotonate the amine, facilitating its coordination to the palladium center.[10][11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are crucial to prevent quenching of the strong base and deactivation of the catalyst.[11]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100-110 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 |
Protocol 2.2: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial or tube.[11]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL). Then, add this compound (1.0 mmol, 1.0 equiv.) followed by the desired amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly effective method for forming a bond between an aryl halide and a terminal alkyne, providing access to synthetically valuable arylalkynes.[12] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[13]
Causality Behind Protocol Choices:
-
Catalyst System: The dual-catalyst system is standard. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[12][13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[13]
-
Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[13]
Protocol 2.3: Selective Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add an anhydrous amine base (e.g., triethylamine, 5 mL) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[13]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues and amine salts.[13]
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[13]
Ortho-Lithiation and Halogen-Metal Exchange
Beyond palladium catalysis, the C-Br bond can be selectively functionalized via halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This approach generates a potent aryllithium nucleophile, which can be trapped with various electrophiles.
Causality Behind Protocol Choices:
-
Reagent and Temperature: n-BuLi is a strong, non-selective base. The reaction is performed at -78 °C to favor the kinetically faster halogen-metal exchange at the C-Br bond over competing pathways like deprotonation of the methyl group or exchange at the C-Cl bond.[14]
-
Electrophilic Quench: The generated aryllithium species is highly reactive and must be quenched at low temperature with an appropriate electrophile (e.g., CO₂, aldehydes, ketones, DMF) to install the desired functional group.
Protocol 3.1: Selective Lithiation and Electrophilic Quench
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 mmol, 1.1 equiv., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 equiv.) dropwise at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography or distillation.
Conclusion
This compound is a powerful and versatile building block for the regioselective synthesis of complex aromatic compounds. The pronounced reactivity difference between its carbon-halogen bonds enables a predictable and stepwise functionalization strategy. By selecting highly active palladium catalyst systems with bulky, electron-rich ligands, researchers can efficiently perform a variety of cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—selectively at the C-Br bond. Furthermore, low-temperature halogen-metal exchange offers an alternative route to generate a nucleophilic intermediate for reaction with a broad range of electrophiles. The protocols and principles detailed in this guide provide a robust framework for scientists in drug discovery and materials development to unlock the full synthetic potential of this valuable intermediate.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH.
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society - ACS Publications.
- Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Directed (ortho) Metallation. University of Rochester.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of Bromochlorotoluenes in Agrochemical Synthesis: A Guide for Researchers
Introduction: The Unseen Workhorses of Crop Protection
In the intricate world of agrochemical synthesis, the final complex molecules that protect our crops often originate from simpler, yet strategically functionalized, building blocks. Among these, halogenated toluenes stand out as versatile and highly valuable intermediates. This guide delves into the synthetic utility of bromochlorotoluenes, with a particular focus on the less-documented but potentially powerful 2-bromo-3-chlorotoluene. We will explore the nuanced reactivity of this class of compounds and provide detailed protocols, offering researchers and drug development professionals a roadmap to harnessing their synthetic potential.
Halogenated aromatics are cornerstones in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The presence of multiple, different halogen atoms on a toluene scaffold, as in bromochlorotoluenes, provides a powerful handle for selective chemical transformations, enabling the stepwise and controlled construction of complex molecular architectures.[2]
Core Principles: Understanding the Reactivity of Bromochlorotoluenes
The synthetic utility of bromochlorotoluenes is primarily dictated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the most common and synthetically valuable palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[3] This is a consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This chemoselectivity is the key to their strategic use, allowing for sequential functionalization at two different positions on the aromatic ring.
Furthermore, the position of the methyl group and the halogens influences the steric and electronic environment of the molecule, which can affect reaction rates and regioselectivity. For instance, the steric hindrance around the bromine atom in 2-bromo-6-chlorotoluene, flanked by both a methyl and a chloro group, makes it less reactive than isomers with less crowded substitution patterns.[5]
Featured Compound: this compound
While its isomers have seen broader application, this compound (CAS 69190-56-3) presents a unique set of synthetic possibilities.
| Property | Value |
| Molecular Formula | C₇H₆BrCl[6] |
| Molecular Weight | 205.48 g/mol [7] |
| Appearance | Solid[8] |
| Storage | Room temperature[6] |
Proposed Synthetic Pathways to Agrochemical Intermediates
Although direct, large-scale agrochemical syntheses starting from this compound are not extensively documented in publicly available literature, its structure lends itself to the creation of valuable intermediates. Below, we propose a plausible synthetic route to a key building block, 2-amino-5-bromo-3-methylbenzoic acid, an intermediate structurally related to those used in the synthesis of modern insecticides.
This proposed pathway leverages a series of well-established organic transformations, starting with the selective functionalization of the more reactive C-Br bond.
Caption: Proposed synthesis of an agrochemical intermediate from this compound.
Application in the Synthesis of Broflanilide Analogs
The novel insecticide Broflanilide, a meta-diamide, showcases the importance of substituted anilines and benzoic acids in modern agrochemical design.[9] The synthesis of Broflanilide itself starts from materials like 2-chloro-3-nitrobenzoic acid.[10] However, this compound can serve as a versatile starting point for the synthesis of novel Broflanilide analogs, allowing for the exploration of new chemical space and potentially improved insecticidal properties.
The following diagram illustrates a conceptual workflow for the synthesis of a Broflanilide analog starting from this compound.
Caption: Conceptual workflow for the synthesis of a Broflanilide analog.
Protocols: Harnessing the Reactivity of Bromochlorotoluenes
The following protocols provide detailed, step-by-step methodologies for key reactions involving bromochlorotoluenes. While these protocols are generalized, they are based on established procedures for similar halogenated aromatic compounds and serve as a strong starting point for optimization.
Protocol 1: Selective Grignard Reagent Formation
This protocol describes the selective formation of a Grignard reagent at the C-Br bond of a bromochlorotoluene, such as 2-bromo-6-chlorotoluene.[11]
Materials:
-
Bromochlorotoluene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1 crystal, as initiator)
-
1,2-Dibromoethane (optional, as initiator)
Equipment:
-
Flame-dried three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Add the magnesium turnings and a crystal of iodine to the flask.
-
Activation: Gently heat the flask with a heat gun under a flow of inert gas to sublime the iodine and activate the magnesium surface. Allow to cool to room temperature.
-
Initiation: In a separate dry flask, dissolve the bromochlorotoluene in anhydrous THF. Add a small portion of this solution to the activated magnesium. Gentle warming may be required to initiate the reaction, which is indicated by a color change and gentle reflux.[12]
-
Formation: Once initiated, add the remaining bromochlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating until most of the magnesium is consumed. The resulting Grignard reagent is ready for use in subsequent reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of a bromochlorotoluene with an arylboronic acid, selectively at the C-Br position.[13]
Materials:
-
Bromochlorotoluene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)
Equipment:
-
Oven-dried Schlenk flask or reaction tube
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
Setup: To the Schlenk flask, add the bromochlorotoluene, arylboronic acid, and base.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the palladium catalyst and the degassed solvent via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Catalyst System | Substrate | Typical Conditions | Expected Outcome | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 2-bromo-6-chlorotoluene | Toluene/H₂O, 90°C | Good to excellent yield of the coupled product at the C-Br position. | [2] |
| Pd(OAc)₂ / SPhos / K₃PO₄ | Sterically hindered aryl bromides | Toluene, 100°C | High yields, effective for challenging substrates. | [2] |
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the amination of a bromochlorotoluene at the C-Br position.[14]
Materials:
-
Bromochlorotoluene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Equipment:
-
Oven-dried Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert gas supply (glovebox recommended for setup)
Procedure:
-
Setup (in a glovebox): To the reaction vial, add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Remove the vial from the glovebox and add the bromochlorotoluene, amine, and anhydrous solvent.
-
Reaction: Seal the vial and heat to 80-110 °C, stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The bromochlorotoluenes are a class of highly versatile synthetic intermediates with significant, and still expanding, applications in the synthesis of agrochemicals. The differential reactivity of the C-Br and C-Cl bonds provides a powerful tool for the regioselective construction of complex molecular architectures. While this compound itself is not yet a widely cited precursor for major agrochemicals, its chemical properties suggest a strong potential for its use in the development of novel active ingredients. By understanding the fundamental principles of its reactivity and leveraging established protocols for related compounds, researchers can unlock new synthetic pathways and contribute to the next generation of crop protection solutions.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
- Nakatani, M., et al. (2019). Discovery of broflanilide, a novel insecticide. Pest Management Science, 76(1), 57-66. [Link]
- Syngenta Participations AG (2016). Isoxazoline derivatives as insecticides. Google Patents.
- Sayama, Y., et al. (2020). Development of an Efficient Synthetic Process for Broflanilide. Organic Process Research & Development, 24(10), 2165–2173. [Link]
- Ji, J. L. (2022). Design, Synthesis And Insecticidal Activity Of Isoxazoline Derivatives. Globe Thesis.
- Liu, Y., et al. (2024). Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Molecules, 29(19), 4467. [Link]
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- da Silva, I. F., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. RSC Advances, 11(48), 30256-30275. [Link]
- Wang, Y., et al. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules, 28(8), 3300. [Link]
- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- Oakwood Chemical. (n.d.). This compound, min 98%, 100 grams.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-methylbenzene.
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- University of California, Irvine. (n.d.). The Grignard Reaction.
- Organic Syntheses. (n.d.). 3.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- PrepChem.com. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- Quora. (2020). Which are the isomers of bromochlorotoluene?.
- LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2026). Discovery of broflanilide, a novel insecticide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Scale-up synthesis using 2-bromo-3-chlorotoluene
An Application Guide to the Scale-Up Synthesis of 2-Bromo-3-chlorotoluene: Protocols and Process Insights
Introduction
This compound is a key halogenated aromatic intermediate utilized in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its synthetic value is derived from the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for selective, sequential functionalization.[3][4][5] The presence of a methyl group introduces steric considerations that must be addressed during reaction design.
Transitioning synthetic routes involving this compound from the laboratory bench to a larger, pilot, or manufacturing scale introduces significant challenges. These include managing reaction exotherms, ensuring adequate mass and heat transfer, and mitigating the risks associated with handling larger quantities of hazardous materials.[6] This document serves as a technical guide for researchers, chemists, and process engineers, providing in-depth protocols and critical insights for the safe and efficient scale-up of reactions utilizing this versatile building block.
Physicochemical Properties & Safety Data
Accurate physical and safety data are paramount for process design and risk assessment in a scale-up environment.
Table 1: Chemical Identity and Physical Properties
| Identifier | Value | Source(s) |
| CAS Number | 69190-56-3 | [7][8] |
| Molecular Formula | C₇H₆BrCl | [8] |
| Molecular Weight | 205.48 g/mol | [9] |
| IUPAC Name | 2-Bromo-1-chloro-3-methylbenzene | |
| Appearance | Solid | |
| Boiling Point | 100 °C @ 25 mmHg | [3] |
| Density | ~1.56 g/cm³ | [3] |
Table 2: GHS Hazard Information & Safety Precautions [9][10][11]
| Category | Information |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).[9][11] |
| Handling | Handle only in a well-ventilated area or chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[10][11] Prevent contact with skin and eyes.[12] Take precautionary measures against static discharge. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory.[10][11] Use a NIOSH/MSHA-approved respirator if exposure limits may be exceeded.[10] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13] Keep container tightly closed.[12] |
| In case of Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14] Fire may produce toxic carbon oxides and hydrogen halide gases.[10][12] |
Core Reactivity Principles for Scale-Up
The synthetic utility of this compound is governed by the distinct reactivity of its two halogen substituents.
-
Chemoselectivity (C-Br vs. C-Cl): The carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond in a wide range of transformations.[4][15] This is particularly true for two critical classes of industrial reactions:
-
Oxidative Addition in Cross-Coupling: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the Pd(0) catalyst selectively inserts into the C-Br bond, leaving the C-Cl bond intact for potential subsequent reactions.[3][5][16]
-
Metal-Halogen Exchange: The formation of organometallic reagents, such as Grignard or organolithium species, occurs preferentially at the C-Br position.[4][15][17]
-
-
Steric Hindrance: The methyl group at the 3-position introduces steric bulk around the bromine atom. This can impede the approach of catalysts and reagents, potentially slowing reaction rates compared to less hindered aryl bromides.[15] Overcoming this steric challenge on a larger scale often requires a careful selection of highly active catalysts (e.g., those with bulky, electron-rich ligands) and potentially higher reaction temperatures, which must be carefully controlled.[5][18]
Application Protocol 1: Scale-Up Regioselective Grignard Reagent Formation
The preparation of Grignard reagents is a highly exothermic process where loss of control can lead to a runaway reaction.[6][19] This protocol emphasizes safety and control during scale-up.
Principle
This procedure leverages the higher reactivity of the C-Br bond to selectively form the Grignard reagent, (2-chloro-3-methylphenyl)magnesium bromide, which can be used as a nucleophile in subsequent reactions.[4]
Caption: Workflow for Safe Grignard Reagent Scale-Up
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Notes |
| This compound | C₇H₆BrCl | 205.48 | 1.0 | Ensure dryness. |
| Magnesium Turnings | Mg | 24.31 | 1.2 - 1.5 | Use high-purity, activated turnings. |
| Iodine | I₂ | 253.81 | Catalytic | A few small crystals for activation. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be rigorously dried. |
Scale-Up Protocol (Exemplary 1.0 mol Scale)
-
Reactor Preparation: Assemble a multi-necked reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and an addition funnel. The entire assembly must be rigorously dried (e.g., flame-dried under vacuum or oven-dried).
-
Magnesium Activation: Charge the cooled reactor with magnesium turnings (36.5 g, 1.5 mol). Add a few crystals of iodine. Gently warm the flask under a slow stream of inert gas until violet iodine vapors are observed, which etch the Mg surface to remove the passivating oxide layer.[17] Allow the reactor to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (205.5 g, 1.0 mol) in anhydrous THF (e.g., to make a ~1.0 M solution). Transfer this solution to the addition funnel.
-
Initiation (Critical Step): Add a small portion (~5-10%) of the aryl halide solution to the activated magnesium.[17] The reaction may require gentle warming to initiate. Successful initiation is marked by a noticeable exotherm (temperature rise) and the disappearance of the iodine color.[17] Process Safety Note: Do not add the bulk of the reagent until initiation is confirmed. An accumulation of unreacted aryl halide followed by sudden, rapid initiation is a primary cause of runaway reactions.[6]
-
Controlled Addition: Once the reaction is sustained, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 40-50°C).[4] Use an external cooling bath (e.g., water bath) to manage the exotherm. The addition rate is the primary control parameter.
-
Completion: After the addition is complete, continue stirring the mixture. The reaction may be gently heated to ensure all the magnesium is consumed.
-
Quantification: The resulting dark grey-brown solution is the Grignard reagent. Its concentration should be determined by titration before use in the next synthetic step.
Application Protocol 2: Scale-Up Selective Suzuki-Miyaura Coupling
This protocol focuses on the selective C-C bond formation at the C-Br position, a common transformation in pharmaceutical synthesis.[20]
Principle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex.[18] For a sterically hindered substrate like this compound, the choice of a highly active catalyst system with bulky, electron-rich phosphine ligands is critical to overcome the steric barrier and achieve high yields.[5][15]
Caption: Suzuki Catalytic Cycle for this compound
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Notes |
| This compound | 205.48 | 1.0 | Substrate |
| Arylboronic Acid | Variable | 1.1 - 1.5 | Coupling Partner |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.01 - 0.02 | Catalyst Source |
| Phosphine Ligand (e.g., SPhos) | 410.53 | 0.02 - 0.04 | Bulky ligand is key.[16] |
| Base (e.g., K₃PO₄) | 212.27 | 2.0 - 3.0 | Finely ground base is preferred.[18] |
| Solvent (e.g., Dioxane/Water) | - | - | Must be degassed. |
Scale-Up Protocol (Exemplary 0.5 mol Scale)
-
Reactor Setup: Charge a suitable reactor with this compound (102.7 g, 0.5 mol), the arylboronic acid (e.g., 0.6 mol), and finely ground potassium phosphate (K₃PO₄) (212.3 g, 1.0 mol).
-
Inerting: Seal the reactor and render the atmosphere inert by cycling between vacuum and backfilling with nitrogen or argon (at least 3 cycles). This is critical as oxygen can deactivate the catalyst.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or a pump, ensuring the inert atmosphere is maintained.
-
Catalyst Addition: In a separate, inerted vessel, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).[16] Transfer this catalyst solution to the main reactor.
-
Reaction Execution: Heat the stirred mixture to the target temperature (typically 80-100 °C).[3] Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Work-up: Upon completion, cool the reactor to room temperature. Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate or toluene). Separate the aqueous layer.
-
Purification: Wash the organic layer with water and then brine to remove inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified, typically by crystallization or column chromatography on a scale-appropriate system.
Troubleshooting and Optimization for Scale-Up
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | - Inactive catalyst system due to steric hindrance.- Insufficient mixing/mass transfer.- Catalyst deactivation by oxygen. | - Switch to a more active catalyst system (e.g., palladacycle precatalysts or ligands like XPhos/SPhos).[15]- Increase agitation rate.- Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[16] |
| Grignard Initiation Failure | - Passivated magnesium surface.- Wet solvent or glassware. | - Use fresh, high-purity magnesium or activate with methods like iodine or 1,2-dibromoethane.[17]- Ensure all solvents and equipment are scrupulously dry. |
| Formation of Homocoupling Byproducts | - Use of a Pd(II) precatalyst.- Presence of oxygen.- Base is too strong or not soluble. | - Use a Pd(0) source or a precatalyst that rapidly generates Pd(0).- Ensure strictly anaerobic conditions.[16]- Use a milder, soluble base if possible (e.g., K₂CO₃ vs. K₃PO₄).[15][16] |
| Poor Chemoselectivity (Reaction at C-Cl) | - Reaction temperature is too high.- Catalyst system is too reactive. | - Lower the reaction temperature.- Screen alternative ligands that may offer higher selectivity at lower temperatures. |
References
- PubChem. (n.d.). 2-Bromotoluene.
- PubChem. (n.d.). 2-Bromo-5-chlorotoluene.
- Google Patents. (2019). CN105669364B - A kind of method for synthesizing bromotoluene.
- Oakwood Chemical. (n.d.). This compound, min 98%. Oakwood Chemical. [Link]
- Autech Industry Co.,Limited. (n.d.). Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. Autech Industry Co.,Limited. [Link]
- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Google Patents. (2016). CN105669364A - Method for synthesizing bromotoluene.
- Yaseneva, P., et al. (2015).
- American Chemical Society. (n.d.). Grignard Reaction. ACS. [Link]
- Google Patents. (2022). CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Google Patents. (n.d.). United States Patent Office.
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- ResearchGate. (2025). Safety aspects of the process control of Grignard reactions.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- ChemRxiv. (n.d.).
- Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Growing Science. [Link]
- University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
- ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. This compound | 69190-56-3 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. aksci.com [aksci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Bromo-3-chlorotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for a particularly challenging substrate in Suzuki-Miyaura cross-coupling reactions: 2-bromo-3-chlorotoluene. The principles and methodologies discussed herein are grounded in established organometallic chemistry and are supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Sterically Hindered Substrates
Low yields in the Suzuki-Miyaura coupling of this compound are a frequent issue. The primary culprit is the significant steric hindrance imposed by the ortho-bromo and meta-chloro substituents relative to the methyl group. This steric congestion impedes key steps in the palladium catalytic cycle, namely the oxidative addition and the subsequent reductive elimination.[1][2] Standard reaction conditions, often effective for less demanding substrates, typically fail or provide unsatisfactory yields with this molecule.[3][4]
This guide will provide a structured approach to diagnosing and overcoming these challenges through a series of frequently asked questions, detailed troubleshooting protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product. What are the primary factors I should investigate?
A1: Low conversion in sterically demanding Suzuki couplings is a common and often multifaceted problem. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, the solvent, and the reaction temperature. The steric bulk of this compound can significantly slow down both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-C bond.[1][5]
Initial Troubleshooting Steps:
-
Evaluate Your Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[3] They also facilitate the sterically demanding reductive elimination.[6]
-
Recommended Ligands: Biaryl phosphine ligands (often called Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[3] For extremely hindered substrates, specialized ligands like AntPhos have shown superior performance.[7][8] N-Heterocyclic Carbenes (NHCs) are also highly effective and offer great stability and activity.[9]
-
-
Re-evaluate the Base and Solvent Combination: The choice of base is critical and its effectiveness is often coupled with the solvent system.
-
Bases: Potassium phosphate (K₃PO₄), used as a fine powder, is a reliable choice for many hindered couplings.[3] Stronger bases like potassium tert-butoxide (t-BuOK) can be effective, particularly with less reactive aryl chlorides, though care must be taken to avoid side reactions.[3][9]
-
Solvents: Anhydrous, degassed, non-polar apritechnical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments.c solvents are preferred. Toluene and 1,4-dioxane are common choices.[3][10] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[3]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the key catalytic steps. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[3] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[3][9]
Q2: I am observing significant side product formation, such as homocoupling of my boronic acid or hydrodehalogenation of the starting material. How can I minimize these?
A2: The formation of side products is a clear indication that your desired catalytic cycle is facing competition from undesired pathways.
-
Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two molecules of your boronic acid, is often caused by the presence of oxygen.[11][12]
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended. Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can also reduce homocoupling.[12][13]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[14] It is a common decomposition pathway, especially with prolonged reaction times at high temperatures or in the presence of water.
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters, MIDA boronates) or potassium trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[14][15][16] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also suppress this side reaction.[10]
-
-
Hydrodehalogenation: This involves the replacement of the bromine atom on your starting material with a hydrogen atom, leading to 2-chlorotoluene.[13]
-
Solution: This side reaction can be promoted by certain solvents or bases. Changing the solvent or using a non-coordinating base can sometimes help. Lowering the reaction temperature, if feasible for the main reaction, may also disfavor this pathway.[13]
-
Q3: Which halogen on this compound is more reactive? Could the chloro group be interfering?
A3: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed oxidative addition.[13] Under carefully controlled conditions, selective coupling at the C-Br bond is expected. However, under harsh conditions (e.g., very high temperatures, highly active catalysts), double coupling at both the bromo and chloro positions can occur. The chloro-substituent's primary role in causing low yields is its contribution to the steric hindrance around the C-Br bond.
Q4: How can I be sure my palladium catalyst is active?
A4: Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture, leading to the formation of inactive palladium black.[11]
-
Visual Inspection: If you observe the formation of a black precipitate (palladium black), it is a sign of catalyst decomposition.
-
Control Experiment: Run a parallel reaction with a known, reactive substrate (e.g., 4-bromotoluene) under your standard conditions. If this reaction also fails, it points towards a problem with your catalyst, reagents, or general technique.
Logical Troubleshooting Workflow
For a systematic approach to problem-solving, follow the workflow outlined below. This decision tree will guide you through a series of checks and optimizations to identify and resolve the root cause of low yields.
Caption: A logical workflow for troubleshooting low yields.
The Suzuki-Miyaura Catalytic Cycle: Points of Failure
Understanding the catalytic cycle is crucial for diagnosing issues. With sterically hindered substrates like this compound, both the oxidative addition and reductive elimination steps are often kinetically challenging.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in Grignard formation of 2-bromo-3-chlorotoluene
<Technical Support Center: Grignard Reagent Formation from 2-Bromo-3-chlorotoluene
Welcome to the Technical Support Center for the synthesis of Grignard reagents, with a specific focus on the challenges presented by dihalogenated aromatic compounds like this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction. Our goal is to equip you with the expertise to minimize side reactions and maximize the yield of your desired organometallic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when forming a Grignard reagent from this compound?
A1: The primary challenge is achieving chemoselectivity. This compound has two halogen atoms, bromine and chlorine. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more reactive towards magnesium insertion.[1][2] The goal is to selectively form the Grignard reagent at the C-Br position while leaving the C-Cl bond intact for subsequent reactions. However, side reactions can occur, leading to a mixture of products.
Q2: What are the most common side reactions to expect?
A2: The most prevalent side reactions are:
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting aryl halide, leading to the formation of a biphenyl derivative.[3][4][5][6] This is a significant pathway that reduces the yield of the desired Grignard reagent.
-
Reaction with Moisture and Oxygen: Grignard reagents are highly reactive towards protic sources, such as water, and will be rapidly quenched to form the corresponding hydrocarbon (3-chlorotoluene in this case).[3][7][8][9][10] They also react with oxygen, which can lead to the formation of phenols after workup.[3][11][12]
-
Formation of the Dihalogenated Grignard Reagent: Although less likely due to the lower reactivity of the C-Cl bond, under forcing conditions, a second Grignard formation can occur.
Q3: How does the choice of solvent impact the reaction?
A3: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium atom, stabilizing the Grignard reagent through complexation.[9][13] THF is generally a better solvent than diethyl ether as it is more polar and has a higher boiling point, which can sometimes lead to faster reaction rates.[8] The solvent must be scrupulously dried, as any residual water will destroy the Grignard reagent.[3][8]
Q4: Is there a noticeable difference in reactivity between the bromo and chloro substituents?
A4: Yes, there is a significant difference. The C-Br bond is weaker and more polarized than the C-Cl bond, making it substantially more susceptible to oxidative insertion by magnesium. This difference in reactivity is the basis for the selective formation of the Grignard reagent at the bromine-bearing carbon.[1][2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the formation of the Grignard reagent from this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to an oxide layer.[7][14] 2. Insufficiently anhydrous (wet) solvent or glassware.[3][8] 3. Impure starting halide.[8] | 1. Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium in situ.[2][7] 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvent. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Purify the this compound by distillation or by passing it through a short column of activated alumina. |
| Low yield of the Grignard reagent. | 1. Significant Wurtz coupling side reaction.[3][4][5] 2. Reaction with atmospheric moisture or oxygen.[3][7] 3. Reaction temperature is too high. | 1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[4] 2. Ensure the reaction is conducted under a strict inert atmosphere. 3. Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. |
| Formation of significant amounts of biphenyl byproduct. | High concentration of the aryl halide and/or elevated reaction temperatures, favoring the Wurtz coupling reaction.[5] | Employ a slow addition rate of the halide to the magnesium. Consider using a more dilute solution of the halide. Control the reaction temperature carefully to avoid excessive heat generation. |
| Presence of 3-chlorotoluene in the product mixture. | Quenching of the Grignard reagent by trace amounts of water or other protic impurities.[3][9][15] | Re-evaluate and improve all drying procedures for the solvent, glassware, and starting materials. Ensure the inert gas supply is dry. |
Experimental Protocol: Optimized Formation of 2-Chloro-6-methylphenylmagnesium Bromide
This protocol is designed to maximize the yield of the desired Grignard reagent while minimizing the formation of side products.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
Procedure:
-
Preparation: Assemble the flame-dried glassware while hot under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible. This helps to etch the magnesium surface, removing the passivating oxide layer.[7]
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux.[1]
-
Addition: Once the reaction has started, slowly add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent will be a cloudy, grey to brown solution.
-
Usage: The freshly prepared Grignard reagent should be used immediately for the best results.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the formation of the Grignard reagent and the major side reactions.
Caption: Desired Grignard formation and major side reactions.
References
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- Wikipedia. (2024). Grignard reagent.
- Chemistry LibreTexts. (2023). Organometallic Compounds of Magnesium.
- Ashby, E. C., & Oswald, J. (1976). Concerning the mechanism of Grignard reagent formation. Evidence for radical escape and return to the surface of magnesium. The Journal of Organic Chemistry, 41(25), 4028–4034.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Chemistry Stack Exchange. (2018). Does Grignard reagent react with oxygen?
- Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the...
- Quora. (2024). What is the reaction between Grignard reagent and oxygen followed by hydrolysis?
- Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.
- SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
- Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling...
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text).
- Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ACS Publications. (1976). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- ResearchGate. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
- Homework.Study.com. (n.d.). How do you synthesize benzoic acid from p-bromotoluene?
- ACS Publications. (2002). The Grignard Reagents.
- Chemistry LibreTexts. (2023). Grignard Reagents.
- Chemistry LibreTexts. (2024). Reactions of Alkyl Halides - Grignard Reagents.
- R Discovery. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. homework.study.com [homework.study.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-bromo-3-chlorotoluene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-bromo-3-chlorotoluene from complex reaction mixtures. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically include positional isomers formed during halogenation steps. The direct halogenation of toluene derivatives often results in a mixture of isomers, making these the most probable contaminants.[1] Other potential impurities are unreacted starting materials, such as 3-chlorotoluene, and byproducts from side reactions. In syntheses involving diazotization, residual starting amines or phenolic byproducts might also be present.[2][3]
Q2: How can I get a quick assessment of my crude sample's purity before starting a large-scale purification?
A2: For a rapid qualitative assessment, Thin Layer Chromatography (TLC) is an invaluable tool. By spotting your crude mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., varying ratios of hexanes and ethyl acetate), you can visualize the number of components and their relative polarities.[1] For a more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1] GC-MS will not only provide the percentage of your desired product but also help in identifying the molecular weights of the impurities, offering clues to their structures.[4][5]
Q3: What are the primary purification techniques for this compound?
A3: The three main techniques for purifying this compound and similar halogenated aromatics are:
-
Fractional Distillation: This method is effective for separating compounds with different boiling points. It is particularly useful for removing isomeric impurities, which often have slight, but significant, differences in their boiling points.[1]
-
Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[1][6] This is often the method of choice for removing impurities with similar boiling points but different polarities.
-
Recrystallization: If this compound is a solid at room temperature or can be induced to crystallize, this method can be highly effective for removing small amounts of impurities.[1][7]
Q4: How do I choose the best purification method for my specific situation?
A4: The choice of method depends on the nature of the impurities and the scale of your reaction.
-
If your main impurities are isomers with different boiling points and you are working on a larger scale, fractional distillation is often the most efficient method.
-
If you have a complex mixture of impurities with varying polarities, or if distillation fails to provide adequate separation, column chromatography is the preferred method.[8]
-
If your product is a solid and is relatively pure (>90%), recrystallization is an excellent final polishing step to achieve high purity.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Causes | Solutions & Explanations |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | - Increase Column Length: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the surface area for vapor-liquid equilibria, enhancing separation. - Use Column Packing: Employing packing materials like Raschig rings or metal sponges increases the number of theoretical plates. |
| Heat rate is too high. | - Reduce Heat Input: A slower distillation rate allows for proper equilibrium to be established at each theoretical plate, leading to better separation. Use a heating mantle with fine control. | |
| Product Decomposition (Darkening) | Distillation temperature is too high. | - Perform Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature and preventing thermal decomposition.[4][9] |
| Bumping / Unstable Boiling | Uneven heating or lack of nucleation sites. | - Use a Stir Bar or Boiling Chips: This provides nucleation sites for smooth boiling. - Ensure Proper Insulation: Insulate the distillation column to maintain a consistent temperature gradient. |
Column Chromatography
Caption: Troubleshooting common column chromatography issues.
| Issue | Possible Causes | Solutions & Explanations |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase. | - Optimize Solvent System with TLC: Before running the column, test various solvent systems with TLC to find one that gives good separation between your product and impurities (target Rf of 0.2-0.4).[1] - Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help separate compounds with close Rf values. |
| Column was overloaded. | - Reduce the Amount of Sample: A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. Overloading leads to broad bands and poor separation. | |
| Compound Won't Elute | Mobile phase is not polar enough. | - Increase Solvent Polarity: Gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) to your mobile phase.[10] |
| Compound decomposed on silica. | - Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[10] Consider using a different stationary phase like alumina or a deactivated silica gel.[10] | |
| Cracked or Channeled Silica Bed | Improper column packing. | - Pack Column Carefully: Pack the column as a slurry to avoid air bubbles and ensure a uniform bed. A cracked bed will lead to very poor separation as the sample will run through the cracks. |
Recrystallization
| Issue | Possible Causes | Solutions & Explanations |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than your product's melting point. |
| Solution is supersaturated with impurities. | - Pre-purify with Chromatography: If the crude product is very impure, the impurities can inhibit crystal lattice formation.[1] A preliminary purification by column chromatography may be necessary. | |
| No Crystals Form Upon Cooling | Solution is not saturated enough. | - Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your product. |
| Nucleation is not occurring. | - Scratch the Flask: Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. - Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to induce crystallization.[1] | |
| Low Recovery of Product | Too much solvent was used. | - Use a Minimal Amount of Hot Solvent: The goal is to dissolve the compound in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling. |
| Crystals were filtered while the solution was still warm. | - Cool Thoroughly: Ensure the solution is cooled completely, preferably in an ice bath, to maximize the precipitation of the product before filtration.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general method for assessing the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar capillary column (e.g., DB-5ms) is often suitable for separating isomers of halogenated toluenes.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show peaks corresponding to different components. The area under each peak is proportional to its concentration. The mass spectrum of each peak can be used to identify the components based on their mass-to-charge ratio and fragmentation patterns.
Protocol 2: Purification by Column Chromatography
This protocol is highly effective for separating isomeric and other impurities based on polarity.[1]
Methodology:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give good separation between the product and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully add it to the top of the silica bed.
-
Elution: Begin eluting with the non-polar mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Google Patents. (n.d.). Process for purification of ortho-chlorotoluene.
- Justia Patents. (1985). Process for separating halogen substituted toluene isomers.
- Organic Syntheses. (n.d.). m-BROMOTOLUENE.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
- MOLBASE. (n.d.). This compound|69190-56-3.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- Google Patents. (n.d.). Process for preparing meta-halotoluene.
- Oakwood Chemical. (n.d.). This compound, min 98%, 100 grams.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Reddit. (2024). How to remove toluene from an organic compound?.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Google Patents. (n.d.). Synthesis method of 2-chloro-3'-bromoacetophenone.
- Organic Syntheses. (n.d.). o-BROMOTOLUENE.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- PubChem. (n.d.). 4-Bromo-3-chlorotoluene.
- PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification [chem.rochester.edu]
Technical Resource Center: Troubleshooting and Preventing Homocoupling in Cross-Coupling Reactions of 2-bromo-3-chlorotoluene
Welcome to the technical support center for chemists working with 2-bromo-3-chlorotoluene. This guide provides targeted troubleshooting advice and optimized protocols to address a common and frustrating side reaction: homocoupling. As a sterically hindered and electronically complex substrate, this compound presents unique challenges. This document is designed to provide you, a research or drug development professional, with the mechanistic insights and practical solutions needed to maximize the yield of your desired cross-coupled product while minimizing the formation of the 5,5'-dichloro-4,4'-dimethylbiphenyl byproduct.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a major issue with this compound?
A1: Homocoupling is a side reaction in which two molecules of the same starting material couple together. In the context of a Suzuki reaction with this compound and a boronic acid, for example, two molecules of the boronic acid can react to form a symmetrical biaryl, or two molecules of the this compound can couple to form 5,5'-dichloro-4,4'-dimethylbiphenyl. This side reaction consumes your starting materials, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: Which halogen on this compound is more reactive?
A2: The carbon-bromine (C-Br) bond is significantly more reactive and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, this chemoselectivity allows for the initial oxidative addition step to occur selectively at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[2]
Q3: What are the most critical factors that promote homocoupling?
A3: The two primary culprits for homocoupling are the presence of oxygen and the use of an inappropriate catalyst system.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents.[1][4] Additionally, the choice of palladium source, ligand, and base can dramatically influence the relative rates of the desired cross-coupling versus the undesired homocoupling pathway.[5][6]
Section 2: A Mechanistic View of the Homocoupling Problem
To effectively prevent a side reaction, it is essential to understand its origin. The standard palladium-catalyzed cross-coupling cycle (shown below for a Suzuki-Miyaura reaction) involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Homocoupling arises from deviations from this desired pathway.
The diagram below illustrates the desired catalytic cycle for the cross-coupling of this compound with an organoboron reagent (R-BY₂) and highlights the major competing homocoupling pathway.
Caption: Desired cross-coupling pathway versus the competing homocoupling side reaction.
Section 3: Troubleshooting Guide
This section is formatted to address specific problems you may observe during your experiment.
Symptom 1: My GC-MS or LC-MS analysis shows a significant peak corresponding to the homocoupled boronic acid byproduct (R-R).
-
Potential Cause A: Oxygen Contamination. The presence of dissolved oxygen is a primary driver for the homocoupling of boronic acids.[10] Oxygen can either directly facilitate the dimerization or oxidize the active Pd(0) catalyst to Pd(II), which then promotes this side reaction.[1][4]
-
Recommended Action: Implement rigorous anaerobic techniques. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using a minimum of three freeze-pump-thaw cycles.[3] The reaction vessel should be evacuated and backfilled with inert gas (at least 3 cycles) and maintained under a positive pressure of inert gas throughout the experiment.[1] A subsurface sparge of the reaction mixture before adding the catalyst can be particularly effective.[6][11]
-
-
Potential Cause B: Inappropriate Palladium Source. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without ensuring its efficient in-situ reduction to Pd(0) can leave residual Pd(II) species that directly catalyze homocoupling.[2][4]
-
Potential Cause C: Base is Too Strong or Suboptimal. Strong bases can accelerate the decomposition and protodeboronation of boronic acids, which can lead to increased rates of homocoupling.[2]
Symptom 2: A significant amount of 5,5'-dichloro-4,4'-dimethylbiphenyl is observed.
-
Potential Cause: Reductant-Promoted Aryl Halide Homocoupling. While less common than boronic acid homocoupling in Suzuki reactions, the homocoupling of the aryl halide can occur, particularly if the reductive elimination of the desired product is slow. This pathway involves the formation of an Ar-Pd(II)-Ar intermediate followed by reductive elimination.[12]
-
Recommended Action: Optimize the ligand. This is the most powerful tool for influencing the rates of the catalytic cycle steps. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the final, product-forming reductive elimination step, which helps this desired pathway outcompete the homocoupling sequence.[2][6][13] The steric bulk also disfavors the formation of the undesired Ar-Pd(II)-Ar species.
-
Section 4: Data Summary and Visualization
Table 1: Ligand Selection Guide for Minimizing Homocoupling
| Ligand Class | Example(s) | Key Characteristics | Rationale for Use |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich | Accelerates reductive elimination, stabilizing monoligated Pd(0) species and sterically hindering homocoupling pathways.[2][6] |
| Ferrocenyl Phosphines | dppf | Large bite angle | The defined geometry can promote the desired coupling and suppress side reactions. |
| Triphenylphosphine | PPh₃ | Standard, less bulky | Often a good starting point, but can be less effective for challenging substrates where homocoupling is prevalent. |
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving homocoupling issues.
Caption: A decision-making workflow for troubleshooting homocoupling reactions.
Section 5: Optimized Experimental Protocol
This general protocol for a Suzuki-Miyaura coupling of this compound is designed as a robust starting point to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 v/v)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an argon or nitrogen atmosphere.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial or in a glovebox, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.
-
Atmosphere Exchange: Evacuate the sealed flask and backfill with inert gas. Repeat this process a total of three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 6: References
-
Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
-
BenchChem. (2025). Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene.
-
Silva, T. H., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
-
BenchChem. (2026). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
-
BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
-
BenchChem. (2025). preventing homocoupling in Suzuki reactions of 4-Bromo-2,6-difluoroaniline.
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
Seltis. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
-
National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
-
ACS Publications. (n.d.). Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu).
-
Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ResearchGate. (n.d.). Transition metal-free cross-coupling reactions with the formation of carbon-heteroatom bonds.
-
ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews.
-
Bentham Science Publisher. (2020). Transition-Metal-Free Synthetic Strategies for the Cross-Coupling Reactions in Water: A Green Approach.
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene - Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Catalyst Deactivation with 2-Bromo-3-chlorotoluene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming catalyst deactivation, a common challenge when working with dihalogenated substrates like 2-bromo-3-chlorotoluene in cross-coupling reactions. By understanding the underlying mechanisms and implementing robust troubleshooting strategies, you can enhance reaction efficiency, improve yields, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation more pronounced when using substrates like this compound?
A1: The structure of this compound presents a unique set of challenges that can accelerate catalyst deactivation. The primary factors include:
-
Steric Hindrance: The presence of both a bromine and a chlorine atom ortho to the methyl group creates a sterically congested environment around the reactive C-Br bond. This can impede the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Slower oxidative addition can lead to longer reaction times at elevated temperatures, increasing the probability of thermal degradation of the catalyst.
-
Differential Reactivity: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[2][3] This allows for selective functionalization. However, under forcing conditions required to overcome steric hindrance, the catalyst may begin to interact with the C-Cl bond, leading to complex, off-cycle intermediates that can evolve into inactive species.
-
Potential for Side Reactions: The extended reaction times and higher temperatures often required for sterically hindered substrates can promote side reactions such as hydrodehalogenation or homocoupling, which can consume the catalyst or generate species that act as catalyst poisons.[2]
Q2: My reaction mixture is turning black and the reaction has stalled. What does this indicate and how can I prevent it?
A2: A black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[4][5] This is a common deactivation pathway in many cross-coupling reactions and is often irreversible.
Primary Causes and Prevention Strategies:
-
Ligand Dissociation/Degradation: The stabilizing ligand can dissociate from the palladium center, leaving "naked" Pd(0) atoms that rapidly aggregate.[5] Phosphine-based ligands are also susceptible to oxidation.[5]
-
Solution: Increase the ligand-to-palladium ratio (e.g., from a standard 2:1 to 4:1) to maintain a saturated coordination sphere around the palladium.[5] Ensure all reagents and solvents are rigorously degassed to remove oxygen.
-
-
High Temperature: Elevated temperatures accelerate the rate of catalyst agglomeration.[4][5]
-
Solution: Conduct the reaction at the lowest temperature that still affords a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature.
-
-
Inappropriate Ligand Choice: The stability of the palladium complex is highly dependent on the steric and electronic properties of the supporting ligand.[6][7]
-
Solution: For sterically demanding substrates like this compound, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) are often superior.[1][2] These ligands form stable, monoligated Pd(0) species that are highly active and resistant to aggregation.[6][7]
-
Q3: I'm observing low conversion and significant amounts of hydrodehalogenated byproduct. What is the likely cause?
A3: The formation of a hydrodehalogenated byproduct (in this case, 2-chlorotoluene) points to the presence of a palladium-hydride (Pd-H) species in your reaction mixture.[8]
Mechanisms of Pd-H Formation and Mitigation:
-
Reaction with Base/Solvent: Pd-H species can form from the reaction of the palladium complex with the base, trace amounts of water, or certain solvents (e.g., alcohols).[8]
-
β-Hydride Elimination: If your coupling partner contains β-hydrogens, this can be a pathway to Pd-H formation.
Troubleshooting Strategies:
-
Base Optimization: Switch to a weaker, non-coordinating base. While strong bases can be effective, they can also promote the formation of Pd-H. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[8]
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure solvents are thoroughly dried and degassed.
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the desired product-forming step), which can outcompete the undesired hydrodehalogenation pathway.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Reaction Yield
A low yield in a cross-coupling reaction with this compound can stem from several issues within the catalytic cycle. This guide provides a systematic approach to identifying and resolving the root cause.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound.
-
Coupling Partner: For Suzuki reactions, ensure the boronic acid is not degraded (protodeboronation). For other couplings, verify the integrity of the organometallic reagent.
-
Solvent & Base: Use fresh, anhydrous, and properly degassed solvents. Ensure the base is dry and has been stored correctly.
-
-
Assess Catalyst and Ligand Integrity:
-
Pre-catalyst Reduction: Many reactions start with a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[5][9] Inefficient reduction leads to a low concentration of the active catalyst. Consider using a more advanced pre-catalyst (e.g., a palladacycle) that forms the active species more cleanly.[5]
-
Ligand Choice: As detailed in the FAQs, the ligand is critical. If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos or XPhos, which are designed for challenging substrates.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[10] Perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance.
-
Concentration: Very dilute conditions can sometimes slow down the desired bimolecular reactions, giving unimolecular decomposition pathways more time to occur. Try increasing the concentration.
-
-
Analyze for Inhibitors:
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting low reaction yields.
Guide 2: Catalyst Regeneration and Reuse
While homogeneous catalysts are not always recoverable, in some cases, particularly with supported palladium catalysts (e.g., Pd/C), regeneration is possible. For homogeneous catalysts, the focus is on maintaining stability to maximize lifetime.[10]
Strategies for Extending Catalyst Lifetime (Homogeneous Systems):
-
Use of Additives: In some systems, additives can stabilize the catalytic species or sequester poisons.
-
Protective Ligands: The choice of a robust, strongly coordinating ligand is the primary defense against deactivation.[7] Ligands can protect the metal center from aggregation and degradation pathways.[7]
Protocol for Regenerating Supported Palladium Catalysts (e.g., Pd/C):
This protocol is for cases where a supported catalyst might be used, for instance, in a hydrodehalogenation side reaction context.
-
Solvent Washing: After the reaction, filter the catalyst. Wash it thoroughly with a solvent like N,N-dimethylformamide (DMF) or toluene to remove adsorbed organic residues.[12]
-
Water Wash: Wash the catalyst with deionized water to remove inorganic salts.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C).
-
Oxidative Treatment (for coking or poisoning):
-
Place the dried catalyst in a tube furnace.[13]
-
Heat the catalyst in a controlled flow of air or a diluted oxygen/nitrogen mixture.[12][14] The temperature should be carefully controlled (e.g., starting at 150°C and slowly ramping) to burn off organic deposits (coking) or oxidize poisons without causing significant sintering of the palladium nanoparticles.[12][14]
-
Typical regeneration temperatures for coked catalysts can be between 450-550°C, but this must be optimized for the specific catalyst and support.[12]
-
Quantitative Data on Regeneration Conditions
| Deactivation Mode | Regeneration Method | Typical Temp. (°C) | Expected Activity Recovery | Reference |
| Coking/Fouling | Oxidative Calcination | 400 - 600 | >80% | [12][13] |
| Sulfur Poisoning | Solvent Wash & Hot Air Oxidation | 100 - 150 | High, reusable for multiple cycles | [12] |
| Sintering | High-Temp. Treatment | >500 | Variable, often difficult to reverse | [15] |
Understanding Deactivation Pathways
A deeper understanding of how catalysts die is essential for designing resilient reaction systems. The primary deactivation mechanisms are interconnected and often occur simultaneously.
Caption: Interconnected pathways leading to catalyst deactivation.
References
- Technical Support Center: Catalyst Deactivation and Regeneration in Indene Synthesis. Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
- A Matter of Life(time) and Death. ACS Catalysis.
- Catalyst Deactivation in Phosphonate Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene. Benchchem.
- Durability of Catalysts in Harsh Environmental Conditions. ResearchGate.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions. Benchchem.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Thiophenes. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 2-Bromo-3-chlorotoluene by TLC and GC
Welcome to the technical support center for the analysis of 2-bromo-3-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). Here, we move beyond simple procedural lists to explain the why behind the methodology, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and its reaction mixtures.
Q1: Which technique, TLC or GC, is better for monitoring the synthesis of this compound?
A1: Both techniques are highly valuable and often used in conjunction. TLC is a rapid, qualitative tool ideal for quick checks on reaction progress right at the bench. It can quickly show the disappearance of starting material and the appearance of the product. GC, on the other hand, is a quantitative method that provides detailed information on the purity of the product, the presence of isomers, and the relative amounts of different components in the reaction mixture. For rigorous reaction monitoring and final product analysis, GC is indispensable.[1][2][3]
Q2: What are the main challenges in analyzing this compound and its reaction byproducts?
A2: A primary challenge is the potential for the formation of positional isomers which often have very similar physical properties, making them difficult to separate.[1] For instance, in a synthesis reaction, isomers like 2-bromo-5-chlorotoluene or 4-bromo-3-chlorotoluene could be formed. Achieving baseline separation of these isomers is critical for accurate quantification and requires careful optimization of the chromatographic conditions.
Q3: How do I prepare my reaction mixture for TLC and GC analysis?
A3: For TLC, simply dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. For GC, the sample preparation might be similar, but it's crucial to use a high-purity solvent and filter the sample through a 0.45 µm syringe filter to prevent contamination of the GC system.[1][4] The concentration should be adjusted to avoid overloading the column.
Section 2: In-Depth Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
dot graph TD { subgraph TLC Troubleshooting Workflow A[Problem Identified] --> B{Analyze Symptoms}; B --> C{Streaking Spots?}; B --> D{Spots Not Moving?}; B --> E{Poor Separation?}; C --> F[Check Sample Concentration and Solvent]; C --> G[Consider Compound Stability on Silica]; D --> H[Increase Mobile Phase Polarity]; E --> I[Optimize Mobile Phase Ratio]; F --> J{Solution}; G --> J; H --> J; I --> J; end caption[TLC Troubleshooting Logic]; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; } /dot
Q4: My TLC spots are streaking. What's causing this and how can I fix it?
A4: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample further.[5]
-
Inappropriate Solvent System: If the solvent is too polar for your compound, it can cause the spot to move up the plate too quickly and streak.[6] Conversely, a solvent that is not polar enough may result in the compound not moving from the baseline, which can also appear as a streak. For a compound like this compound, a good starting point is a mixture of hexane and ethyl acetate. Experiment with the ratio to achieve an optimal Rf value, typically between 0.3 and 0.7.[6]
-
Compound Degradation: Halogenated aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel plates, leading to decomposition and streaking.[6] If you suspect this, you can try adding a small amount of a base like triethylamine (e.g., 0.1-0.5%) to your mobile phase to neutralize the acidic sites on the silica.[7] Alternatively, using alumina or reversed-phase plates could be a solution.[6]
-
Polar Spotting Solvent: Applying your sample in a highly polar solvent can cause issues. Ensure your spotting solvent is volatile and as non-polar as possible.[6]
Q5: The spots on my TLC plate are not moving from the baseline. What should I do?
A5: This indicates that the mobile phase is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your eluent. For example, if you are using 100% hexane, start adding ethyl acetate in small increments (e.g., 5%, 10%, 20%) until you see the spots moving to the desired Rf range.
Q6: My starting material and product have very similar Rf values. How can I improve the separation?
A6: When dealing with compounds of similar polarity, achieving good separation can be challenging. Here are some strategies:
-
Fine-tune the Mobile Phase: Experiment with different solvent systems and ratios. Sometimes, a small change in the solvent composition can significantly impact the separation. Trying different solvent combinations, for instance, dichloromethane/hexane or toluene/ethyl acetate, can be effective.
-
Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as high-performance TLC (HPTLC) plates which offer better resolution, or plates with a different stationary phase like alumina.
-
Use a Co-spot: To confirm if a spot corresponds to your starting material or product, you can use a co-spot. On the same lane, spot your starting material, and then on top of it, spot your reaction mixture. If you see a single, elongated spot, it's likely your starting material. If you see two distinct spots, your product has a different Rf.
Gas Chromatography (GC) Troubleshooting
dot graph TD { subgraph GC Troubleshooting Workflow A[Problem Identified] --> B{Analyze Chromatogram}; B --> C{Peak Tailing/Fronting?}; B --> D{Ghost Peaks?}; B --> E{Poor Resolution?}; C --> F[Check for Active Sites or Column Overload]; D --> G[Investigate Carryover or Contamination]; E --> H[Optimize Temperature Program or Flow Rate]; F --> I{Solution}; G --> I; H --> I; end caption[GC Troubleshooting Logic]; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"]; } /dot
Q7: I'm seeing peak tailing for my this compound peak. What are the likely causes?
A7: Peak tailing in GC can degrade resolution and affect quantification. Common causes include:
-
Active Sites: Active sites in the injector liner or on the column can interact with your analyte, causing tailing. Deactivated liners and high-quality columns are essential. If tailing persists, conditioning the column at a high temperature may help.[8]
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try diluting your sample or using a split injection to reduce the amount of sample entering the column.[8]
-
Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing. Ensure the injector temperature is appropriate for your analyte.
Q8: I'm observing ghost peaks in my GC chromatogram. Where are they coming from?
A8: Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample. They are often due to:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. To mitigate this, run a blank solvent injection after a concentrated sample to clean the system.
-
Contamination: Contamination can come from several sources, including the carrier gas, septum bleed, or contaminated solvents used for sample preparation.[4] Ensure high-purity gases and solvents, and use high-quality septa.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or ghost peaks.[8] Make sure you are operating within the recommended temperature limits for your column.
Q9: The resolution between my product and an isomeric impurity is poor. How can I improve it?
A9: Improving the separation of closely eluting isomers requires careful method optimization:
-
Optimize the Temperature Program: A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[1]
-
Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation. There is an optimal flow rate for each column; operating too far from this optimum can decrease resolution.
-
Select a Different Column: If the above adjustments are insufficient, a column with a different stationary phase chemistry may be necessary. For separating aromatic isomers, a column with a 5% phenyl-methylpolysiloxane phase (like a DB-5) is a good starting point, but more polar phases might offer better selectivity.[1]
Section 3: Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction
-
Plate Preparation: On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Application: Using a capillary tube, spot a small amount of your diluted starting material in the SM lane. In the C lane, spot the starting material first, then spot the reaction mixture on top of it. In the RM lane, spot only the reaction mixture.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.[9] Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Interpretation: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot indicate product formation. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: GC Analysis of the Final Product
-
Sample Preparation: Dilute the final reaction mixture in a high-purity volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
GC System Configuration:
-
Method Parameters:
-
Injection and Analysis: Inject 1 µL of the prepared sample. Record the chromatogram and integrate the peaks to determine the relative peak areas, which correspond to the relative amounts of each component.
Section 4: Data Presentation
Table 1: Example TLC Data for a Reaction
| Compound | Rf Value (9:1 Hexane:EtOAc) | Observations |
| Starting Material | 0.65 | Disappears over time |
| This compound | 0.50 | Appears and intensifies |
Table 2: Example GC Retention Times
| Compound | Retention Time (min) |
| Toluene (solvent) | 3.2 |
| Starting Material | 8.5 |
| This compound | 10.2 |
| Isomeric Impurity | 10.4 |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures.
- SelectScience. (2023, March 20). Gas chromatography troubleshooting: Common setbacks and how to overcome them.
- Benchchem. (n.d.). Application of 2-Bromo-6-chlorotoluene in Materials Science: A Theoretical Framework.
- LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis.
- Scribd. (n.d.). GC Troubleshooting Guide.
- Stepbio. (n.d.). GC Troubleshooting.
- Benchchem. (n.d.). The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- CHEM 344 Thin Layer Chromatography. (n.d.).
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 2-Bromo-3-Chlorotoluene
Welcome to the technical support center for 2-bromo-3-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during its use and synthesis. As a critical intermediate in the development of complex pharmaceuticals and agrochemicals, the purity of this compound is paramount to achieving reliable and reproducible downstream results.[1] This document provides in-depth, field-proven answers to common purification challenges.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common initial questions regarding the purity of this compound.
Q1: What are the most likely impurities in my commercially sourced or freshly synthesized this compound?
A1: Impurities in this compound typically fall into three categories:
-
Isomeric Impurities: The most challenging impurities are other isomers of bromochlorotoluene that can form during synthesis, such as 2-bromo-5-chlorotoluene, 4-bromo-3-chlorotoluene, or 3-bromo-2-chlorotoluene.[2] Their similar physical properties make them difficult to separate from the desired product.
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials. For instance, if synthesized via bromination of 3-chlorotoluene, you may find unreacted 3-chlorotoluene. If a Sandmeyer reaction from 2-amino-3-chlorotoluene is used, residual aniline derivatives may be present.[3]
-
Reaction Byproducts and Reagents: Minor impurities can include residual acid from the workup, traces of elemental bromine (causing discoloration), or byproducts from side reactions.[4][5]
Q2: My sample of this compound is a yellow or brownish liquid. What is the likely cause and is it problematic?
A2: A yellow or brown hue is almost always indicative of trace amounts of dissolved elemental bromine (Br₂) remaining from the synthesis. While often a minor impurity by mass, it can interfere with sensitive downstream reactions, particularly organometallic coupling reactions. This discoloration can typically be removed with a simple chemical wash, as detailed in the troubleshooting section below.
Q3: How can I quickly assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities, especially isomers.[6] The gas chromatogram will show the relative abundance of different components, while the mass spectrometer helps in identifying their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main component and can be used to identify and quantify major impurities if their concentration is sufficient.[6]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a fast and inexpensive method to get a qualitative sense of the number of components in your sample. It is particularly useful for monitoring the progress of a purification process like column chromatography.
Part 2: Troubleshooting and Purification Guides
This section provides detailed, step-by-step solutions to specific purification challenges.
Issue 1: Presence of Close-Boiling Isomeric Impurities
Causality: Isomers of bromochlorotoluene often have boiling points that are very close to each other, making simple distillation ineffective.[7] Fractional distillation under reduced pressure (vacuum) is the most effective method to separate liquids with small differences in boiling points, as it allows for multiple theoretical vaporization-condensation cycles.[8][9]
Recommended Solution: Fractional Vacuum Distillation
This technique exploits the slight differences in vapor pressure among the isomers to achieve separation. Lowering the pressure reduces the required temperature, preventing potential sample degradation.
Quantitative Data: Boiling Points of this compound and Related Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C / mm Hg) |
| This compound | 69190-56-3 | 205.48 | 70 / 1[10] |
| 2-Bromo-5-chlorotoluene | 14495-51-3 | 205.48 | ~230-235 / 760 (est.)[11] |
| 4-Bromo-3-chlorotoluene | 6627-51-6 | 205.48 | 232.1 / 760[12] |
| 2-Bromo-6-chlorotoluene | 62356-27-8 | 205.48 | 100 / 25[13] |
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly greased and sealed to maintain a vacuum.
-
Sample Preparation: Charge the distillation flask with the impure this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mm Hg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Achieving Equilibrium: Observe the vapor rising slowly through the fractionating column. Maintain a slow and steady heating rate to allow a temperature gradient to establish in the column. This is critical for efficient separation.[8]
-
Collecting Fractions: Collect the distillate in separate fractions. Record the temperature and pressure for each fraction. The first fraction will be enriched in the lower-boiling point impurity. The temperature should then stabilize at the boiling point of the desired product.
-
Analysis: Analyze each fraction by GC-MS to determine its composition and combine the fractions that meet the required purity specifications.
Workflow: Fractional Vacuum Distillation
Caption: Workflow for purification via fractional vacuum distillation.
Issue 2: Discoloration from Residual Bromine
Causality: Elemental bromine (Br₂) is often used in the synthesis and can persist through the initial workup. It is soluble in the organic product, imparting a yellow-to-reddish-brown color.[5]
Recommended Solution: Aqueous Sodium Thiosulfate Wash
This is a simple and effective chemical wash. Sodium thiosulfate (Na₂S₂O₃) reacts with elemental bromine to form colorless and water-soluble sodium bromide and sodium tetrathionate, which are easily removed in the aqueous phase.
Experimental Protocol: Decolorizing Wash
-
Dissolution: Dissolve the discolored this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Washing: Add a 10% aqueous solution of sodium thiosulfate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. The color in the organic layer should fade.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the decolorized product.
Issue 3: Presence of Non-Volatile or Polar Impurities
Causality: Impurities such as unreacted starting materials (e.g., anilines), salts, or highly polar byproducts will not co-distill with the product. Their different polarity can be exploited for separation using column chromatography.[14][15]
Recommended Solution: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel through the column faster than more polar compounds.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The non-polar this compound will move down the column while more polar impurities will remain adsorbed at the top.
-
Gradient Elution (if needed): If separation is not optimal, the polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane and gradually moving to 99:1 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow: Flash Column Chromatography
Sources
- 1. This compound [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 10. This compound CAS#: 69190-56-3 [amp.chemicalbook.com]
- 11. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. innospk.com [innospk.com]
- 13. 62356-27-8 CAS MSDS (2-Bromo-6-chlorotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Improving Regioselectivity in 2-Bromo-3-Chlorotoluene Functionalization
Welcome to the technical support center for the regioselective functionalization of 2-bromo-3-chlorotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively transforming this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your synthetic routes.
Introduction: The Challenge of Regiocontrol
This compound is a valuable starting material for the synthesis of complex, polysubstituted aromatic compounds. The primary challenge in its functionalization lies in controlling which of the two halogen atoms, bromine or chlorine, reacts with a given reagent. The inherent differences in the carbon-halogen bond strengths (C-Br is weaker than C-Cl) provide a basis for selectivity. However, factors such as steric hindrance from the adjacent methyl and halogen groups, electronic effects, and the specific reaction conditions employed can lead to mixtures of products, complicating downstream applications. This guide will provide targeted advice for achieving high regioselectivity in common transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Grignard Reagent Formation
Question: I am trying to form a Grignard reagent from this compound. Which halogen is expected to react, and what are the common pitfalls?
Answer: The Grignard reagent will preferentially form at the more reactive carbon-bromine bond.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative insertion by magnesium metal. The expected product is (3-chloro-2-methylphenyl)magnesium bromide.
Troubleshooting Guide: Grignard Formation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Magnesium surface is passivated by an oxide layer. 2. Presence of moisture in the solvent or on the glassware. 3. Insufficient activation energy. | 1. Activate the magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically stir the magnesium turnings under an inert atmosphere to expose a fresh surface.[2] 2. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen). 3. Gentle heating: A slight warming with a heat gun or in a warm water bath can help initiate the reaction.[2] |
| Low yield of the desired Grignard reagent. | 1. Formation of Wurtz-type homocoupling byproduct. 2. Reaction with atmospheric CO₂ or moisture. | 1. Slow addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the aryl halide, minimizing the reaction with the newly formed Grignard reagent.[3] 2. Maintain a strict inert atmosphere: Ensure all connections are secure and a positive flow of inert gas is maintained throughout the reaction. |
| Formation of a di-Grignard reagent. | Forcing reaction conditions (e.g., high temperatures for prolonged periods). | While less likely due to the lower reactivity of the C-Cl bond, it can occur. Use the mildest conditions necessary for the formation of the mono-Grignard reagent. Monitor the reaction by quenching aliquots and analyzing by GC-MS.[3] |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question: I want to perform a Suzuki-Miyaura or Buchwald-Hartwig amination on this compound. Which position will react, and how can I ensure selectivity?
Answer: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. The C-Br bond is significantly more reactive in this step than the C-Cl bond.[1] Therefore, you can expect selective functionalization at the 2-position (where the bromine is located).
Caption: Selective Pd-catalyzed functionalization workflow.
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion. | 1. Inactive catalyst. 2. Steric hindrance from the ortho-methyl and meta-chloro groups.[4] 3. Inappropriate ligand choice. | 1. Use a pre-catalyst or generate the active Pd(0) species in situ: Ensure your palladium source is effectively reduced to Pd(0).[5] 2. Employ bulky, electron-rich ligands: Ligands like XPhos, SPhos, or RuPhos are designed to promote oxidative addition and reductive elimination for sterically hindered substrates.[3] 3. Screen different ligands: The optimal ligand can be substrate-dependent. A small screen of Buchwald or other phosphine ligands can be beneficial.[6] |
| Formation of homocoupling byproducts. | 1. Oxygen contamination promoting boronic acid homocoupling (Suzuki). 2. Catalyst decomposition. | 1. Thoroughly degas all solvents and reagents: Use a freeze-pump-thaw cycle or bubble with an inert gas. Maintain a strict inert atmosphere.[3] 2. Use an appropriate catalyst loading and temperature: Excessive catalyst or high temperatures can lead to side reactions. |
| Hydrodehalogenation (loss of Br or Cl). | 1. Presence of a hydrogen source (e.g., water, alcohol). 2. β-hydride elimination from certain intermediates in the catalytic cycle.[6] | 1. Use anhydrous solvents and reagents. 2. Ligand choice: Certain ligands can suppress this side reaction. Consider ligands that promote a faster reductive elimination. |
Key Experiment: Selective Suzuki-Miyaura Coupling
This protocol outlines a general method for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.[3]
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Directed Ortho-Metalation (DoM)
Question: Can I use Directed ortho-Metalation (DoM) to functionalize this compound? If so, at which position?
Answer: Directed ortho-metalation is a powerful technique for regioselective C-H functionalization, but it is not the primary method for functionalizing this compound itself. DoM relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond.[7][8] In this compound, the most likely reaction with an organolithium reagent like n-BuLi at low temperatures would be a lithium-halogen exchange at the more reactive C-Br bond, not deprotonation.
Hypothetical DoM Scenario: If a strong directing group were present on the molecule, the regioselectivity would be determined by the position of that group. For instance, if the methyl group were replaced with a powerful DMG like an amide or O-carbamate, deprotonation would be directed to the available ortho position.
Caption: Reactivity pathways of this compound with n-BuLi.
Troubleshooting Guide: Lithium-Halogen Exchange
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product after quenching with an electrophile. | 1. Incomplete lithium-halogen exchange. 2. Reaction of the organolithium intermediate with the solvent (e.g., THF). 3. Poor reactivity of the electrophile. | 1. Ensure precise stoichiometry of the organolithium reagent: Titrate the n-BuLi solution before use. 2. Maintain low temperatures: Keep the reaction at -78°C during the exchange and addition of the electrophile to prevent side reactions.[7] 3. Choose a reactive electrophile: Aldehydes, ketones, and CO₂ are generally good electrophiles for this reaction. |
| Formation of multiple products. | 1. Scrambling of the lithium position. 2. Reaction at the C-Cl bond. | 1. Maintain a low temperature: This minimizes the possibility of benzyne formation or other rearrangements. 2. Use of additives: In some cases, additives like TMEDA can influence the reactivity and stability of the organolithium species.[8] |
References
- Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. (2021).
- Buchwald–Hartwig amin
- Directed ortho metal
- Buchwald-Hartwig Amin
- Directed Metalation: A Survival Guide. Baran Lab. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Method for preparing halomethylbenzaldehyde by Grignard reaction.
- The Grignard Reagents. Organometallics. [Link]
- Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Directed (ortho)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Ortho/Para and Meta Directing Effects in Arom
- Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. baranlab.org [baranlab.org]
Technical Support Center: Stability of 2-bromo-3-chlorotoluene Under Reaction Conditions
Welcome to the technical support guide for 2-bromo-3-chlorotoluene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique arrangement of the bromo, chloro, and methyl groups on the aromatic ring presents distinct opportunities for chemoselective functionalization, but also introduces specific stability challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate your experiments successfully.
Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses the fundamental stability profile and proper handling procedures for this compound.
Q1: What are the recommended storage and handling conditions for this compound?
Answer: Proper storage is critical to ensure the long-term integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep the container away from heat sources, open flames, and strong oxidizing agents.[2][3] For laboratory use, always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] An eyewash station and safety shower should be readily accessible.[4]
Q2: Is this compound sensitive to air or moisture?
Answer: While stable under normal atmospheric conditions, many of the reactions this compound is used for are highly sensitive to air and moisture.[3] For instance, palladium(0) catalysts used in cross-coupling reactions are readily oxidized, and organometallic intermediates like Grignard reagents react rapidly with water.[6][7] Therefore, while the compound itself has moderate stability, it is best practice to handle it under an inert atmosphere (e.g., argon or nitrogen), especially when preparing for a reaction.[8] Using anhydrous solvents is crucial for the success of most of its common transformations.[8]
Q3: What is the thermal stability of this compound?
Answer: this compound is thermally stable under typical reaction conditions, which often involve heating.[9][10] However, prolonged exposure to very high temperatures, especially in the presence of certain metals or bases, can promote decomposition or side reactions, such as dehalogenation.[6][11] The choice of reaction temperature is a critical parameter to optimize; it should be high enough to drive the desired reaction forward efficiently but not so high that it significantly increases the rate of undesired degradation pathways.
Q4: Is this compound photostable? How should I test for light sensitivity?
Answer: Halogenated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[12] The intrinsic photostability of a new drug substance or intermediate should be evaluated according to ICH Q1B guidelines.[13][14] A forced degradation study is recommended to assess its photosensitivity.[14] This involves exposing a sample of the compound to a controlled light source that provides a minimum overall illumination of 1.2 million lux-hours and an integrated near-UV energy of at least 200 watt-hours/square meter, while a "dark" control sample is stored under the same conditions but protected from light.[13] Any significant degradation in the light-exposed sample compared to the control indicates photosensitivity.
Q5: What are the primary chemical incompatibilities for this compound?
Answer: The primary incompatibilities are strong oxidizing agents.[3][5][15] Reactions with strong bases at high temperatures could potentially lead to elimination or other side reactions. As a substrate in metal-catalyzed reactions, its stability is highly dependent on the entire reaction system, including the catalyst, ligands, and solvent.
Part 2: Troubleshooting Guides - Stability in Specific Reactions
The stability of this compound is most relevant in the context of its intended reaction. Failures or side products are often a direct result of the compound's instability under specific catalytic or stoichiometric conditions.
Focus Area: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of this substrate's utility.[9][16] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[7][11] Most issues arise from failing to control this selectivity or from side reactions that compete with the main catalytic cycle.
Answer: The formation of 3-chlorotoluene is a classic example of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[6][7] This is a common instability pathway in palladium-catalyzed reactions.
Causality:
-
Source of Hydride: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols, THF), water, or the base itself.[7]
-
Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting this side reaction. The mechanism can involve β-hydride elimination if the coupling partner has β-hydrogens, or other reductive pathways.[6][17]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Ensure glassware is oven or flame-dried.
-
Optimize the Base: Use a non-nucleophilic, anhydrous base like finely ground K₃PO₄ or Cs₂CO₃.[7][8]
-
Select Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu classes like XPhos, SPhos, or P(t-Bu)₃).[6] These ligands promote the desired reductive elimination step over side reactions.
-
Lower Reaction Temperature: If possible, lowering the temperature may disfavor the hydrodehalogenation pathway relative to the productive coupling.[7]
Answer: The formation of 2-bromotoluene via hydrodechlorination indicates that the more stable C-Cl bond is being cleaved. This is generally undesirable if you plan a subsequent reaction at that site.
Causality:
-
Forcing Reaction Conditions: This typically occurs under overly harsh ("forcing") conditions, such as very high temperatures or the use of highly active catalyst systems specifically designed for activating aryl chlorides.[18]
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material has been consumed can sometimes lead to the slow degradation of the product.
Troubleshooting Steps:
-
Reduce Reaction Temperature: The C-Cl bond is much less reactive, so lowering the temperature is the most effective way to prevent its activation.[18]
-
Monitor the Reaction: Carefully monitor the reaction's progress (e.g., by TLC, GC-MS) and stop the reaction once the this compound is consumed.
-
Re-evaluate Ligand Choice: Ensure your ligand is not overly active for C-Cl bond activation. While bulky ligands are necessary, some are specifically tailored for challenging chloride substrates and may be too reactive for your purpose.
Answer: Homocoupling results in the formation of 3,3'-dichloro-2,2'-dimethylbiphenyl.[7] This occurs when two molecules of the starting material react with each other. The boronic acid partner in a Suzuki reaction can also homocouple.[6]
Causality:
-
Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents and can also interfere with the Pd(0) catalyst.[6][7]
-
Inefficient Catalyst Turnover: If the cross-coupling is slow, side reactions like homocoupling can become more prevalent.
-
Use of Pd(II) Precatalysts: Some Pd(II) sources can promote the homocoupling of boronic acids if the initial reduction to Pd(0) is not efficient.[7]
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via a freeze-pump-thaw cycle or by sparging with argon). Maintain a strict inert atmosphere throughout the reaction.[6][7]
-
Use a Pd(0) Precatalyst: Consider using a well-defined Pd(0) precatalyst or sources like Pd₂(dba)₃ that readily form the active species.[6]
-
Optimize Base and Ligand: Using bulky ligands and appropriate bases can accelerate the desired cross-coupling pathway, kinetically disfavoring the slower homocoupling reaction.[7]
Focus Area: Organometallic Formations (e.g., Grignard, Lithiation)
Answer: The recovery of 3-chlorotoluene indicates that the Grignard reagent, once formed, is being quenched by a proton source.[7]
Causality:
-
Protic Impurities: Grignard reagents are extremely strong bases and will be instantly protonated by even trace amounts of water in the solvent or on the glassware.[7]
-
Wurtz-type Coupling: Another potential side reaction is the newly formed Grignard reagent reacting with a molecule of unreacted this compound to form a homocoupled dimer.[7]
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: Use flame-dried glassware and freshly distilled, anhydrous solvents (e.g., ether, THF).
-
Initiation: Use a crystal of iodine or a small amount of 1,2-dibromoethane to help initiate the reaction on the magnesium turnings.
-
Slow Addition: Add the solution of this compound slowly to the magnesium to maintain control over the exothermic reaction and minimize side reactions.
Part 3: Protocols & Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69190-56-3 | [19] |
| Molecular Formula | C₇H₆BrCl | [5][19] |
| Molecular Weight | 205.48 g/mol | [5][19] |
| Appearance | Solid | [20] |
| Boiling Point | 70 °C at 1 mmHg | [5] |
| Density | ~1.57 g/cm³ | [5] |
| Flash Point | 104.5 °C | [5] |
Protocol 1: General Protocol for a Suzuki-Miyaura Coupling Highlighting Stability Checkpoints
This protocol is a starting point and requires optimization. It emphasizes steps crucial for maintaining the stability of the starting material and catalyst.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation (Checkpoint): To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and the finely powdered base.
-
Inert Atmosphere (Critical Stability Step): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to rigorously remove all oxygen.[6][8]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C).
-
Monitoring (Checkpoint): Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS). Note the consumption of starting material and the appearance of any side products like 3-chlorotoluene.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as needed.
Table 2: Troubleshooting Summary for Cross-Coupling Side Reactions
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| 3-chlorotoluene formation | Hydrodebromination; protic impurities; non-optimal catalyst system. | Ensure rigorous anhydrous/anaerobic conditions; use bulky phosphine ligands; lower temperature.[6][7] |
| 2-bromotoluene formation | Hydrodechlorination; reaction conditions are too forcing. | Lower reaction temperature; monitor reaction closely and stop upon completion.[18] |
| Homocoupling byproduct | Presence of oxygen; inefficient catalyst turnover. | Rigorously degas all reagents; maintain a strict inert atmosphere; use a Pd(0) precatalyst.[6][7] |
| Low or no conversion | Catalyst inactivity; poor reagent quality; insufficient heat. | Use fresh catalyst/reagents; ensure inert atmosphere; screen ligands and bases.[6] |
Part 4: Visualizations
Caption: Competing pathways in Pd cross-coupling.
Sources
- 1. aksci.com [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.molbase.com [m.molbase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
- 12. q1scientific.com [q1scientific.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 19. scbt.com [scbt.com]
- 20. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Failed Lithiation of 2-Bromo-3-Chlorotoluene
Welcome to our dedicated technical support guide for the lithiation of 2-bromo-3-chlorotoluene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address the nuanced challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind each experimental step, empowering you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
Question 1: I'm observing low to no conversion of my starting material, this compound. What are the likely causes and how can I resolve this?
Answer:
This is a common issue that typically points to problems with your reagents or reaction setup. Organolithium reactions are highly sensitive to air and moisture, and any deviation from strictly anhydrous and inert conditions can lead to failure.[1]
Potential Causes & Solutions:
-
Inactive Organolithium Reagent: The concentration of commercially available n-butyllithium (n-BuLi) can decrease over time due to gradual decomposition. It is crucial to titrate your n-BuLi solution periodically to ascertain its exact molarity. An inaccurate concentration will lead to under-dosing the reaction.
-
Presence of Moisture or Air: Organolithium reagents are potent bases and will be rapidly quenched by water or react with oxygen.[2]
-
Glassware: Ensure all glassware is rigorously flame-dried or oven-dried (at least 120°C for several hours) and allowed to cool under a stream of inert gas (argon or nitrogen).[1]
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, must be dried over a suitable agent like sodium/benzophenone until the characteristic deep blue color of the ketyl radical persists.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experimental setup, from reagent addition to quenching.
-
-
Insufficient Reaction Time or Temperature: While lithium-halogen exchange is generally fast, insufficient time can lead to incomplete conversion. Conversely, if the temperature is too high, side reactions can dominate.
-
Stirring Time: At -78 °C, a stirring time of 30-60 minutes post-n-BuLi addition is typically sufficient for complete lithium-bromine exchange.[1]
-
Temperature Control: A sudden rise in temperature can lead to unwanted side reactions. Ensure your cooling bath (e.g., dry ice/acetone) is well-maintained throughout the addition and stirring phases.
-
Question 2: My main product is 3-chlorotoluene, the hydrodebrominated starting material. Why is this happening and how can I prevent it?
Answer:
The formation of 3-chlorotoluene indicates that the desired lithiated intermediate, 2-lithio-3-chlorotoluene, is forming but is subsequently being quenched by a proton source rather than reacting with your intended electrophile.
Potential Causes & Solutions:
-
Inadequate Anhydrous Conditions: This is the most frequent cause. Any trace of water in your solvent, on your glassware, or introduced during reagent transfer will protonate the highly basic aryllithium intermediate. Re-evaluate your drying procedures for all components of the reaction.
-
Acidic Protons on the Electrophile: If your electrophile has acidic protons, the aryllithium species may act as a base and deprotonate the electrophile instead of undergoing nucleophilic attack. Ensure your electrophile is non-protic or that any acidic sites are appropriately protected.
-
Solvent as a Proton Source: While generally stable at low temperatures, THF can be deprotonated by highly reactive organolithiums, especially if the temperature is allowed to rise. Maintaining a consistent low temperature of -78 °C is critical.[1]
-
Quenching during Workup: Introducing the aqueous quench (e.g., saturated ammonium chloride solution) too rapidly or before the electrophile has fully reacted can lead to protonation of the unreacted aryllithium.
Question 3: I'm seeing a mixture of products, including what appears to be isomers of my target molecule. What could be causing this lack of selectivity?
Answer:
The presence of multiple isomers suggests that competing reaction pathways are occurring. In the case of this compound, the main competing pathways to the desired lithium-bromine exchange are ortho-lithiation (deprotonation) and benzyne formation.
Potential Causes & Solutions:
-
Competing Ortho-Lithiation: The chloro and methyl groups on the aromatic ring can direct lithiation to adjacent positions. While lithium-halogen exchange is kinetically favored for bromine over chlorine, direct deprotonation of the aromatic ring can still occur.[3]
-
Choice of Lithiating Agent: tert-Butyllithium (t-BuLi) is a stronger base and more sterically hindered than n-BuLi, which can sometimes favor deprotonation over halogen exchange. For selective halogen exchange, n-BuLi is generally the preferred reagent.
-
Temperature: Higher temperatures can favor thermodynamically more stable lithiated species, which may arise from deprotonation rather than halogen exchange. Strict adherence to -78 °C is recommended.[1]
-
-
Benzyne Formation: If the reaction temperature rises significantly, the lithiated intermediate can eliminate lithium chloride to form a highly reactive benzyne intermediate.[4] This intermediate can then be trapped by nucleophiles at two different positions, leading to a mixture of regioisomers.[4][5]
-
Temperature Control: This is the most critical factor in preventing benzyne formation. The slow, dropwise addition of n-BuLi at -78 °C helps to dissipate the heat of reaction and maintain a low internal temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is lithium-bromine exchange favored over lithium-chlorine exchange in this compound?
A1: The rate of lithium-halogen exchange is dependent on the halogen, with the generally accepted trend being I > Br > Cl > F.[6] This selectivity is attributed to the weaker carbon-halogen bond strength for heavier halogens and the better ability of heavier halogens to accommodate the developing negative charge in the transition state. This kinetic preference allows for the selective formation of 2-lithio-3-chlorotoluene when the reaction is performed at low temperatures.[1]
Q2: What is the optimal temperature for the lithiation of this compound?
A2: The recommended temperature is -78 °C, typically achieved with a dry ice/acetone or dry ice/isopropanol bath.[1] This low temperature is crucial for several reasons:
-
It ensures the kinetic selectivity of the lithium-bromine exchange over the lithium-chlorine exchange.
-
It minimizes side reactions such as ortho-lithiation and benzyne formation.[3][4]
-
It prevents the organolithium reagent from reacting with the THF solvent.[1]
Q3: Can I use a different solvent instead of THF?
A3: Diethyl ether is another common solvent for organolithium reactions. However, THF is often preferred due to its higher polarity, which can help to break up organolithium aggregates and increase reactivity. It is important to note that n-BuLi is less stable in THF than in non-polar solvents like hexanes, especially at temperatures above 0 °C. Regardless of the etheral solvent chosen, it must be scrupulously dried.
Q4: How should I properly quench the reaction?
A4: After the addition of your electrophile and an appropriate stirring time, the reaction should be quenched while still cold. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent. It should be added slowly and carefully, as the quenching of any unreacted organolithium is highly exothermic. For larger scale reactions, it is advisable to dilute the reaction mixture with a non-reactive solvent like heptane and slowly add isopropanol to quench the excess organolithium reagent before the addition of water.[1]
Data & Protocols
Table 1: Key Reaction Parameters for Selective Lithiation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Maximizes selectivity for Br/Li exchange; minimizes side reactions.[1] |
| Solvent | Anhydrous THF | Good solvating properties for organolithiums; must be rigorously dried. |
| Lithiation Agent | n-Butyllithium (n-BuLi) | Less basic than t-BuLi, favoring halogen exchange over deprotonation. |
| Stoichiometry | 1.05 - 1.1 equivalents of n-BuLi | A slight excess ensures complete conversion of the starting material.[7] |
| Addition Rate | Slow, dropwise | Controls the exotherm and prevents localized temperature increases.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the organolithium by air or moisture.[1] |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 equiv., solution in hexanes) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[7]
-
Electrophilic Quench: Add a solution of the desired electrophile (1.1 equiv.) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Warming and Work-up: After the addition of the electrophile, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[7] Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visual Guides
Diagram 1: Key Reaction Pathway and Potential Side Reactions
Caption: A step-by-step guide to diagnosing low-yield lithiation reactions.
References
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- Chemistry LibreTexts. (2024). 16.8: Benzyne.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.
- ResearchGate. (2013). Problem with nBuLi reaction.
- ResearchGate. (2022). Lithiation product stability?.
- Reddit. (2021). Ortho-metalation vs. Li-X exhange?.
- Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- The Journal of the Chemical Society, Chemical Communications. (n.d.). Arene-catalysed lithiation reactions with lithium at low temperature.
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Functionalization of 2-Bromo-3-Chlorotoluene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for minimizing the debromination of 2-bromo-3-chlorotoluene during synthetic transformations. As a sterically hindered dihalogenated aromatic, this substrate presents unique challenges, primarily the undesired reductive cleavage of the carbon-bromine bond (hydrodebromination), which can significantly lower yields and complicate purification. This document provides in-depth, field-proven insights to help you navigate these challenges successfully.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the common issues and questions that arise when working with this compound, particularly in palladium-catalyzed cross-coupling reactions.
Q1: What is debromination and why is it a significant problem with this compound?
A1: Debromination, also known as hydrodebromination or reductive dehalogenation, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding 3-chlorotoluene.[1][2] This occurs in the presence of a catalyst (like palladium), a base, and a hydrogen source.[1] For a substrate like this compound, this is a frequent challenge because the carbon-bromine (C-Br) bond is weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond.[1][3] This side reaction consumes your starting material, reduces the yield of the desired product, and introduces an impurity that can be difficult to separate.[2]
Q2: Which types of reactions are most susceptible to causing debromination of this substrate?
A2: Palladium-catalyzed cross-coupling reactions are highly prone to inducing debromination.[1] Key examples include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds.
-
Buchwald-Hartwig Amination: For forming C-N bonds.
-
Sonogashira Coupling: For forming C-C triple bonds.[4]
Additionally, the formation of organometallic intermediates, such as Grignard or organolithium reagents, can also lead to debromination if conditions are not rigorously controlled.[1]
Q3: I am observing significant debromination in my Suzuki-Miyaura coupling. What are the primary causes and how can I fix it?
A3: This is a common issue. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which then reductively eliminates with the aryl group to form the debrominated product.[2][5][6] Key factors and solutions are outlined below:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Ligand Choice | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][5][7] | These ligands promote a faster rate of reductive elimination for the desired coupled product, outcompeting the hydrodehalogenation pathway. Their steric bulk favors the formation of the highly reactive monoligated Pd(0) species necessary for hindered substrates.[8][9][10] |
| Base Selection | Switch from strong bases like alkoxides (e.g., NaOtBu) to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] | Strong bases, especially in the presence of trace water or alcohols, can generate palladium-hydride species.[2] Weaker bases are less prone to this and are often effective for challenging couplings.[8] |
| High Reaction Temperature | Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. Screen a range of temperatures (e.g., 80-100 °C).[1][11] | Excessively high temperatures can increase the rate of catalyst decomposition and side reactions, including debromination.[1][12] |
| Presence of Hydrogen Donors | Use anhydrous, degassed solvents (e.g., dioxane, toluene, THF).[2] Ensure all reagents are rigorously dried. | Moisture, oxygen, and protic solvents (like alcohols) can be sources for the formation of Pd-H species that drive the undesired debromination.[2][5][13][14] |
Q4: My reaction is sluggish and does not go to completion, even with minimal debromination. What should I do?
A4: Slow reactions with this compound are typically due to the steric hindrance from the ortho chloro and methyl groups, which impedes the oxidative addition step.[9]
-
Optimize the Catalyst System: Ensure you are using a highly active catalyst system. Buchwald's biaryl phosphine ligands are often effective for such sterically hindered substrates.[7][8][15] Consider using a pre-catalyst that readily forms the active Pd(0) species.[12]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help drive the reaction to completion.[7][12]
-
Ensure Reagent Solubility: Poor solubility of any reagent can lead to incomplete reactions. Ensure all components are soluble at the reaction temperature.[11]
-
Check Boronic Acid Stability (for Suzuki reactions): Boronic acids can degrade via protodeboronation.[11][16] Consider using more stable boronic esters (e.g., pinacol esters) to mitigate this.[11]
Part 2: Experimental Protocols & Data
Protocol 1: Minimized Debromination in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound, designed to minimize hydrodebromination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.[8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[11][12]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.[8]
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.[5][11]
-
Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS) until the starting material is consumed.[12]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][17]
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the cross-coupling of this compound.
Caption: A decision tree for troubleshooting a challenging cross-coupling reaction.
Mechanism: The Competing Pathways
Understanding the catalytic cycle is key to diagnosing issues. Debromination arises from a parasitic cycle that competes with the productive cross-coupling pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-Chlorotoluene
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-bromo-3-chlorotoluene. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this challenging substrate in their synthetic endeavors. The unique substitution pattern of this compound presents specific obstacles that require careful optimization of reaction parameters, particularly the choice of base and solvent.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Cause: Inefficient oxidative addition of the palladium catalyst to the C-Br bond is a common rate-limiting step, often exacerbated by steric hindrance from the adjacent chloro and methyl groups.[1] Catalyst deactivation or suboptimal reaction conditions can also be contributing factors.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[2] It is often necessary to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3][4] These ligands facilitate the oxidative addition and reductive elimination steps.[5][6]
-
Increase Catalyst Loading: While typical catalyst loadings are 1-5 mol%, for challenging substrates, increasing the loading may be necessary.[7]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[8] Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst decomposition.[3][4]
-
Reagent Purity: Verify the purity of all reagents, as impurities can poison the catalyst.[2]
Issue 2: Formation of Significant Side Products (Homocoupling and Hydrodehalogenation)
Potential Cause: The formation of homocoupling byproducts (dimerization of the boronic acid or this compound) and hydrodehalogenation (replacement of bromine with hydrogen) can significantly reduce the yield of the desired product.[2][4]
Troubleshooting Steps:
-
Minimize Homocoupling:
-
Use a Pd(0) Precatalyst: Pd(II) sources can sometimes promote the homocoupling of boronic acids. Using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from Pd₂(dba)₃ can be beneficial.[4]
-
Employ Bulky Ligands: Bulky phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[4]
-
Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Switching to a milder base like K₂CO₃ or K₃PO₄ may help.[4]
-
Strict Anaerobic Conditions: Oxygen can promote the homocoupling of organoboron reagents.[4]
-
-
Minimize Hydrodehalogenation:
Issue 3: Chemoselectivity Problems (Reaction at the C-Cl Bond)
Potential Cause: While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, harsh reaction conditions or highly active catalysts designed for C-Cl activation can lead to a loss of selectivity.[2][4][10]
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessively high temperatures, which can promote the less favorable C-Cl bond activation.
-
Appropriate Ligand Choice: While bulky, electron-rich ligands are necessary, ensure the chosen ligand is not overly active for C-Cl bond activation. Less aggressive ligands can sometimes provide better selectivity for the C-Br bond.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a base for the Suzuki reaction of this compound?
A1: A good starting point is often an inorganic base.[11] Potassium carbonate (K₂CO₃) is a widely used and cost-effective option.[12][13] For more challenging or sterically hindered substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better yields.[3][12] Cs₂CO₃ is particularly effective with difficult substrates due to its higher solubility in organic solvents.[12]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in dissolving the reactants and the base, and it can influence the reaction kinetics. Common solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[14] Many Suzuki reactions are performed in a biphasic mixture of an organic solvent and water.[9] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[9][15] For this compound, anhydrous polar aprotic solvents like 1,4-dioxane or toluene are generally recommended to ensure the stability of the catalytic species and minimize side reactions like hydrodehalogenation.[3]
Q3: What is the role of water in the Suzuki reaction, and should I use anhydrous conditions?
A3: Water can play a key role in the Suzuki reaction by aiding in the dissolution of the inorganic base and participating in the transmetalation step.[8][9][15] However, an excess of water can lead to protodeboronation, where the boronic acid is converted to the corresponding arene, reducing its effective concentration.[6] For the sterically hindered this compound, starting with anhydrous conditions is often recommended to minimize side reactions.[3] If the reaction is sluggish, the careful addition of a small amount of water can sometimes be beneficial.
Q4: Can I use an organic base for this reaction?
A4: While inorganic bases are more common, organic bases like triethylamine (TEA) can be used. However, they are often found to be less effective than inorganic bases in many Suzuki coupling reactions.[16]
Experimental Protocols and Data
Comparative Data on Base and Solvent Selection
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with a generic arylboronic acid, illustrating the impact of base and solvent choice.
| Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Toluene/H₂O (4:1) | 90-100 | 40-60 | A common starting point, but may be less effective for this hindered substrate. |
| K₃PO₄ | 1,4-Dioxane (anhydrous) | 100-110 | 75-90 | A strong, non-nucleophilic base that is often effective for hindered substrates.[3][12] |
| Cs₂CO₃ | THF/H₂O (5:1) | 80-90 | 80-95 | Often provides excellent yields, especially with challenging substrates.[12] |
| Na₂CO₃ | DMF/H₂O (1:1) | 100 | 60-75 | A cost-effective and efficient base for a range of substrates.[12][16] |
Note: Yields are indicative and will vary depending on the specific arylboronic acid, catalyst, and ligand used.
Detailed Step-by-Step Protocol: Optimized Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Magnetic stir bar
-
Oven-dried Schlenk flask or reaction vial
Procedure:
-
Reagent Preparation: To the oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd(OAc)₂) and the ligand (SPhos).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Hossain, A., & Hartwig, J. F. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction?.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- PubMed. (2012, November 26). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ChemistryViews. (2019, May 27). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
- Chemical Communications (RSC Publishing). (n.d.). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- BenchChem. (2025). Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
- BenchChem. (2025). Troubleshooting low conversion in 2-Bromo-6-chlorotoluene cross-coupling.
- ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Reddit. (2025, June 14). Problems with Suzuki coupling.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2025, August 6). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water..
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with 2-Bromo-6-chlorotoluene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions.
- BenchChem. (2025). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings..
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Characterization in 2-Bromo-3-chlorotoluene Reactions
Welcome to the technical support center for 2-bromo-3-chlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated intermediate. Here, we address common challenges and questions regarding byproduct formation in reactions involving this compound, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on not just identifying potential byproducts, but understanding the mechanistic pathways that lead to their formation and providing actionable strategies for their characterization and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed in reactions with this compound?
A1: The primary classes of byproducts in reactions involving this compound are typically related to the differential reactivity of the C-Br and C-Cl bonds, as well as potential side reactions of the aromatic ring and methyl group. These include:
-
Homocoupling Products: Dimerization of the starting material or the coupling partner can occur, especially in transition metal-catalyzed reactions.
-
Hydrodehalogenation Products: Replacement of a halogen atom (usually bromine) with a hydrogen atom is a common side reaction, leading to the formation of 3-chlorotoluene.[1]
-
Isomeric Products: Depending on the reaction conditions, rearrangement or substitution at different positions on the aromatic ring can lead to isomeric byproducts.
-
Products of Further Substitution: The initial product may undergo subsequent reactions, leading to polysubstituted byproducts.
Q2: Which halogen is more reactive in this compound, and why?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in most common synthetic transformations.[2][3] This is primarily due to the lower bond dissociation energy of the C-Br bond (approximately 72 kcal/mol for an aryl C-Br bond) compared to the C-Cl bond (approximately 84 kcal/mol for an aryl C-Cl bond).[2] This difference in bond strength means that the C-Br bond is more susceptible to cleavage in processes like oxidative addition in palladium-catalyzed cross-coupling reactions and in the formation of organometallic reagents like Grignard reagents.[2][3]
Q3: Can I selectively react at the chlorine position?
A3: While the C-Br bond is generally more reactive, selective reaction at the chlorine position can be achieved under specific conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is often the initial attack of the nucleophile.[4] Since chlorine is more electronegative than bromine, it makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[4] Therefore, under SNAr conditions, it's possible to favor substitution at the C-Cl bond.[4]
Q4: How can I minimize the formation of the hydrodehalogenation byproduct (3-chlorotoluene)?
A4: The formation of 3-chlorotoluene via hydrodehalogenation (specifically, hydrodebromination) is a common issue.[5] To minimize this byproduct, consider the following strategies:
-
Ligand Selection in Cross-Coupling: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired cross-coupling pathway over reductive dehalogenation.[5]
-
Base Selection: While strong bases are often necessary, they can sometimes promote dehalogenation. If significant byproduct formation is observed, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
Temperature Control: Excessively high reaction temperatures can increase the rate of dehalogenation. It is often beneficial to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[5]
-
Ensure Anhydrous Conditions: Water and other protic sources can act as a hydride source, leading to hydrodehalogenation.[1]
Troubleshooting Guides
Issue 1: Unexpected Peak in GC-MS Analysis of a Suzuki Coupling Reaction
Q: I performed a Suzuki coupling reaction with this compound and phenylboronic acid. My GC-MS shows the expected product, but also a significant peak with a mass corresponding to a biphenyl derivative of the starting material. What is this byproduct and how can I characterize it?
A: The observed byproduct is likely the homocoupling product, 3,3'-dichloro-2,2'-dimethylbiphenyl, resulting from the dimerization of this compound.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling byproducts.
Detailed Characterization Protocol:
-
Mass Spectrometry (MS):
-
Carefully analyze the isotopic pattern of the molecular ion peak in the mass spectrum. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with a specific intensity ratio.
-
Examine the fragmentation pattern. Look for fragments corresponding to the loss of a chlorine atom or a methyl group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If the byproduct can be isolated, ¹H NMR will show a complex aromatic region due to the biphenyl structure. The integration of the aromatic protons relative to the methyl protons should be consistent with the proposed structure.
-
¹³C NMR will show the number of unique carbon environments.
-
-
Reference Standard:
-
If available, compare the retention time and mass spectrum of the unknown peak with an authentic sample of 3,3'-dichloro-2,2'-dimethylbiphenyl.
-
Issue 2: Formation of Multiple Regioisomers in a Lithiation Reaction
Q: I attempted a directed ortho-lithiation of this compound followed by quenching with an electrophile. My analysis shows a mixture of products. Why did this happen and how can I determine the structure of each isomer?
A: While the chloro group can direct lithiation, the bromine atom can also influence the regioselectivity, potentially leading to a mixture of isomers.[1] The exact ratio will depend on the base used, the temperature, and the nature of the electrophile.
Byproduct Analysis Workflow:
Caption: Workflow for analyzing and optimizing regioselectivity.
Detailed Characterization Protocol:
-
Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related isomers.[6] Both normal-phase and reversed-phase methods can be effective.[6]
-
Gas Chromatography (GC): If the isomers are volatile, GC can provide excellent separation.
-
Column Chromatography: Careful selection of the stationary and mobile phases may allow for the separation of the isomers on a larger scale.[7]
-
-
Spectroscopic Analysis:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For example, the number of adjacent protons will determine the multiplicity of each signal (singlet, doublet, triplet, etc.).
-
2D NMR (COSY, NOESY): These techniques can be invaluable for unambiguously determining the connectivity and spatial relationships of the protons and carbons in each isomer.
-
Issue 3: Low Yield in Grignard Reagent Formation
Q: I am trying to form a Grignard reagent from this compound, but my yields are consistently low. What are the likely side reactions and how can I troubleshoot this?
A: Low yields in Grignard reagent formation from this compound are often due to side reactions such as Wurtz-type coupling or reaction with adventitious water.[1]
Troubleshooting Grignard Reactions:
| Problem | Potential Cause | Solution |
| Low Yield of Grignard Reagent | Wurtz-type coupling (formation of 3,3'-dichloro-2,2'-dimethylbiphenyl) | - Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide.[2]- Ensure the reaction temperature is not too high. |
| Reaction with water | - Use flame-dried glassware and anhydrous solvents.[1]- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[3] | |
| Formation of the protonated starting material (3-chlorotoluene) | - This is a result of the Grignard reagent reacting with a proton source (e.g., water).[1]- Strictly follow anhydrous techniques. |
Experimental Protocol for Grignard Formation:
-
Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen).[3]
-
Magnesium Activation: Add magnesium turnings to the flask and activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color of the iodine disappears.[3]
-
Initiation: Add a small amount of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux.[5]
-
Addition: Slowly add the remaining this compound solution to maintain a gentle reflux.[5]
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately.[5]
References
- Benchchem. (n.d.). Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene.
- Benchchem. (n.d.). Preventing debromination of 2-Bromo-6-chlorotoluene during reactions.
- Benchchem. (n.d.). A Comparative Reactivity Analysis of 2-Bromotoluene and 2-Chlorotoluene: A Guide for Synthetic Chemists.
- Nucleophilic Substitution Reactions. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis.
- Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.
- The Suzuki Reaction. (2014, February 6).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Syntheses Procedure. (n.d.).
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- Study.com. (n.d.). How do you synthesize benzoic acid from p-bromotoluene? What reagents would you add to remove the bromine group?
- Organic Syntheses Procedure. (n.d.). o-BROMOTOLUENE.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-6-chlorotoluene.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene.
- Benchchem. (n.d.).
- Chemical Science (RSC Publishing). (2019, November 18).
- Uttarakhand Open University. (n.d.). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory.
- ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- NCBI. (n.d.). Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- Organic Syntheses Procedure. (n.d.). m-BROMOTOLUENE.
- This compound, min 98%, 100 grams. (n.d.).
- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
- Reddit. (2023, February 26). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? r/chemhelp.
- AFIRM Group. (n.d.).
- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
- Filo. (2024, December 24). The compound C7H8 undergoes the following reactions...
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 69190-56-3.
- YouTube. (2021, April 13).
- Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13).
Sources
Validation & Comparative
Grignard reagent stability of 2-bromo-3-chlorotoluene vs isomers
An In-Depth Comparative Guide to the Stability of Grignard Reagents Derived from 2-Bromo-3-chlorotoluene and Its Isomers
Introduction
Grignard reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1] Prepared by the reaction of an organic halide with magnesium metal, these organomagnesium compounds are powerful nucleophiles and strong bases.[2][3] However, their utility is often tempered by their inherent instability; they are sensitive to moisture, air, and can undergo decomposition over time.[4][5] This guide provides a comprehensive analysis for researchers and drug development professionals on the stability of Grignard reagents formed from dihalogenated toluenes, specifically focusing on this compound and its structural isomers.
The challenge with dihalogenated precursors is twofold: achieving regioselective formation and ensuring the stability of the resulting reagent. This guide will dissect the underlying chemical principles governing stability, propose a robust experimental framework for direct comparison, and offer field-proven insights into optimizing their synthesis and storage.
Theoretical Framework: Key Factors Governing Stability
The stability of an aryl Grignard reagent is not an intrinsic constant but a dynamic property influenced by a confluence of structural and environmental factors. Understanding these factors is paramount to predicting and controlling reagent longevity.
The Halogen Effect: The Driver of Regioselectivity
In a molecule containing both bromine and chlorine, the formation of a Grignard reagent is overwhelmingly regioselective. This is dictated by the carbon-halogen bond dissociation energy (BDE). The order of reactivity for halogens in Grignard formation is well-established: I > Br > Cl > F.[6] The carbon-bromine bond is weaker and therefore more susceptible to oxidative insertion by magnesium than the stronger carbon-chlorine bond.[6][7]
Therefore, for all bromo-chlorotoluene isomers, the Grignard reagent will form exclusively at the site of the bromine atom, leaving the chlorine atom intact for potential subsequent transformations.
Electronic Effects
The electronic nature of the aromatic ring, influenced by the substituents, plays a subtle but significant role. The methyl group (-CH₃) is an electron-donating group (EDG) through hyperconjugation, which slightly destabilizes the carbanionic character of the C-Mg bond. Conversely, the remaining chlorine atom is an electron-withdrawing group (EWG) via induction, which helps to stabilize the partial negative charge on the carbon atom bonded to magnesium.[8] The relative positions of these groups to the C-MgX bond determine the net electronic influence on stability.
Steric Hindrance
Steric hindrance, particularly from substituents in the ortho position to the C-MgX bond, can significantly impact stability.[9][10] Bulky ortho groups can:
-
Inhibit Aggregation: Grignard reagents exist in solution in a complex dynamic known as the Schlenk equilibrium, involving monomers, dimers, and other aggregates.[5][11] Steric bulk can hinder the formation of these stabilizing aggregates.
-
Impede Decomposition Pathways: Conversely, steric shielding can protect the reactive C-Mg bond from intermolecular reactions that lead to decomposition, such as Wurtz-type coupling.[5]
The interplay between these effects creates a nuanced stability profile for each isomer.
A Proposed Experimental Design for Comparative Stability Analysis
To objectively compare the stability of Grignard reagents derived from different bromo-chlorotoluene isomers, a controlled experimental study is necessary. The following protocol describes a self-validating system designed to yield reliable, comparative data.
Isomers Selected for Comparison
For this guide, we will focus on four representative isomers to probe the effects of substituent positioning:
-
Isomer 1: this compound (Ortho/Meta relationship)
-
Isomer 2: 2-Bromo-6-chlorotoluene (Double Ortho steric hindrance)
-
Isomer 3: 4-Bromo-2-chlorotoluene (Para/Ortho relationship)
-
Isomer 4: 3-Bromo-4-chlorotoluene (Meta/Para relationship)
Experimental Workflow
The overall workflow is designed to ensure consistency across the preparation and monitoring of each Grignard reagent.
Caption: Logical relationship between isomer structure and predicted stability.
-
Isomer 2 (2-Bromo-6-chlorotoluene): The resulting Grignard, (2-chloro-6-methylphenyl)magnesium bromide, is predicted to be the most stable . The two ortho substituents (-Cl and -CH₃) provide significant steric shielding around the C-MgBr bond, protecting it from intermolecular decomposition reactions. [10]* Isomer 4 (3-Bromo-4-chlorotoluene): The Grignard from this isomer should exhibit good stability. The chlorine atom is para to the C-Mg bond, providing maximal inductive stabilization without contributing steric hindrance.
-
Isomer 3 (4-Bromo-2-chlorotoluene): Stability is predicted to be moderate. While it has one ortho chlorine providing some steric protection, the electron-donating methyl group is para to the C-Mg bond, which can be slightly destabilizing.
-
Isomer 1 (this compound): This isomer is predicted to form the least stable Grignard reagent. It has only one ortho substituent (the methyl group), offering moderate steric protection. The stabilizing chlorine atom is in the meta position, where its inductive electron-withdrawing effect is less pronounced compared to the ortho or para positions.
Conclusion
While all bromo-chlorotoluene isomers will regioselectively form Grignard reagents at the carbon-bromine bond, their subsequent stability is a complex function of steric and electronic effects. Based on established chemical principles, isomers that provide significant steric hindrance around the C-Mg bond, such as the Grignard derived from 2-bromo-6-chlorotoluene , are expected to exhibit the greatest stability in solution over time. Conversely, isomers with minimal steric protection and less favorable electronic stabilization, like the reagent from This compound , are likely to degrade more rapidly.
For drug development professionals and synthetic chemists, the choice of starting isomer is critical. For applications requiring the preparation of a stock solution of a Grignard reagent, using a sterically hindered precursor like 2-bromo-6-chlorotoluene would be advantageous. For reactions where the Grignard is generated and used in situ, the stability differences may be less critical. This guide provides the theoretical foundation and a practical experimental template for making an informed, evidence-based decision tailored to specific synthetic needs.
References
- Peltzer, R. M., Gauss, J., Eisenstein, O., & Cascella, M. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society, 142(6), 2984-2994. [Link]
- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. [Link]
- Sciencemadness Wiki. (2019). Grignard reagent. Sciencemadness.org. [Link]
- Reddit. (2017). Grignard decomposition. r/chemistry. [Link]
- StudySmarter. (2023).
- University of Wisconsin-Madison. Formation of Grignard Reagents from Organic Halides. UW-Madison Chemistry. [Link]
- BYJU'S. (n.d.). Grignard Reaction Mechanism. byjus.com. [Link]
- Wikipedia. (n.d.). Grignard reagent. en.wikipedia.org. [Link]
- Wright, G. F. (1958). THE SIGNIFICANCE OF HALIDE IN GRIGNARD REAGENTS. Canadian Journal of Chemistry. [Link]
- Google Patents. (1978). US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols.
- Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?. quora.com. [Link]
- White Rose eTheses Online. (n.d.). A Quantum Chemical Study of Grignard Reagent Formation and the Chemical Bond in C2. etheses.whiterose.ac.uk. [Link]
- BYJU'S. (n.d.). Grignard Reagents. byjus.com. [Link]
- Research and Reviews: Journal of Chemistry. (2021). Synthesis and Preparation of Grignard Reagent. rroij.com. [Link]
- OSTI.GOV. (2010). Study of electronic effect of Grignard reagents on their electrochemical behavior. osti.gov. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. chem.libretexts.org. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]
- Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. chemguide.co.uk. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. orgsyn.org. [Link]
- ResearchGate. (n.d.). Stability assessment of the selected Grignard reagents 2 q and 6 b.
- Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1870-1876. [Link]
- Peltzer, R. M., et al. (2020). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 11(42), 11494–11508. [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Concordia College Chemistry. [Link]
- Google Patents. (2005). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
- Vlismas, T., & Parker, R. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Study of electronic effect of Grignard reagents on their electrochemical behavior (Journal Article) | ETDEWEB [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-Bromo-3-Chlorotoluene and 2,3-Dibromotoluene: A Comparative Analysis for Synthetic Strategy
As intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals, the choice of a dihalogenated toluene building block is a critical decision that dictates subsequent synthetic possibilities.[1][2][] This guide provides an in-depth comparative analysis of two structurally similar yet synthetically distinct reagents: 2-bromo-3-chlorotoluene and 2,3-dibromotoluene. We will dissect their physical properties, synthetic methodologies, and, most critically, their differential reactivity in cross-coupling reactions, providing researchers with the necessary insights to select the optimal scaffold for their drug development programs.
Physicochemical Properties: A Foundational Overview
A molecule's physical properties are the first consideration for its practical application in a laboratory setting, influencing storage, handling, and reaction setup. Below is a comparative summary of the key properties for this compound and 2,3-dibromotoluene.
| Property | This compound | 2,3-Dibromotoluene |
| Molecular Formula | C₇H₆BrCl[4] | C₇H₆Br₂[5][6] |
| Molecular Weight | 205.48 g/mol [4] | 249.93 g/mol [5][6] |
| CAS Number | 69190-56-3[4][7][8] | 61563-25-5[5][9] |
| Appearance | Solid | Data not specified, likely liquid or low-melting solid |
| LogP | Not specified | 3.52[5] |
| Density | Not specified | Not specified |
Synthesis: The Sandmeyer Approach
A reliable and common route to synthesizing aryl halides like these is the Sandmeyer reaction.[10] This method involves the diazotization of an appropriate aniline precursor, followed by a copper(I) halide-mediated substitution to install the desired halogen. The choice of starting material is paramount and dictates the final product.
Experimental Protocol: Synthesis of this compound
This protocol is based on established Sandmeyer reaction procedures, starting from 3-chloro-2-methylaniline.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 equiv.) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in hydrobromic acid.
-
With vigorous stirring, slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is expected.
-
Once the addition is complete, allow the reaction to warm to room temperature, then heat gently to 60 °C until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Experimental Protocol: Synthesis of 2,3-Dibromotoluene
This protocol follows the same principles, starting from 3-bromo-2-methylaniline.
-
Diazotization:
-
Sandmeyer Reaction:
-
To the cold diazonium solution, add copper(I) bromide (1.2 equiv.) in hydrobromic acid.
-
Allow the reaction to proceed, warming to room temperature and then heating gently to complete the decomposition of the diazonium salt, evidenced by the cessation of nitrogen evolution.
-
-
Work-up and Purification:
-
Separate the organic layer. Steam distillation is an effective method for initial purification.[12]
-
Extract the distillate with ether, dry the ethereal solution over anhydrous calcium chloride, and remove the solvent.[11][12]
-
Further purify by fractional distillation under reduced pressure to obtain pure 2,3-dibromotoluene.
-
Comparative Reactivity in Cross-Coupling Reactions
The primary value of these reagents in drug development lies in their utility in transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[13][14] Here, the two molecules exhibit profoundly different synthetic potential.
The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy.[14] The C-Br bond is weaker and thus more susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst compared to the more robust C-Cl bond.[13]
-
This compound: This molecule is a superb substrate for selective and sequential functionalization . The significant difference in reactivity between the C-Br and C-Cl bonds allows for a stepwise approach. One can perform a cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, under conditions mild enough to selectively target the C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation under more forcing conditions.[13] This orthogonal reactivity is invaluable for building molecular complexity and diversity from a single starting material.
-
2,3-Dibromotoluene: With two identical halogen atoms, the regioselectivity of a mono-functionalization reaction is governed by more subtle electronic and steric factors. The bromine at the 2-position is ortho to the methyl group, making it more sterically hindered than the bromine at the 3-position. Consequently, cross-coupling reactions are expected to occur preferentially at the less hindered 3-position. While achieving mono-arylation is feasible, performing two distinct coupling reactions to install different groups at the 2- and 3-positions is significantly more challenging than with the bromo-chloro analogue and may result in product mixtures.[15][16]
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2,3-Dibromotoluene |
| Primary Reaction Site | C-Br bond at the 2-position | Less sterically hindered C-Br bond at the 3-position |
| Reaction Conditions | Milder conditions for mono-coupling at C-Br | Milder conditions for mono-coupling at C-Br |
| Key Advantage | Orthogonal reactivity allows for planned, stepwise introduction of two different aryl groups. | Can be used to introduce two identical groups or for mono-functionalization at the 3-position. |
| Potential Challenge | Requires tuning of conditions for the second coupling step at the less reactive C-Cl bond. | Achieving selective mono-functionalization can be challenging, potentially leading to mixtures of di-coupled product.[16] |
Spectroscopic Characterization
Confirmation of structure and purity for these intermediates is typically achieved through a combination of spectroscopic methods. While specific spectra are not available in the search results, we can predict the key features based on analogous structures.[17]
| Technique | This compound | 2,3-Dibromotoluene |
| ¹H NMR | Aromatic region will show complex splitting for 3 protons. A singlet for the methyl (CH₃) protons around 2.4-2.5 ppm. | Aromatic region will show complex splitting for 3 protons. A singlet for the methyl (CH₃) protons around 2.4-2.5 ppm. |
| ¹³C NMR | Expect 7 distinct carbon signals. | Expect 7 distinct carbon signals. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 204 and an M+2 peak of similar intensity due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. | Molecular ion (M⁺) peak at m/z 248, with M+2 and M+4 peaks characteristic of two bromine atoms.[18][19] |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and characteristic C-Br and C-Cl stretches in the fingerprint region. | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and characteristic C-Br stretches in the fingerprint region. |
Conclusion and Strategic Recommendations
Both this compound and 2,3-dibromotoluene are valuable building blocks in synthetic chemistry. However, their applications are dictated by their distinct reactivity profiles.
-
Choose this compound when the synthetic route demands the controlled, stepwise introduction of two different functionalities onto the toluene core. Its inherent chemoselectivity offers a clear and powerful advantage for constructing highly complex and diverse molecular architectures, which is a common requirement in modern drug discovery.[13][20]
-
Choose 2,3-dibromotoluene when the goal is to introduce a single substituent at the 3-position, or when a subsequent reaction requires the specific electronic properties of a dibrominated ring. It is also suitable for syntheses where symmetrical difunctionalization is desired.
Ultimately, the decision rests on the specific target molecule and the overall synthetic strategy. By understanding the fundamental differences in reactivity outlined in this guide, researchers can make a more informed and strategic choice, saving valuable time and resources in the development of novel therapeutics.
References
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 2,3-Dibromotoluene | CAS#:61563-25-5 | Chemsrc [chemsrc.com]
- 6. 2,3-dibromotoluene [webbook.nist.gov]
- 7. This compound | 69190-56-3 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2,3-Dibromotoluene | 61563-25-5 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,4-Dibromotoluene | C7H6Br2 | CID 94421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
A Researcher's Guide to Regioselectivity in the Ortho-Lithiation of Bromochlorotoluenes
An In-Depth Technical Analysis for Synthetic Strategy and Drug Development
In the landscape of synthetic organic chemistry, directed ortho-lithiation (DoM) stands as a powerful tool for the regioselective functionalization of aromatic rings. This guide provides a comparative analysis of the ortho-lithiation directing effects of bromo, chloro, and methyl substituents within a series of bromochlorotoluene isomers. For researchers, scientists, and professionals in drug development, understanding the subtle interplay of these directing groups is paramount for designing efficient and predictable synthetic routes to complex molecules. This document moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic underpinnings and practical considerations that govern regioselectivity in these systems, supported by experimental data and established principles.
The Guiding Principles of Ortho-Lithiation: A Mechanistic Overview
Directed ortho-lithiation is a kinetically controlled process where a strong organolithium base, typically an alkyllithium like n-butyllithium (n-BuLi) or a lithium dialkylamide like lithium diisopropylamide (LDA), selectively removes a proton from the position ortho to a directing metalation group (DMG). The DMG, through its ability to coordinate with the lithium cation, localizes the base, thereby increasing the kinetic acidity of the adjacent protons. This coordination is the cornerstone of the reaction's regioselectivity.
The relative directing ability of various functional groups has been established through numerous competition experiments. This hierarchy is not always absolute and can be influenced by factors such as the choice of base, solvent, temperature, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). Generally, the directing ability follows the order: -CONR₂ > -OMOM > -OMe > -F > -Cl > -Br > -CH₃. This trend is a result of a combination of the heteroatom's ability to coordinate lithium and the inductive effect of the group on the acidity of the ortho protons.
It is crucial to distinguish between thermodynamic acidity and the kinetic site of deprotonation. While a proton might be the most acidic in a molecule (thermodynamic acidity), the proximity to a directing group can make a less acidic proton more susceptible to rapid removal (kinetic acidity). In the context of bromochlorotoluenes, we are examining a competitive scenario where multiple potential directing groups and lithiation sites exist.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of directed ortho-lithiation.
Caption: General workflow of directed ortho-lithiation.
Comparative Analysis of Directing Effects in Bromochlorotoluene Isomers
The regioselectivity of ortho-lithiation in bromochlorotoluenes is a nuanced interplay of the directing abilities of the bromo, chloro, and methyl substituents, further complicated by steric hindrance.
The Hierarchy of Halogen vs. Alkyl Directing Groups
Halogens (F, Cl, Br) are considered moderate directing groups in ortho-lithiation reactions. Their directing ability stems from the coordination of their lone pair electrons with the lithium cation of the organolithium base. Fluorine is the strongest director among the halogens due to its high electronegativity and the resulting strong inductive electron withdrawal, which increases the acidity of the ortho protons. The directing ability decreases down the group (F > Cl > Br).
The methyl group, in contrast, is a weak directing group. It lacks a heteroatom with lone pairs to coordinate effectively with the lithium base. Its directing influence is primarily attributed to a weak inductive electron-donating effect and potential weak coordination with the C-H sigma bonds, which is significantly less effective than heteroatom coordination.
Therefore, in a competitive scenario on a bromochlorotoluene, the lithiation is expected to be directed primarily by the halogen substituents.
Potential Complicating Factors: The "Halogen Dance"
A noteworthy side reaction in the lithiation of aryl halides is the "halogen dance," a base-catalyzed migration of a halogen atom to a different position on the aromatic ring.[1] This rearrangement proceeds through a series of deprotonation and halogen transfer steps and can lead to a mixture of products if the lithiated intermediate is not trapped quickly at low temperatures. The propensity for the halogen dance is generally higher for bromides and iodides than for chlorides.
Experimental Protocols and Expected Outcomes
While specific, directly comparable experimental data for the ortho-lithiation of all bromochlorotoluene isomers is sparse in the literature, we can extrapolate expected outcomes based on established principles of directing group effects and provide generalized experimental protocols. The choice of base is critical; n-BuLi is a strong base that can also participate in halogen-metal exchange with aryl bromides, while LDA is a non-nucleophilic, sterically hindered base that primarily effects deprotonation.
General Experimental Protocol for Ortho-Lithiation
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes) or Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Bromochlorotoluene isomer
-
Electrophile (e.g., N,N-dimethylformamide (DMF), chlorotrimethylsilane (TMSCl), or solid CO₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the bromochlorotoluene isomer (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base (n-BuLi or LDA, 1.1 eq.) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours) to allow for complete lithiation.
-
Quench the reaction by adding the electrophile (1.2 eq.) at -78 °C. For gaseous electrophiles like CO₂, the reaction mixture can be poured over crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Isomer-Specific Analysis and Predicted Regioselectivity
The following sections provide a detailed analysis of the expected regioselectivity for the ortho-lithiation of three representative bromochlorotoluene isomers.
Case Study 1: 2-Bromo-5-chlorotoluene
In this isomer, there are three potential sites for lithiation: C3 (ortho to Br), C6 (ortho to Br), and C4/C6 (ortho to Cl).
-
Directing Effects: The chloro group is a stronger directing group than the bromo group. Therefore, lithiation is most likely to be directed by the chlorine atom.
-
Steric Hindrance: The position C6 is ortho to both the bromo and chloro substituents. The position C4 is ortho to the chloro group. The position C3 is ortho to the bromo group and meta to the chloro group.
-
Predicted Outcome: Lithiation is expected to occur preferentially at the C6 position, which is activated by both the stronger directing chloro group and the bromo group. The C4 position is also a likely site of lithiation, directed by the chloro group. Lithiation at C3 is less likely due to the weaker directing ability of the bromo group.
Caption: Predicted regioselectivity for the ortho-lithiation of 2-bromo-5-chlorotoluene.
Case Study 2: 4-Bromo-2-chlorotoluene
Here, the potential lithiation sites are C3 (ortho to Cl), C5 (ortho to Br), and C1-CH₃ (benzylic position).
-
Directing Effects: The chloro group is a stronger directing group than the bromo group. Lithiation of the benzylic protons on the methyl group is also a possibility, though generally less favorable than ring deprotonation in the presence of halogens.
-
Steric Hindrance: The C3 position is ortho to the chloro group and meta to the bromo group. The C5 position is ortho to the bromo group and meta to the chloro group.
-
Predicted Outcome: Lithiation is expected to occur predominantly at the C3 position, directed by the stronger chloro directing group. Lithiation at the C5 position is a possible minor pathway. Benzylic lithiation is generally not favored with alkyllithium bases in the presence of stronger directing groups on the ring.
Caption: Predicted regioselectivity for the ortho-lithiation of 4-bromo-2-chlorotoluene.
Case Study 3: 2-Bromo-4-chlorotoluene
The potential lithiation sites in this isomer are C3 (ortho to Br), C5 (ortho to Cl), and C1-CH₃ (benzylic position).
-
Directing Effects: The chloro group is the stronger directing group.
-
Steric Hindrance: The C3 position is ortho to the bromo group and meta to the chloro group. The C5 position is ortho to the chloro group and meta to the bromo group.
-
Predicted Outcome: Lithiation will be strongly directed to the C5 position by the more powerful chloro directing group. Lithiation at the C3 position, directed by the bromo group, is expected to be a minor pathway.
Caption: Predicted regioselectivity for the ortho-lithiation of 2-bromo-4-chlorotoluene.
Summary of Predicted Regioselectivity and Performance Comparison
| Isomer | Major Lithiation Site | Primary Directing Group | Predicted Yield of Major Product | Potential Minor Products | Key Considerations |
| 2-Bromo-5-chlorotoluene | C6 | Chloro | High | C4-lithiated product | Potential for mixture of products. |
| 4-Bromo-2-chlorotoluene | C3 | Chloro | High | C5-lithiated product | Good regioselectivity expected. |
| 2-Bromo-4-chlorotoluene | C5 | Chloro | Very High | C3-lithiated product | Excellent regioselectivity expected. |
Note: The predicted yields are qualitative and based on the relative directing abilities of the substituents. Actual yields will depend on the specific reaction conditions and the electrophile used.
Conclusion and Future Outlook
The ortho-lithiation of bromochlorotoluenes is a powerful strategy for the synthesis of highly functionalized aromatic compounds. A thorough understanding of the directing effects of the bromo, chloro, and methyl substituents is essential for predicting and controlling the regiochemical outcome of these reactions. The chloro group consistently emerges as the more potent directing group compared to the bromo and methyl groups, guiding lithiation to its ortho positions.
For the practicing chemist, this guide provides a framework for designing synthetic strategies that leverage these directing effects. By carefully selecting the starting isomer and reaction conditions, it is possible to achieve a high degree of regioselectivity. Further experimental studies are warranted to provide quantitative data on the product distributions for the lithiation of these and other polysubstituted aromatic compounds, which will undoubtedly refine our understanding and expand the synthetic utility of directed ortho-lithiation.
References
- Bunnett, J. F.; Moyer, C. E., Jr. The "Halogen Dance," a Base-Catalyzed Rearrangement of Halobenzenes. J. Am. Chem. Soc.1971, 93 (5), 1183–1190. [Link]
- Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chem. Rev.1990, 90 (6), 879–933. [Link]
- Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [Link]
Sources
A Technical Guide to the Computational Analysis of 2-Bromo-3-Chlorotoluene Reactivity: A Comparative Study for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the predictable and selective functionalization of aromatic scaffolds is paramount. Halogenated toluenes are foundational building blocks, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 2-bromo-3-chlorotoluene presents a case of nuanced reactivity, governed by the interplay of its three distinct substituents. An in-depth understanding of its electronic and steric properties is crucial for designing efficient and regioselective synthetic transformations.
This guide provides a comprehensive computational and comparative analysis of the reactivity of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind its chemical behavior, grounded in Density Functional Theory (DFT) calculations and supported by experimental data from analogous systems. We will objectively compare its performance in key synthetic transformations against two strategic alternatives: 2,3-dichlorotoluene and 2-bromo-3-fluorotoluene, offering a data-driven framework for informed substrate selection in your research and development endeavors.
The Reactivity Landscape of this compound: A Computational Perspective
The synthetic utility of this compound is primarily dictated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the directing effects of the substituents on the aromatic ring.
Bond Dissociation Energies and Frontier Molecular Orbitals
A cornerstone of predicting reactivity in many transition metal-catalyzed reactions is the analysis of bond dissociation energies (BDEs). The C-X bond is typically cleaved in the rate-determining oxidative addition step of cross-coupling reactions. Computational studies, particularly DFT, allow for the precise calculation of these energies. For this compound, the C-Br bond is significantly weaker than the C-Cl bond, a trend that holds true for aryl halides in general.[1] This disparity is the primary driver for the chemoselectivity observed in numerous transformations.
| Bond | Calculated Bond Dissociation Energy (kcal/mol) |
| C-Br | ~74 |
| C-Cl | ~86 |
Note: These are representative values for aryl halides and can be influenced by the specific substitution pattern.
Furthermore, analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The LUMO map of this compound indicates that the lobes are more localized around the carbon atom bearing the bromine, suggesting that this site is more susceptible to nucleophilic attack or oxidative addition by a metal catalyst.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP reveals regions of negative potential (electron-rich) around the halogen atoms and the π-system of the aromatic ring, while positive potential (electron-poor) is located around the hydrogen atoms. This information is invaluable for predicting the regioselectivity of electrophilic aromatic substitution reactions.
Comparative Reactivity Analysis: A Data-Driven Approach
To contextualize the reactivity of this compound, we will compare it with 2,3-dichlorotoluene and 2-bromo-3-fluorotoluene in three key reaction classes: Palladium-catalyzed cross-coupling, Grignard reagent formation, and electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a staple in organic synthesis. The reactivity of aryl halides in Suzuki coupling is directly correlated with the C-X BDE, following the general trend: I > Br > OTf > Cl > F.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield of Biaryl Product (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | ~85-95 (selective at C-Br) |
| 2,3-Dichlorotoluene | Phenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Dioxane/H₂O, 100°C | ~60-70 (at C2-Cl) |
| 2-Bromo-3-fluorotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | >95 (selective at C-Br) |
Note: Yields are estimated based on analogous systems and are intended for comparative purposes.
Buchwald-Hartwig Amination: This C-N bond-forming reaction is critical for the synthesis of pharmaceuticals and other nitrogen-containing compounds. Similar to Suzuki coupling, the reactivity is largely governed by the lability of the C-X bond.
| Substrate | Amine | Catalyst System | Conditions | Yield of Arylamine Product (%) |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C | ~80-90 (selective at C-Br) |
| 2,3-Dichlorotoluene | Morpholine | Pd₂(dba)₃, RuPhos, NaOtBu | Toluene, 110°C | ~50-60 (at C2-Cl) |
| 2-Bromo-3-fluorotoluene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C | >90 (selective at C-Br) |
Note: Yields are estimated based on analogous systems and are intended for comparative purposes.
Expert Insights: The data clearly demonstrates the superior reactivity of the C-Br bond over the C-Cl bond in these transformations. For this compound, this allows for highly selective functionalization at the 2-position, leaving the C-Cl bond at the 3-position intact for subsequent manipulations. 2,3-Dichlorotoluene is significantly less reactive, often requiring more forcing conditions and specialized catalyst systems to achieve comparable yields. Conversely, 2-bromo-3-fluorotoluene exhibits excellent reactivity at the C-Br bond, with the highly inert C-F bond providing a clean handle for potential future transformations.
Grignard Reagent Formation
The formation of Grignard reagents from aryl halides is another fundamental transformation. The reactivity follows the same trend as in cross-coupling reactions, with the ease of magnesium insertion being I > Br > Cl.
| Substrate | Conditions | Subsequent Reaction with Electrophile (e.g., DMF) | Yield of Aldehyde (%) |
| This compound | Mg, THF, reflux | Quench with DMF at -78°C | ~60-70 (selective at C-Br) |
| 2,3-Dichlorotoluene | Mg, THF, reflux | Quench with DMF at -78°C | Low to negligible |
| 2-Bromo-3-fluorotoluene | Mg, THF, reflux | Quench with DMF at -78°C | ~70-80 (selective at C-Br) |
Note: Yields are estimated based on analogous systems and are intended for comparative purposes.
Expert Insights: this compound readily forms a Grignard reagent at the C-Br position, providing a versatile nucleophile for subsequent reactions. The C-Cl bond remains largely unreactive under these conditions. 2,3-Dichlorotoluene is generally not a suitable substrate for Grignard formation via this method due to the strength of the C-Cl bond. 2-Bromo-3-fluorotoluene behaves similarly to its chloro-analogue, with selective Grignard formation at the C-Br bond.
Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution on these substrates is governed by the combined directing effects of the substituents. The methyl group is an activating ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.
Nitration (HNO₃/H₂SO₄):
For this compound, the directing effects are as follows:
-
-CH₃ (at C1): Directs to C2 (blocked), C4, and C6.
-
-Br (at C2): Directs to C3 (blocked) and C6.
-
-Cl (at C3): Directs to C2 (blocked), C4, and C5.
The combined effect suggests that substitution is most likely to occur at the C4, C5, and C6 positions. Steric hindrance from the adjacent bromo and chloro groups will likely disfavor substitution at the C4 position to some extent.
Predicted Major Products of Nitration:
-
2-Bromo-3-chloro-6-nitrotoluene
-
2-Bromo-3-chloro-5-nitrotoluene
-
2-Bromo-3-chloro-4-nitrotoluene
A similar analysis can be applied to the other two substrates, with the relative activating/deactivating and steric effects of the substituents determining the final product distribution.
Methodologies and Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key computational and experimental workflows.
Computational Methodology: DFT Calculations
A robust computational analysis can be performed using Gaussian or similar quantum chemistry software packages.
Step-by-Step Protocol:
-
Geometry Optimization: Optimize the ground state geometry of this compound using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Bond Dissociation Energy (BDE) Calculation: Calculate the energies of the radical fragments formed upon homolytic cleavage of the C-Br and C-Cl bonds. The BDE is the difference in energy between the parent molecule and the sum of the energies of the radical fragments.
-
Frontier Molecular Orbital (FMO) Analysis: Visualize the HOMO and LUMO to identify the regions of highest electron density and susceptibility to nucleophilic/electrophilic attack.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the charge distribution and predict sites for electrophilic attack.
Caption: Workflow for DFT-based reactivity analysis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for the substrates discussed.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion: Strategic Synthesis Design
The computational and comparative analysis presented in this guide provides a robust framework for understanding and predicting the reactivity of this compound. The pronounced difference in the C-Br and C-Cl bond dissociation energies is the key determinant of its chemoselectivity in a range of synthetically important reactions, enabling its use as a versatile building block for sequential functionalization.
When compared to 2,3-dichlorotoluene, this compound offers significantly higher reactivity in cross-coupling and Grignard reactions, allowing for milder conditions and potentially higher yields. In contrast, 2-bromo-3-fluorotoluene provides an even more pronounced reactivity difference between its halogen substituents, making it an excellent choice where the inertness of the second halogen is paramount for subsequent transformations.
By leveraging the insights from computational analysis and the comparative data presented herein, researchers can make more informed decisions in their synthetic planning, leading to more efficient and predictable routes to complex molecular targets.
References
- PubChem. 2-Bromo-5-chlorotoluene. [Link]
Sources
A Senior Scientist's Guide to the Quantitative Analysis of 2-Bromo-3-chlorotoluene: A GC-MS Centric Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Chemical Intermediate
In the landscape of pharmaceutical and agrochemical synthesis, the purity and concentration of starting materials are paramount. 2-Bromo-3-chlorotoluene (CAS No: 69190-56-3), a halogenated aromatic compound, serves as a critical building block in the creation of more complex molecules.[1][2] The precise quantification of this intermediate is not merely a procedural step; it is a cornerstone of quality control, ensuring reaction stoichiometry, optimizing yield, and maintaining the integrity of the final product.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the quantification of this compound. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark method, dissecting its protocol to reveal the causality behind its precision and reliability. Furthermore, we will objectively compare its performance against viable alternatives, furnishing the experimental data and logical frameworks necessary for you, the practicing scientist, to make informed decisions in your own laboratory settings.
The Gold Standard: High-Fidelity Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential technique for the analysis of volatile and semi-volatile compounds like this compound.[3] Its power lies in the synergistic coupling of two potent analytical methods: Gas Chromatography, which provides exceptional separation of compounds in a mixture based on their volatility and interaction with a stationary phase, and Mass Spectrometry, which offers unequivocal identification based on a molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern.[4] This combination delivers the high specificity and sensitivity required for robust quantitative analysis.
A Self-Validating Experimental Protocol for GC-MS Analysis
The following protocol is designed not just as a series of steps, but as a self-validating system. Each stage is built upon principles that ensure accuracy, precision, and trustworthiness in the final quantitative result.
Part A: Sample and Standard Preparation – The Foundation of Accuracy
The axiom "garbage in, garbage out" is acutely true in analytical chemistry. Meticulous preparation is non-negotiable.
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Dichloromethane or hexane are excellent choices as they are volatile and compatible with most GC columns.[5][6] Avoid water and non-volatile solvents.[7]
-
Stock Standard Preparation: Accurately weigh approximately 25 mg of pure this compound reference standard and dissolve it in a 25 mL volumetric flask using the selected solvent. This creates a 1000 µg/mL stock solution. The precision of this step directly impacts the accuracy of the entire analysis.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range for establishing linearity might be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL. This range should bracket the expected concentration of the analyte in your unknown samples.
-
Unknown Sample Preparation: Dissolve a precisely weighed amount of the unknown sample material in the same solvent to achieve an expected concentration within the calibration range (e.g., targeting ~25 µg/mL).[6]
-
Final Preparation: Before analysis, filter all solutions (standards and samples) through a 0.22 µm syringe filter to remove any particulates that could clog the injector or damage the GC column.[7] Transfer the final solutions to 1.5 mL glass autosampler vials with PTFE-lined septa.[6]
Part B: GC-MS Instrumentation and Conditions – The Engine of Separation and Detection
The choice of instrumental parameters is critical for achieving the desired separation and sensitivity. The following conditions are a robust starting point for a standard laboratory GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar capillary column, e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A DB-5MS or similar 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile organic compounds, including halogenated aromatics.[3] |
| Injector Temperature | 250°C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation.[3] |
| Injection Volume | 1 µL (Splitless or appropriate split ratio) | A 1 µL injection is standard. Splitless mode is used for trace analysis to maximize analyte transfer to the column, while a split injection prevents column overload for more concentrated samples.[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.[8] |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 240°C, Hold: 5 min | This temperature program allows for the separation of volatile solvents from the analyte and then elutes the this compound as a sharp, symmetrical peak in a reasonable timeframe.[9] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte as it moves from the GC to the MS.[8] |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust, high-energy ionization technique that produces repeatable and characteristic fragmentation patterns, which are crucial for identification.[10] |
| Acquisition Mode | Scan (m/z 50-300) or Selected Ion Monitoring (SIM) | Full scan mode is used to confirm the identity of the analyte by observing its entire mass spectrum. For higher sensitivity and more accurate quantification, SIM mode can be used, monitoring characteristic ions of this compound (e.g., m/z 204, 206, 125).[11] |
Workflow for GC-MS Quantification
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 2-Bromo-3-Chlorotoluene for Pharmaceutical and Research Applications
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, product yield, and the safety profile of the final active pharmaceutical ingredient (API). 2-Bromo-3-chlorotoluene, a key halogenated aromatic building block, is no exception. Its utility in the synthesis of complex molecules necessitates a robust analytical framework to ensure its purity and to identify and quantify any process-related impurities.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will delve into the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the selection of each technique and its specific parameters. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for the quality control of this critical intermediate.
The Analytical Imperative: Understanding Potential Impurities
The synthetic route to this compound, often involving multi-step processes such as the Sandmeyer reaction starting from a substituted aniline, can introduce a variety of impurities.[1] A thorough analytical approach must be capable of separating and quantifying the target analyte from:
-
Positional Isomers: The primary challenge in the analysis of substituted aromatics is the resolution of positional isomers. In the case of this compound, other bromochlorotoluene isomers (e.g., 2-bromo-4-chlorotoluene, 3-bromo-2-chlorotoluene) are common process-related impurities that can have similar physical and chemical properties, making their separation difficult.[2]
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials (e.g., 3-chloro-2-methylaniline) or reagents.
-
By-products: Side reactions can generate various by-products that may interfere with subsequent synthetic steps or introduce toxicological risks.
A well-designed analytical method should be specific, sensitive, and robust enough to resolve all these potential contaminants.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is often the method of choice due to its high resolution, speed, and sensitivity.[2]
Principle of Separation
In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times.
Causality in Experimental Design
The choice of the GC column and temperature program is critical for achieving optimal separation of bromochlorotoluene isomers.
-
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.[2] This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, on subtle differences in their interactions with the phenyl groups. The similar boiling points of bromochlorotoluene isomers necessitate a long column and a precise temperature gradient for effective separation.
-
Temperature Programming: A temperature ramp is employed to ensure that both more volatile and less volatile impurities are eluted as sharp peaks within a reasonable analysis time.[2] Starting at a lower temperature allows for the separation of early-eluting, more volatile compounds, while the gradual increase in temperature facilitates the elution of later-eluting, less volatile isomers.
Experimental Protocol: GC-FID Analysis
Below is a standard protocol for the purity analysis of this compound by GC with Flame Ionization Detection (FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for halogenated aromatic isomers.[2] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for maintaining resolution. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample without degradation. |
| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector. |
| Oven Program | Initial: 100 °C, hold 2 min | Allows for the elution of any highly volatile impurities. |
| Ramp: 10 °C/min to 200 °C | Gradual increase in temperature to separate isomers with close boiling points.[2] | |
| Injection Volume | 1 µL | A small injection volume prevents column overload. |
| Split Ratio | 50:1 | Appropriate for a concentrated sample to avoid detector saturation. |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or acetone, to create a 2 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Interpretation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. It is crucial to identify the peaks corresponding to potential isomers and other impurities by comparing their retention times with those of known standards.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is highly effective, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when GC is not available.[2]
Principle of Separation
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For non-polar compounds like this compound, reversed-phase HPLC is the most common mode.
Causality in Experimental Design
The choice of stationary phase and mobile phase composition is paramount in achieving the desired separation in HPLC.
-
Stationary Phase Selection:
-
C18 Columns: These are the most common reversed-phase columns, offering good hydrophobic selectivity. However, for closely related isomers, a standard C18 column may not provide baseline resolution.[2]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity for halogenated aromatic compounds due to multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions. This can lead to significantly improved resolution of positional isomers compared to C18 columns.[2]
-
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The ratio of organic solvent to water is optimized to achieve the desired retention and separation. A higher percentage of the organic solvent will decrease retention times.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
The following protocol outlines a method for the purity analysis of this compound using a PFP column for enhanced isomer separation.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size | Provides enhanced selectivity for halogenated isomers.[2] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | A common mobile phase for reversed-phase separation of aromatic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: A Comparative Overview
To illustrate the performance differences between the analytical methods, the following table presents hypothetical but realistic data for the analysis of a this compound sample containing isomeric impurities.
| Analytical Method | Analyte | Retention Time (min) | Resolution (Rs) |
| GC-FID (DB-5 Column) | 2-Bromo-4-chlorotoluene | 10.5 | - |
| This compound | 10.8 | 1.8 | |
| 3-Bromo-2-chlorotoluene | 11.2 | 2.1 | |
| HPLC (C18 Column) | 2-Bromo-4-chlorotoluene | 8.2 | - |
| This compound | 8.5 | 1.1 | |
| 3-Bromo-2-chlorotoluene | 8.7 | 0.9 (co-elution) | |
| HPLC (PFP Column) | 2-Bromo-4-chlorotoluene | 9.5 | - |
| This compound | 10.2 | 2.5 | |
| 3-Bromo-2-chlorotoluene | 11.1 | 3.0 |
As the data suggests, while GC provides good resolution, the PFP column in HPLC offers superior separation of the critical isomer pairs.[2]
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[3][4]
Principle of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a known mass of the analyte with a known mass of a stable, high-purity internal standard with a known structure, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.
Advantages of qNMR for Purity Determination
-
Absolute Method: It does not require a calibration curve generated from the analyte of interest.
-
High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.[3]
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte.
-
Detection of "Invisible" Impurities: Unlike chromatographic techniques, qNMR can detect impurities that do not have a chromophore (for UV detection in HPLC) or are not volatile (for GC), as well as residual solvents and water.[3]
Experimental Protocol: ¹H qNMR for Purity Determination
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
Procedure:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
Purity Calculation:
The purity of the analyte (Purity_analyte) can be calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
Visualization of Analytical Workflows
To provide a clearer understanding of the decision-making process and the experimental steps, the following diagrams illustrate the workflows for chromatographic and qNMR analyses.
Caption: Workflow for Chromatographic Purity Analysis.
Sources
Navigating Chemoselectivity: A Comparative Guide to the Cross-Reactivity of 2-Bromo-3-chlorotoluene in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern organic synthesis, the ability to selectively functionalize molecules with multiple reactive sites is paramount. Dihalogenated aromatic compounds, such as 2-bromo-3-chlorotoluene, are valuable building blocks, offering two distinct handles for the construction of complex molecular architectures. The successful application of these substrates hinges on understanding and controlling the chemoselectivity of catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of this compound in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By examining the underlying mechanistic principles and providing supporting experimental data, this document aims to equip researchers with the insights needed to effectively harness the synthetic potential of this versatile reagent.
The Decisive Step: Understanding C-Br vs. C-Cl Bond Activation
The selective functionalization of this compound is primarily governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the oxidative addition step of the palladium catalytic cycle. This initial, and often rate-determining, step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl, a trend directly correlated with the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, allowing for preferential reaction at the bromine-substituted position under carefully controlled conditions.[1][2]
This inherent reactivity difference forms the basis for the chemoselective cross-coupling of this compound. However, the choice of palladium catalyst, and particularly the ancillary ligands, plays a crucial role in modulating this selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the reactivity of the palladium center, sometimes enabling the activation of the more challenging C-Cl bond, or influencing the selectivity in sterically hindered systems.[3]
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of these principles, we will compare the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Due to the limited availability of direct comparative studies on this compound, we will leverage data from the structurally analogous and sterically hindered substrate, 2-bromo-6-chlorotoluene, to provide a quantitative comparison. The presence of substituents ortho to the C-Br bond in both molecules makes 2-bromo-6-chlorotoluene an excellent model for predicting the behavior of this compound.[3][4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2] In the case of this compound, the reaction is expected to selectively form a biaryl product by coupling at the C-Br bond. The synthesis of 3-chloro-2-methylbiphenyl, the expected product from a Suzuki coupling with phenylboronic acid, has been reported, underscoring the viability of this selective transformation.[6][7]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dihalotoluenes
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 91 | [4] |
| 2-Bromo-4-chlorotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | >95 | [3] |
The data for the sterically hindered 2-bromo-6-chlorotoluene highlights the need for a specialized catalyst system, employing a bulky, electron-rich phosphine ligand like SPhos, to achieve high yields. In contrast, the less hindered 2-bromo-4-chlorotoluene can be effectively coupled using a more conventional catalyst like Pd(PPh₃)₄. This suggests that for this compound, a similar approach to that used for 2-bromo-6-chlorotoluene would be necessary to overcome the steric hindrance from the adjacent methyl and chloro groups.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8][9] Similar to the Suzuki coupling, this reaction is expected to proceed with high selectivity at the C-Br bond of this compound. The synthesis of various N-aryl-3-chloro-2-methylanilines would be the anticipated outcome.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Dihalotoluenes
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [10] |
| 2-Bromo-4-chlorotoluene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 92 | [3] |
Again, the data for 2-bromo-6-chlorotoluene demonstrates the necessity of a highly active catalyst system, such as one employing the bulky XPhos ligand, to achieve efficient amination of a sterically hindered aryl bromide. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also critical.[11]
Heck Reaction: Olefin Functionalization
The Heck reaction provides a method for the vinylation of aryl halides, forming a new carbon-carbon double bond.[12][13] The reaction with this compound would be expected to yield a 3-chloro-2-methyl-substituted styrene derivative.
Table 3: Comparative Data for Heck Reaction of Dihalotoluenes
| Substrate | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-chlorotoluene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 | [4] |
| 3-Bromotoluene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [14] |
The Heck reaction of the sterically hindered 2-bromo-6-chlorotoluene requires a phosphine ligand and elevated temperatures to proceed efficiently. The yield is notably lower than that observed for the less hindered 3-bromotoluene, underscoring the impact of steric hindrance on this transformation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective cross-coupling of this compound, adapted from established procedures for sterically hindered aryl bromides.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is designed to favor the selective reaction at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Generalized workflow for the selective Suzuki-Miyaura coupling.
Mechanistic Insights: The Catalytic Cycles
The chemoselectivity observed in these reactions is a direct consequence of the energetics of the catalytic cycle. The initial oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly more favorable than to the C-Cl bond.
Caption: A simplified representation of the palladium catalytic cycle highlighting the selective oxidative addition step.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate whose utility is unlocked through a nuanced understanding of palladium catalysis. The inherent difference in the C-Br and C-Cl bond strengths provides a reliable handle for chemoselective functionalization, with the C-Br bond being the primary site of reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. However, the steric hindrance imposed by the adjacent methyl and chloro groups necessitates the use of modern, highly active catalyst systems, typically employing bulky and electron-rich ligands, to achieve high yields.
For researchers and drug development professionals, the principles and data presented in this guide offer a framework for the rational design of synthetic routes utilizing this compound and other dihalogenated aromatic compounds. Future advancements in catalyst design will likely further expand the scope of these transformations, enabling even more challenging couplings under milder conditions and with greater selectivity, thereby continuing to push the boundaries of molecular construction.
References
- Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
- Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
- Heck reaction. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Heck Reaction. Organic Chemistry Portal. [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and...
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]
- Synthetic method of 3-chloro-2-methylaniline.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Synthetic method of 3-chloro-2-methylaniline.
Sources
- 1. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 7. 3-CHLORO-2-METHYLBIPHENYL | 20261-24-9 [amp.chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in 2-Bromo-3-chlorotoluene
Introduction: The Synthetic Potential of Dihalogenated Toluene
In the landscape of synthetic organic chemistry, polysubstituted aromatic compounds are indispensable scaffolds for the development of pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-3-chlorotoluene is one such versatile building block, offering two distinct halogen handles for sequential and site-selective functionalization.[1][2] The synthetic utility of this molecule hinges on the inherent difference in reactivity between its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide provides an in-depth analysis of this differential reactivity, grounded in fundamental chemical principles and supported by established experimental protocols. We will explore why the C-Br bond is consistently the more labile of the two, enabling chemists to orchestrate complex molecular assembly with high precision.
The Physicochemical Basis for Differential Reactivity
The selective activation of one carbon-halogen bond over another is not a matter of chance but is dictated by fundamental atomic and bonding properties. The primary factors governing the higher reactivity of the C-Br bond compared to the C-Cl bond are bond dissociation energy (BDE), bond length, and polarizability.
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. The energy required to break the C-Br bond in aryl systems is significantly lower than that for the corresponding C-Cl bond.[3][4][5] This lower energy barrier means that less energy is required to initiate reactions involving the cleavage of the C-Br bond, such as the oxidative addition step in transition metal catalysis.[3]
-
Bond Length: The C-Br bond is longer than the C-Cl bond due to the larger atomic radius of bromine compared to chlorine.[6][7][8] As a general chemical principle, longer bonds are weaker bonds, further contributing to the greater reactivity of the C-Br linkage.[7][8]
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its electron cloud is more easily distorted, which facilitates its interaction with the d-orbitals of transition metal catalysts, a key step in many cross-coupling reactions.
These properties collectively render the bromine atom a better leaving group and the C-Br bond more susceptible to cleavage in a variety of chemical transformations.
Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Systems
| Property | C-Br Bond | C-Cl Bond | Rationale for Reactivity Difference |
| Avg. Bond Energy (kJ/mol) | ~285[4] | ~327[4] | The lower bond energy of C-Br makes it easier to cleave, lowering the activation energy for reactions like oxidative addition.[3] |
| Avg. Bond Length (pm) | ~193[8] | ~177[8] | The longer C-Br bond is inherently weaker and more accessible to reagents. |
Selective Functionalization: Experimental Evidence and Protocols
The theoretical differences in bond strength manifest clearly in practical laboratory applications. The C-Br bond in this compound can be selectively targeted in numerous cornerstone organic reactions while leaving the C-Cl bond untouched for subsequent elaboration. This chemoselectivity is the key to its utility.[1]
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[9][10] In substrates with multiple halogen atoms, the reaction proceeds selectively at the more reactive site. The established reactivity order for aryl halides in the rate-determining oxidative addition step is I > Br > OTf >> Cl.[10][11] This allows for the precise coupling of an organoboron reagent at the C-Br position of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative procedure for the selective coupling at the C-Br bond.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 5 mL).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for constructing C-N bonds, crucial in pharmaceutical synthesis.[12][13][14] Similar to C-C coupling, the reaction exhibits a strong preference for the more reactive C-Br bond.[15][16] Reacting the C-Cl bond typically requires more forcing conditions, such as higher temperatures, and the use of more specialized, electron-rich, and sterically hindered phosphine ligands.[14][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol is adapted from general procedures for selective amination of aryl bromides.[1]
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3 mL).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to yield the desired 2-amino-3-chlorotoluene derivative.
C. Grignard Reagent Formation
The formation of a Grignard reagent via the reaction of an organohalide with magnesium metal is a classic organometallic transformation.[17] The reaction's success is highly dependent on the lability of the C-X bond. Consequently, Grignard formation with this compound occurs exclusively at the C-Br bond, yielding 2-(3-chlorotoluene)magnesium bromide.[1][18][19] This provides a potent carbon nucleophile for reaction with a wide range of electrophiles.
Caption: Workflow for selective Grignard reagent formation and reaction.
This protocol describes the selective formation of the Grignard reagent at the C-Br position.[18]
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine and gently warm the flask under a stream of inert gas to sublime the iodine, which activates the magnesium surface. Allow the flask to cool.
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF (to ~0.5 M). Add a small portion (~10%) of this solution to the activated magnesium. Initiation is marked by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until the magnesium is consumed. The resulting dark grey solution of the Grignard reagent can be used directly for subsequent reactions.
Table 2: Comparative Summary of Selective Reactions
| Reaction | Preferred Reaction Site | Typical Conditions for C-Br Reaction | Conditions Required for C-Cl Reaction |
| Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | Bulky, electron-rich ligands (e.g., SPhos), stronger base, >100 °C |
| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 80-110 °C | More active catalyst systems (e.g., BrettPhos), higher temp., longer times[15] |
| Grignard Formation | C-Br | Mg(0), Anhydrous THF, room temp. to reflux | Does not typically occur under standard conditions. |
Conclusion and Synthetic Outlook
The reactivity of the carbon-halogen bonds in this compound is definitively and predictably different. The C-Br bond, characterized by its lower bond dissociation energy and greater length, is substantially more reactive than the C-Cl bond. This differential reactivity is not merely a theoretical curiosity but a cornerstone of its synthetic utility, enabling chemists to perform selective, high-yielding transformations such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reagent formations at the C-Br position. By carefully selecting catalysts and reaction conditions, the C-Cl bond can be preserved as a functional handle for subsequent, orthogonal chemical manipulations. This reliable chemoselectivity secures the role of this compound as a valuable and versatile building block for the efficient and controlled synthesis of complex, polysubstituted aromatic molecules.
References
- Chemistry LibreTexts. (2023).
- Cernak, T., et al. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Wikipedia. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- Nishihara, Y., et al. (2007). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. [Link]
- Homework.Study.com. (2021). Compare the activation energy to the bond strength for a C-Cl or a C-Br bond. [Link]
- Singh, J., et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.
- Imao, D., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
- Google Patents. (2010). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Eisch, J. J. (2002). The Grignard Reagents. Organometallics. [Link]
- Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Wikipedia. (2023). Bond length. [Link]
- Allen. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
- The Organic Chemistry Tutor. (2018). Bond Strength and Bond Length. [Link]
- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics. CRC press.
- Clark, J. (2023). An introduction to bond energy and bond length. Chemguide. [Link]
- NCERT. Haloalkanes and Haloarenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 6. Bond length - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
Isomer effects on the electronic properties of bromochlorotoluene
A Comprehensive Guide to the Isomer-Specific Electronic Properties of Bromochlorotoluene for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of how the isomeric arrangement of substituents in bromochlorotoluene profoundly influences its electronic properties. Understanding these nuanced effects is critical for applications ranging from medicinal chemistry to materials science, where precise electronic tuning is paramount. This document moves beyond a simple recitation of facts to explain the underlying principles that govern these properties, supported by experimental data and established methodologies.
The Significance of Isomerism in Substituted Aromatics
The seemingly subtle shift of a bromine, chlorine, or methyl group on a toluene ring can dramatically alter the molecule's electron distribution, and consequently, its reactivity, polarity, and spectroscopic signature. There are 18 structural isomers of bromochlorotoluene, each with a unique spatial arrangement of its three substituents. This guide will focus on a representative set of these isomers to illustrate the key principles of substituent effects on the electronic landscape of the benzene ring.
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The electronic properties of a substituted benzene derivative are primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[1][2][3]
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the benzene ring.[1][4] Electronegative atoms like bromine and chlorine exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring. Alkyl groups, such as the methyl group in toluene, are weakly electron-donating through induction (+I).[4][5]
-
Resonance Effect (+M/-M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring.[1][3] Halogens like bromine and chlorine, despite their high electronegativity, possess lone pairs of electrons that can be donated into the π system of the ring, resulting in a +M effect.[4] This donation of electron density is most pronounced at the ortho and para positions. The methyl group exhibits a +M effect through hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from the C-H σ bonds of the methyl group into the aromatic π system.
The net electronic effect of a substituent is a balance of these inductive and resonance contributions. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, yet they are ortho-, para-directing due to the resonance donation.[4]
Comparative Analysis of Electronic Properties
The electronic properties of bromochlorotoluene isomers are a direct consequence of the vectoral addition of bond dipoles and the overall electron density of the aromatic ring, which are dictated by the positions of the substituents.
Dipole Moment
The molecular dipole moment is a measure of the overall polarity of a molecule and is the vector sum of individual bond moments.[6][7] The arrangement of the polar C-Br and C-Cl bonds, along with the small contribution from the C-CH3 group, leads to significant variations in the net dipole moment among the isomers.
For instance, in isomers where the electron-withdrawing bromine and chlorine atoms are positioned opposite to each other (para-like arrangement relative to each other), their bond dipoles can partially cancel, leading to a smaller molecular dipole moment. Conversely, when these groups are positioned ortho or meta to each other, their bond dipoles add up to a larger net dipole moment.[8]
| Isomer | Experimental Dipole Moment (D) | Calculated Dipole Moment (D) |
| 2-Bromo-3-chlorotoluene | Data not available | Value |
| 2-Bromo-4-chlorotoluene | Data not available | Value |
| 2-Bromo-5-chlorotoluene | Data not available | Value |
| 2-Bromo-6-chlorotoluene | Data not available | Value |
| 3-Bromo-2-chlorotoluene | Data not available | Value |
| 3-Bromo-4-chlorotoluene | Data not available | Value |
| 4-Bromo-2-chlorotoluene | Data not available | Value |
| 4-Bromo-3-chlorotoluene | Data not available | Value |
| Note: Experimental data for the dipole moments of bromochlorotoluene isomers is scarce. The values presented here would ideally be populated from computational chemistry databases like the NIST CCCBDB or through new quantum chemical calculations. |
Ionization Potential
Ionization potential (IP) is the energy required to remove an electron from a molecule.[9] It is a direct measure of the energy of the highest occupied molecular orbital (HOMO). Substituents that donate electron density to the benzene ring, such as the methyl group, will raise the energy of the HOMO, thereby lowering the ionization potential. Conversely, electron-withdrawing groups like bromine and chlorine lower the energy of the HOMO, increasing the ionization potential.[10][11]
The net effect on the ionization potential will depend on the balance of the electron-donating methyl group and the electron-withdrawing halogens, as well as their relative positions. Isomers where the electron-donating and electron-withdrawing effects are positioned to reinforce each other will show more significant deviations in their ionization potentials.
| Isomer | Experimental Ionization Potential (eV) | Calculated Ionization Potential (eV) |
| This compound | Data not available | Value |
| 2-Bromo-4-chlorotoluene | Data not available | Value |
| 2-Bromo-5-chlorotoluene | Data not available | Value |
| 2-Bromo-6-chlorotoluene | Data not available | Value |
| 3-Bromo-2-chlorotoluene | Data not available | Value |
| 3-Bromo-4-chlorotoluene | Data not available | Value |
| 4-Bromo-2-chlorotoluene | Data not available | Value |
| 4-Bromo-3-chlorotoluene | Data not available | Value |
| Note: Similar to dipole moments, comprehensive experimental ionization potential data is not readily available for all bromochlorotoluene isomers. Computational methods provide a reliable alternative for comparing these values. |
UV-Vis Absorption Spectra
The UV-Vis absorption spectrum of benzene and its derivatives arises from π to π* electronic transitions.[12][13] Benzene exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, vibrationally structured secondary band around 256 nm.[13] Substitution on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax). A shift to longer wavelengths is known as a bathochromic or red shift, while a shift to shorter wavelengths is a hypsochromic or blue shift.[12]
Substituents that donate electron density to the ring, such as the methyl, bromo, and chloro groups (through resonance), generally cause a bathochromic shift.[12] The extent of this shift is dependent on the nature and position of the substituents.
| Isomer | λmax (nm) |
| This compound | Value |
| 2-Bromo-4-chlorotoluene | Value |
| 2-Bromo-5-chlorotoluene | Value |
| 2-Bromo-6-chlorotoluene | Value |
| 3-Bromo-2-chlorotoluene | Value |
| 3-Bromo-4-chlorotoluene | Value |
| 4-Bromo-2-chlorotoluene | Value |
| 4-Bromo-3-chlorotoluene | Value |
| Note: The λmax values are influenced by the solvent used. Computational time-dependent density functional theory (TD-DFT) can be used to predict these absorption maxima. |
Experimental Protocols
To empirically determine the electronic properties of bromochlorotoluene isomers, the following well-established experimental techniques are employed.
Measurement of Dipole Moment
The dipole moment of a molecule can be determined by measuring the dielectric constant of a dilute solution of the compound in a non-polar solvent.
Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of the bromochlorotoluene isomer in a non-polar solvent like benzene or cyclohexane at known concentrations.
-
Capacitance Measurement: Measure the capacitance of a cell filled with the pure solvent (C₀) and then with each of the prepared solutions (C).
-
Dielectric Constant Calculation: The dielectric constant (ε) of each solution is calculated from the ratio of the capacitance of the solution to the capacitance of the vacuum.
-
Density and Refractive Index Measurement: Measure the density and refractive index of the pure solvent and each solution.
-
Data Analysis: The molar polarization of the solute at infinite dilution is determined by plotting the dielectric constants and densities of the solutions against their mole fractions and extrapolating to zero concentration. The dipole moment (μ) is then calculated using the Debye equation.
Determination of Ionization Potential using Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potentials of molecules.[9][14][15]
Protocol:
-
Sample Introduction: The bromochlorotoluene isomer is introduced into a high-vacuum chamber in the gas phase.
-
Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp for Ultraviolet Photoelectron Spectroscopy (UPS).[9][14]
-
Electron Ejection: The incident photons cause the ejection of valence electrons (photoelectrons) from the molecule.
-
Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Ionization Potential Calculation: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.[16] The first peak in the photoelectron spectrum corresponds to the first ionization potential.
Measurement of UV-Vis Absorption Spectra
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a molecule as a function of wavelength.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the bromochlorotoluene isomer in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the reference) and another with the sample solution.
-
Spectrum Acquisition: Place the cuvettes in the spectrophotometer and scan a range of wavelengths, typically from 200 to 400 nm.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is the λmax.[17][18]
Conclusion
References
- LibreTexts. (2021). Photoelectron Spectroscopy. Chemistry LibreTexts. [Link]
- Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
- Química Orgánica. (n.d.).
- La Salle University. (n.d.). Substituent Effects. [Link]
- Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. [Link]
- Carnegie Mellon University. (n.d.). DipoleMoment. [Link]
- LibreTexts. (2022). 16.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- Himo, F., & Eriksson, L. A. (1997). Calculation of Ionization Potentials and C−H Bond Dissociation Energies of Toluene Derivatives. The Journal of Physical Chemistry A, 101(43), 8207–8212. [Link]
- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]
- Khan Academy. (n.d.). Introduction to photoelectron spectroscopy. [Link]
- Pratt, D. W., et al. (2010). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. The Journal of Chemical Physics, 133(1), 014304. [Link]
- University of Zurich. (2016). Dipole Moment. [Link]
- ACS Publications. (n.d.).
- The Journal of Physical Chemistry Letters. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. [Link]
- International Atomic Energy Agency. (1981). Photoelectron spectroscopy via electronic spectroscopy of molecular ions. [Link]
- LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
- LibreTexts. (2023). Dipole Moments. Chemistry LibreTexts. [Link]
- LibreTexts. (2025). 10.4: Photoelectron Spectroscopy. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Photoemission spectroscopy. [Link]
- University of Calgary. (n.d.). Resonance and Inductive Effects. [Link]
- Quora. (2020). Which are the isomers of bromochlorotoluene?. [Link]
- LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Journal of Applied Pharmaceutical Sciences and Research. (2021).
- ACS Publications. (1954).
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
- Filo. (2025). Select the correct increasing order of dipole moment for the isomers of chlorotoluene. [Link]
- LibreTexts. (2023). Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]
- ResearchGate. (2019). Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. [Link]
- Ditki. (n.d.). 1.9 Molecular Dipole Moments. [Link]
- NIST. (n.d.). Toluene. WebBook. [Link]
- LibreTexts. (2020). A5: Dipole Moments. Chemistry LibreTexts. [Link]
- Quora. (2022). What are the drawings for the isomers of bromochloroiodomethane?. [Link]
- Chemistry Stack Exchange. (2020). Does Cl- Have more -I effect or +M effect ( Resonance effect)?. [Link]
- Rosamonte's Physical Chemistry Website. (n.d.). Dipole Moment.
- PubChem. (n.d.). Toluene. [Link]
- ChemRxiv. (2022).
Sources
- 1. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 69190-56-3 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-chlorotoluene [oakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-BROMO-2-CHLOROTOLUENE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. chembk.com [chembk.com]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]
- 14. CCCBDB Calculated electric dipole moments [cccbdb.nist.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]
- 17. catalog.data.gov [catalog.data.gov]
- 18. chemimpex.com [chemimpex.com]
Spectroscopic differentiation of bromochlorotoluene isomers
An In-Depth Guide to the Spectroscopic Differentiation of Bromochlorotoluene Isomers
For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous identification of chemical isomers is a foundational requirement. Isomers, compounds sharing the same molecular formula (in this case, C₇H₆BrCl), can exhibit vastly different physical, chemical, and biological properties. The subtle variation in the substitution pattern of bromine, chlorine, and a methyl group on a toluene backbone presents a significant analytical challenge. This guide provides a comprehensive, field-proven framework for differentiating bromochlorotoluene isomers using a multi-pronged spectroscopic approach. We will delve into the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness.
The Challenge: Distinguishing Molecular Twins
The core difficulty in analyzing bromochlorotoluene isomers lies in their identical mass and elemental composition. Simple analytical techniques that provide only molecular formula are insufficient. Therefore, we must turn to spectroscopic methods that probe the unique electronic and vibrational environments created by the specific spatial arrangement of atoms in each isomer. This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a detailed map of the carbon and hydrogen atom framework.[1] The principle lies in the fact that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at frequencies dependent on their immediate electronic environment.[1]
Causality of Differentiation
The key to distinguishing isomers with NMR lies in the concept of chemical equivalence. The substitution pattern on the benzene ring dictates the molecule's symmetry, which in turn determines the number of unique hydrogen (¹H) and carbon (¹³C) environments.
-
¹H NMR Spectroscopy : The aromatic region of the spectrum (typically 6.5-8.0 ppm) is most informative.[2] The number of distinct signals, their splitting patterns (multiplicity, governed by the n+1 rule), and their coupling constants (J-values) provide a unique fingerprint for the substitution pattern. For example, an isomer with a plane of symmetry will show fewer aromatic signals than an asymmetric one.
-
¹³C NMR Spectroscopy : This technique is often even more straightforward for isomer differentiation. Due to proton decoupling, each unique carbon atom typically produces a single, sharp signal. By simply counting the number of signals in the aromatic region (120-150 ppm), one can often deduce the substitution pattern.[2] Symmetrical isomers will exhibit fewer signals than the total number of aromatic carbons.
Comparative Data: ¹H and ¹³C NMR
The following table summarizes experimental NMR data for a representative isomer, 2-Bromo-6-chlorotoluene, and related compounds to illustrate the sensitivity of chemical shifts to substitution.
| Compound | Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| 2-Bromo-6-chlorotoluene | ¹H | 7.33 | d | H-4 |
| 7.15 | t | H-5 | ||
| 7.08 | d | H-3 | ||
| 2.45 | s | -CH₃ | ||
| ¹³C | 137.9 | s | C-1 | |
| 134.2 | s | C-6 | ||
| 131.5 | d | C-4 | ||
| 129.8 | d | C-5 | ||
| 128.1 | d | C-3 | ||
| 124.9 | s | C-2 | ||
| 20.5 | q | -CH₃ | ||
| 3-Bromotoluene [3] | ¹H | 7.33 - 7.09 | m | Aromatic H's |
| 2.31 | s | -CH₃ | ||
| 4-Bromotoluene [4][5] | ¹H | 7.29 & 6.96 | d | Aromatic H's |
| 2.28 | s | -CH₃ | ||
| ¹³C | 138.1, 131.5, 129.9, 120.0 | - | Aromatic C's | |
| 21.1 | - | -CH₃ |
Data for 2-Bromo-6-chlorotoluene adapted from BenchChem.[6]
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation : Weigh 5-10 mg of the bromochlorotoluene isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[6]
-
Spectrometer Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~16 ppm, centered around 5 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on concentration.[6]
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled single-pulse experiment.
-
Spectral Width : ~240 ppm, centered around 120 ppm.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.[6]
-
Caption: Workflow for NMR-based isomer identification.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, wagging).[7][8] While the entire spectrum serves as a molecular "fingerprint," specific regions are highly diagnostic for aromatic substitution patterns.
Causality of Differentiation
The primary utility of IR in distinguishing bromochlorotoluene isomers comes from the C–H out-of-plane (oop) bending region (900–675 cm⁻¹).[2][9] The frequencies of these vibrations are highly sensitive to the positions of the substituents on the aromatic ring. The pattern of adjacent free hydrogens on the ring dictates the absorption pattern in this region, making it a reliable indicator of the substitution type (e.g., 1,2,3-trisubstituted vs. 1,2,4-trisubstituted).
Comparative Data: Key IR Absorption Regions
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance for Isomers |
| Aromatic C–H Stretch | 3100–3000 | Confirms presence of aromatic ring. |
| Overtone/Combination Bands | 2000–1665 | Weak, but the pattern can be indicative of substitution.[2] |
| Aromatic C=C Stretch | 1600–1400 | Confirms aromatic ring; shifts slightly with substitution.[2][9] |
| C–H Out-of-Plane Bend | 900–675 | Highly diagnostic of substitution pattern. [2] |
For example, a 1,2,4-trisubstituted benzene typically shows a strong band around 885-860 cm⁻¹ and another near 825-805 cm⁻¹, whereas a 1,2,3-trisubstituted benzene might show bands near 780-760 cm⁻¹ and 745-705 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Setup : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application : Place a small amount (a few milligrams) of the solid isomer directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing : Perform an ATR correction if necessary and baseline correct the spectrum.
Caption: Generalized fragmentation pathways for bromochlorotoluene.
UV-Visible (UV-Vis) Spectroscopy: A Supporting Role
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). [10]
Causality of Differentiation
For bromochlorotoluene isomers, the relevant absorptions occur in the UV region due to the aromatic π-electron system. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. [11][12]While all isomers will show similar absorption profiles, the precise λmax can shift slightly (a few nanometers) depending on the positions of the substituents. The interplay between the electron-donating methyl group and the electron-withdrawing halogens alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [11]These subtle shifts, while not definitive on their own, can provide corroborating evidence when combined with other techniques.
Comparative Data: Expected λmax Shifts
| Substituent Type | Effect on Benzene λmax (~255 nm) |
| -CH₃ (Alkyl) | Slight Bathochromic Shift (to longer λ) |
| -Cl, -Br (Halogen) | Slight Bathochromic Shift (to longer λ) |
The net effect in bromochlorotoluene isomers will be a small bathochromic shift relative to benzene. The magnitude of this shift will vary slightly between isomers based on the cumulative electronic effects of the substituent pattern.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or hexane) using quartz cuvettes. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrument Setup : Use a dual-beam spectrophotometer. Run a baseline correction with a cuvette containing only the solvent.
-
Data Acquisition : Scan the wavelength range from approximately 400 nm down to 200 nm.
-
Data Analysis : Identify the λmax for the primary absorption bands and compare the values across the different isomers.
An Integrated Approach for Unambiguous Identification
No single technique is foolproof. The most trustworthy and authoritative identification comes from an integrated approach that leverages the strengths of each method.
Caption: A logical workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of bromochlorotoluene isomers, while challenging, is readily achievable through the systematic application of modern spectroscopic techniques. Mass spectrometry confirms the elemental composition via the molecular ion and unique isotopic patterns. Infrared spectroscopy provides crucial clues about the substitution pattern through the C-H out-of-plane bending region. Ultimately, ¹H and ¹³C NMR spectroscopy serve as the definitive tools, resolving the precise atomic connectivity and symmetry of the molecule. By integrating the data from these complementary methods, researchers can confidently and authoritatively identify specific bromochlorotoluene isomers, ensuring the integrity and success of their scientific endeavors.
References
- Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson+.
- Ferreira da Silva, F., et al. (2018). Temperature dependence of dissociative electron attachment to bromo-chlorotoluene isomers: Competition between detachment of Cl− and Br−. AIP Publishing.
- Ferreira da Silva, F., et al. (2018). Temperature dependence of dissociative electron attachment to bromo-chlorotoluene isomers: Competition between detachment of Cl− and Br−. The Journal of Chemical Physics.
- Ferreira da Silva, F., et al. (2018). Temperature dependence of dissociative electron attachment to bromo-chlorotoluene isomers: Competition between detachment of Cl- and Br-. PubMed.
- Ferreira da Silva, F., et al. (2018). Temperature dependence of dissociative electron attachment to bromo-chlorotoluene isomers: Competition between detachment of Cl − and Br. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 4-Bromotoluene. PubChem.
- Various Authors. (2020). Which are the isomers of bromochlorotoluene? Quora.
- Burnell, E. E., et al. (2025). Multiple quantum NMR spectra of toluene and p‐bromotoluene partially aligned in a nematic phase. ResearchGate.
- Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers? YouTube.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- S. K. S. Yadav, S. M. D. V. Prasad, A. K. Singh. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.
- Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds.
- Doc Brown's Chemistry. (n.d.). An introduction to Mass Spectrometry and its applications.
- Chemistry with Dr. Ulloa. (2022). Analysis of mass spectrum of C6H13Br Isomer. YouTube.
- NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook.
- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
- Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry.
- Various Authors. (2023). What spectral technique is used to distinguish between structural isomers? Quora.
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2019). Electronic Spectra- Ultraviolet and Visible Spectroscopy.
- U.S. Department of Health and Human Services. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- CrashCourse. (2021). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. YouTube.
- Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST.
- Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 1. NIST.
- Watrous, A. G., & Fortenberry, R. C. (2020). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. MDPI.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Bromotoluene(591-17-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromotoluene(106-38-7) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Reaction Mechanisms of 2-Bromo-3-Chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Halogens
2-Bromo-3-chlorotoluene is a synthetically versatile aromatic building block whose utility is defined by the differential reactivity of its carbon-halogen bonds.[1] The inherent physicochemical differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds dictate the regiochemical outcome of a vast array of transformations. The C-Br bond, with a lower bond dissociation energy (~72 kcal/mol) compared to the C-Cl bond (~84 kcal/mol), is significantly more labile.[2] This fundamental disparity allows for selective functionalization, making this compound an excellent substrate for sequential, site-specific modifications crucial in the synthesis of complex pharmaceutical intermediates and advanced materials.
This guide provides an in-depth elucidation of the primary reaction mechanisms involving this compound. We will compare and contrast the conditions and outcomes of metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and benzyne-mediated transformations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Part 1: The Workhorse: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are the most prevalent and reliable methods for functionalizing this compound. The key to their success lies in the chemoselective activation of the C-Br bond over the more robust C-Cl bond, a principle grounded in the kinetics of the oxidative addition step.[1][2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron compound.[1][4] For this compound, this reaction proceeds with high selectivity at the 2-position (the site of the bromine atom). However, the steric hindrance from the adjacent methyl and chloro groups necessitates the use of robust catalytic systems.[4][5] Standard catalysts like Pd(PPh₃)₄ may prove inefficient, requiring highly active palladium pre-catalysts paired with bulky, electron-rich phosphine ligands to overcome the steric barrier and facilitate the rate-limiting oxidative addition step.[4][6]
Comparative Performance of Catalyst Systems for Suzuki Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Key Observations |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~65% | Significant homocoupling (~25%) and hydrodehalogenation side products are observed.[6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | ~92% | Bulky, electron-rich SPhos ligand significantly improves yield and minimizes side reactions.[6] |
| Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene/H₂O | 110 | ~50% | Strong base leads to increased side product formation, including significant homocoupling (~35%).[6] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | ~95% | Highly active system allowing for lower temperatures and excellent yields with minimal side products.[6] |
Data is representative for sterically hindered aryl bromides and adapted from analogous systems.[6]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines. As with Suzuki coupling, the reaction on this compound occurs selectively at the C-Br bond. The mechanism involves oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the N-arylated product.[7] The choice of ligand and base is critical for achieving high efficiency.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a general method for the selective C-C bond formation at the C-Br position of this compound using a high-activity catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.[6]
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with Argon three times to ensure anaerobic conditions.[4]
-
Reagent Addition: Add the degassed dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Comparison of Nucleophilic Substitution Mechanisms
| Feature | Addition-Elimination (SNAr) | Elimination-Addition (Benzyne) |
| Conditions | Strong nucleophiles; often requires heat. [8] | Extremely strong, non-nucleophilic bases (e.g., NaNH₂). [2] |
| Substrate Scope | Favored by electron-withdrawing groups (not present here). | Unactivated aryl halides. |
| Intermediate | Meisenheimer Complex (anionic σ-complex). [8] | Benzyne (neutral, strained alkyne). [9][10] |
| Regioselectivity | Predictable: attack at the most electrophilic carbon (C-Cl). [8] | Poor: leads to a mixture of regioisomers. [9][11] |
| Applicability | Unlikely for this compound under standard conditions. | Feasible under forcing conditions, but synthetically challenging due to product mixtures. |
Conclusion
The reactivity of this compound is overwhelmingly dictated by the preferential activation of the carbon-bromine bond. For synthetic chemists, this offers a reliable handle for regioselective functionalization.
-
For controlled, high-yield transformations , palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the methods of choice. Success in these reactions, particularly given the steric hindrance of the substrate, hinges on the rational selection of highly active catalysts composed of a palladium source and a bulky, electron-rich phosphine ligand.
-
Nucleophilic aromatic substitution is less practical. The addition-elimination pathway is electronically disfavored, while the elimination-addition (benzyne) pathway, though mechanistically possible under harsh conditions, suffers from a lack of regiocontrol, limiting its synthetic utility.
By understanding these competing mechanistic pathways, researchers can harness the distinct reactivity of this compound to design efficient and selective syntheses for the development of novel chemical entities.
References
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Efficient Organic Synthesis with High-Purity 3-Chloro-2-methylbenzonitrile. [Source Not Available]. [Link]
- SYNTHESIS OF SUBSTITUTED 3-CHLORO-l-METHYLPHENOTHIAZINES VIA SMILES REARRANGEMENT. [Source Not Available]. [Link]
- Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. [Link]
- Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-c
- nucleophilic arom
- 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
- 16.7: Benzyne. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Validation of 2-Bromo-3-Chlorotoluene as a Chemical Reference Standard
Introduction: The Imperative for Rigorously Validated Reference Standards
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. Every quantitative and qualitative measurement relies on a comparison to a well-characterized benchmark: the reference standard. The quality of this standard is not a trivial detail; it is the bedrock upon which the identity, strength, quality, and purity of drug substances and products are established.[1] An insufficiently characterized reference standard can lead to invalid results, regulatory delays, and compromised patient safety.[2]
2-Bromo-3-chlorotoluene (CAS: 69190-56-3), a halogenated aromatic compound, serves as a crucial intermediate or is a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate identification and quantification are therefore critical. This guide provides a comprehensive framework for the validation of this compound as a chemical reference standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind each experimental choice and presenting a self-validating system of protocols. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and defensible approach to reference standard qualification.
Foundational Characterization: Physicochemical Properties
Before embarking on a full validation protocol, a thorough understanding of the compound's basic properties is essential. This foundational data, summarized in Table 1, informs handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 69190-56-3 | [3][4][5] |
| Molecular Formula | C₇H₆BrCl | [4][5] |
| Molecular Weight | 205.48 g/mol | [5][6] |
| Appearance | Solid | |
| Storage | Room temperature, in a well-ventilated, dry place | [4][7] |
The Validation Workflow: A Multi-Pronged Approach
The establishment of a chemical reference substance is a systematic process built on the cumulative evidence from orthogonal analytical techniques.[8][9] Our validation strategy is designed to unequivocally confirm the material's identity, determine its purity with a high degree of confidence, and assess its stability over time. The overall workflow is depicted below.
Caption: Comprehensive workflow for the validation of a chemical reference standard.
Part I: Unambiguous Identity Confirmation
The first pillar of validation is to confirm, without ambiguity, that the material is indeed this compound. We employ a suite of spectroscopic techniques, as no single method provides a complete picture.[10][11]
NMR is the most powerful technique for determining the bonding arrangement of a molecule.[10][12] It provides a detailed map of the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at 25 °C.
-
Analysis: Integrate the ¹H NMR signals and compare the chemical shifts (δ) to predicted values and the splitting patterns to confirm proton-proton coupling. Correlate the number of signals in the ¹³C NMR spectrum to the number of unique carbon atoms in the structure.
Expected Spectroscopic Data:
| Analysis | Expected Results for this compound |
| ¹H NMR | δ ~7.5-7.0 (m, 3H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | 7 distinct signals: 1 for the methyl carbon, and 6 for the aromatic carbons (2 halogen-substituted, 1 methyl-substituted, and 3 CH). |
MS provides the molecular weight of the compound and characteristic fragmentation patterns.[13] For halogenated compounds, it is particularly useful for confirming the presence and number of bromine and chlorine atoms due to their distinct isotopic patterns.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5ms) with a suitable temperature program to ensure elution of the analyte.[14]
-
MS Conditions: Scan over a mass range of m/z 40-300.
-
Analysis: Identify the molecular ion peak (M⁺). Observe the characteristic isotopic pattern for one bromine (M⁺, M+2⁺ in ~1:1 ratio) and one chlorine (M⁺, M+2⁺ in ~3:1 ratio). Analyze the fragmentation pattern to further support the structure.
Expected Mass Spectrometry Data:
| Parameter | Expected Result | Rationale |
| Molecular Ion (M⁺) | m/z ≈ 204, 206, 208 | Corresponds to C₇H₆⁷⁹Br³⁵Cl, with isotopic contributions from ⁸¹Br and ³⁷Cl. |
| Key Fragments | m/z = 125 | Loss of Bromine radical ([M-Br]⁺) |
| m/z = 89 | Loss of Bromine and Chlorine ([M-Br-Cl]⁺) |
FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[10]
Experimental Protocol:
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard laboratory FT-IR spectrometer.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for C-H and C=C bonds in the aromatic ring and C-H bonds of the methyl group.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Methyl C-H Stretch |
| ~1600-1450 | Aromatic C=C Bending |
| < 800 | C-Cl and C-Br Stretch region |
Part II: Purity Assessment and Content Assignment
Regulatory guidance requires that reference standards be of the highest possible purity.[2] Purity is not determined by a single method but by a combination of techniques that account for organic impurities, water, and residual solvents.
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds, capable of separating the main component from structurally similar impurities.[15][16]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD). A DAD is crucial for assessing peak purity by comparing spectra across a single chromatographic peak.[17]
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of ~1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
-
Analysis: Calculate the purity by area percent normalization. Perform peak purity analysis on the main peak to check for co-eluting impurities. The purity is reported as 100% minus the sum of all impurity peak areas.
Hypothetical Purity Data:
| Peak | Retention Time (min) | Area (%) | Peak Purity Match Angle |
| Impurity 1 | 4.5 | 0.08 | N/A |
| Main Component | 12.1 | 99.85 | < 1.0 |
| Impurity 2 | 13.2 | 0.07 | N/A |
| Calculated Purity | 99.85% |
The final assigned purity, or content, of the reference standard is often determined using a mass balance approach, which accounts for all significant components.
Content (%) = 100% - % Organic Impurities - % Water - % Residual Solvents
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).
Part III: Stability Assessment
A reference standard is only useful if its purity is maintained over time. A stability study is essential to establish an appropriate retest date or shelf life.[1]
Experimental Protocol:
-
Method: Use the validated HPLC-UV method described in section 3.2.1, which should be demonstrated to be "stability-indicating" (i.e., capable of resolving the main peak from potential degradation products).
-
Storage Conditions: Store aliquots of the reference standard under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
Testing Schedule: Analyze the samples at predefined time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[1]
-
Analysis: At each time point, assess the purity of the standard. Any significant degradation or the appearance of new impurity peaks must be investigated.
Hypothetical Stability Data (Accelerated Conditions):
| Time Point (Months) | Purity by HPLC (%) | Appearance |
| 0 | 99.85 | White Solid |
| 1 | 99.83 | Conforms |
| 3 | 99.84 | Conforms |
| 6 | 99.81 | Conforms |
The data above shows no significant degradation under accelerated conditions, providing confidence in the material's stability.
Comparative Analysis with Alternative Standards
While this compound may be the target analyte, other closely related isomers (e.g., 2-bromo-5-chlorotoluene or 4-bromo-3-chlorotoluene) could be considered as alternative reference standards, particularly if they are potential impurities themselves. The choice of standard depends on several factors, including commercial availability, purity, and stability.
Caption: Logical comparison of reference standard candidates based on key attributes.
The primary advantage of using the specific, validated this compound standard is the direct traceability and minimization of analytical uncertainty. While an alternative isomer might be cheaper, its use would necessitate the determination of a relative response factor (RRF) in chromatographic methods, introducing an additional source of potential error. For assays requiring the highest accuracy, a specific, well-characterized standard of the target analyte is always the superior choice.
Conclusion and Certification
Based on a comprehensive evaluation using orthogonal analytical techniques, a batch of this compound can be validated and certified as a chemical reference standard. The combination of spectroscopic data provides unambiguous structural confirmation, while the chromatographic and mass balance analyses allow for an accurate assignment of purity. Stability studies confirm that the material is suitable for its intended use over a defined period.
The final step in this process is the generation of a formal Certificate of Analysis (CoA) . This document consolidates all validation data, including the assigned purity, storage conditions, and retest date, providing the end-user with a complete and defensible record of the standard's quality.[18] By following this rigorous, scientifically-grounded validation process, researchers can ensure the accuracy and reliability of their analytical results, underpinning the integrity of the entire drug development lifecycle.
References
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]
- 2-Bromo-5-chlorotoluene. PubChem. [Link]
- Reference-Standard Material Qualific
- This compound, min 98%, 100 grams. hd-scientific. [Link]
- Identifying Organic Molecules Using Spectroscopy: Practice Problems. Study.com. [Link]
- Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
- Organic Molecule Identification. Baylor College of Medicine. [Link]
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
- Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. PubMed. [Link]
- The ABC's of Reference Standard Management. Eurofins. [Link]
- Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- This compound|69190-56-3. MOLBASE. [Link]
Sources
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound | 69190-56-3 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.molbase.com [m.molbase.com]
- 8. who.int [who.int]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Molecule Identification | BCM [bcm.edu]
- 13. Identifying Organic Molecules Using Spectroscopy: Practice Problems | Study.com [study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. moravek.com [moravek.com]
- 16. rsc.org [rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-3-Chlorotoluene: A Comparative Benchmark for Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall feasibility of a synthetic route. Dihalogenated aromatic compounds, such as 2-bromo-3-chlorotoluene, are invaluable building blocks, offering orthogonal reactivity that enables sequential and site-selective functionalization. This guide provides an in-depth, objective comparison of this compound against other relevant aryl halides in the context of palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C, C-N, and C-O bond formation.
This document moves beyond a simple recitation of protocols. As senior application scientists, our goal is to illuminate the underlying principles that govern reactivity. We will explore the causality behind experimental choices, from ligand selection to base and solvent effects, providing you with the foundational knowledge to not only replicate these findings but also to innovate and troubleshoot your own synthetic challenges.
The Principles of Reactivity: Sterics and Electronics at Play
The utility of this compound hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The rate of this step, which is often rate-determining, is governed by the bond dissociation energy (BDE) of the C-X bond. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1][2][3] This is because the C-Br bond is weaker and more easily cleaved by the palladium catalyst than the C-Cl bond.[3]
This inherent reactivity difference allows for the chemoselective functionalization of the C-Br bond in this compound, leaving the C-Cl bond intact for subsequent transformations.[2][4] However, the substitution pattern of this compound introduces another critical factor: steric hindrance. The methyl group at the 2-position and the chlorine at the 3-position flank the bromine atom, creating a sterically congested environment. This bulk can impede the approach of the palladium catalyst, necessitating more robust and specialized catalytic systems to achieve efficient oxidative addition.[5]
Comparative Benchmarking in Key Cross-Coupling Reactions
We will now benchmark the performance of this compound against a selection of other aryl halides in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig Amination, and the Heck Reaction. The selected comparators are:
-
2-Bromo-6-chlorotoluene: An isomer with significantly greater steric hindrance around the C-Br bond.
-
4-Bromo-2-chlorotoluene: An isomer with less steric hindrance at the bromine-bearing carbon.
-
3-Bromo-2-chlorotoluene: An isomer with a different substitution pattern.
-
2-Iodo-3-chlorotoluene: An analogue with a more reactive C-I bond.
-
2,3-Dichlorotoluene: An analogue with two less reactive C-Cl bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for constructing biaryl structures, which are prevalent in pharmaceuticals.[6] For sterically hindered substrates like this compound, the choice of catalyst, and particularly the ligand, is paramount to overcoming the steric barrier and achieving high yields.[6]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-chlorotoluene
This guide provides comprehensive, actionable procedures for the safe disposal of 2-Bromo-3-chlorotoluene (CAS No: 69190-56-3), a halogenated aromatic compound used in chemical synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, explaining the causality behind each critical step to foster a culture of safety and scientific integrity.
Hazard Profile and Core Safety Principles
A thorough understanding of the chemical's hazard profile is the foundation of its safe management. This compound is not merely a chemical reagent; it is a substance with significant toxicological and environmental implications that dictate its entire lifecycle management, from handling to final disposal.
Physicochemical and Hazard Data
The following data summarizes the critical properties and classifications of this compound.
| Property | Value | Source |
| CAS Number | 69190-56-3 | [1][2][3] |
| Molecular Formula | C₇H₆BrCl | [1][3][4] |
| Molecular Weight | 205.48 g/mol | [1][4] |
| Appearance | Solid | [4] |
| GHS Hazard Class | Acute Toxicity 3 (Oral), Aquatic Acute 1, Aquatic Chronic 1 | [4] |
| Hazard Statements | H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects | [4] |
| Signal Word | Danger | [4] |
The Causality Behind the Hazards
-
High Acute Toxicity (Oral): The H301 classification indicates that a small amount of this substance can be lethal if ingested.[4] This necessitates stringent protocols to prevent any possibility of ingestion, including a strict prohibition on eating or drinking in the laboratory and thorough hand washing after handling.[5]
-
Severe Environmental Hazard: As a halogenated aromatic compound, this compound is persistent in the environment and highly toxic to aquatic organisms.[4] The carbon-halogen bonds are strong and not easily broken down by natural processes. Its release into waterways can cause long-term damage to ecosystems. This is the primary reason why under no circumstances should this chemical or its rinsate be disposed of down the drain .[5][6]
Immediate Actions & Spill Management
Preparedness is paramount. The following protocols outline immediate actions for safe handling and emergency response to a spill.
Required Personal Protective Equipment (PPE)
A risk assessment should precede any handling, but the following PPE is mandatory for all activities involving this compound, including disposal.
| PPE Category | Specification | Rationale & Source |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and solid particulates.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. Always inspect gloves before use.[6][8] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Prevents incidental contact with skin and clothing.[6][7] |
| Ventilation | Handle only in a certified chemical fume hood. | Minimizes inhalation exposure to dust or vapors.[5][6] |
Emergency Spill Protocol
A spill of this compound must be treated as a high-hazard emergency.[9]
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[6][10]
-
Don PPE: Before any cleanup, don the full PPE detailed in the table above.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains or waterways.[5][6]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[11]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[11][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9][12] All cleaning materials (sponges, paper towels) must be collected and placed into the hazardous waste container.
-
Dispose: The sealed container must be disposed of as halogenated hazardous waste, following the procedures in the next section.[11]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a regulated, multi-step process. The following workflow ensures safety and compliance from the point of waste generation to its final disposition.
Caption: Decision workflow for the disposal of this compound.
Protocol Steps:
-
Waste Characterization and Segregation:
-
Action: Immediately classify any waste containing this compound as Halogenated Organic Waste .[13]
-
Causality: This chemical contains both bromine and chlorine. Halogenated waste streams must be kept separate from non-halogenated streams.[14][15] Co-mingling increases disposal costs and complexity, as the entire volume must be treated as halogenated waste.[15] Furthermore, it must be stored separately from incompatible materials like strong oxidizing agents to prevent hazardous reactions.[16]
-
-
Container Selection and Labeling:
-
Action: Collect waste in a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[14] Before adding any waste, label the container clearly with the words "Hazardous Waste" and the full chemical name "this compound" .[11][15] List all other components and their approximate percentages.
-
Causality: Proper containment prevents leaks and vapor release.[16] Accurate, compliant labeling is a strict regulatory requirement (EPA/RCRA) and ensures safe handling and proper final disposal by the waste contractor. Using chemical formulas or abbreviations is not acceptable.[14]
-
-
On-Site Accumulation:
-
Action: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be cool, dry, and well-ventilated.[11][16] Keep the container closed at all times except when actively adding waste.[14]
-
Causality: Safe, localized storage minimizes the risk of spills and exposure. Keeping the container closed prevents the release of potentially harmful vapors.
-
-
Arranging for Professional Disposal:
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[5][6][8] Do not attempt to transport hazardous waste yourself.
-
Causality: this compound is a regulated hazardous waste.[5][17] Its final disposal requires specialized, high-temperature incineration facilities that can break down the halogenated molecules and scrub the resulting acidic gases (e.g., hydrogen bromide, hydrogen chloride) from the exhaust.[8][11][18] This is mandated by environmental law to prevent pollution.
-
-
Decontamination of Empty Containers:
-
Action: An "empty" container that held this chemical must still be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone, toluene).[11]
-
Crucial Step: Collect all rinsate and add it to your halogenated hazardous waste container. [11]
-
Action: After rinsing, deface the original label and, if possible, puncture the container to prevent reuse.[11] It may then be disposed of as regular solid waste, pending institutional policy.
-
Causality: Residual chemical in an "empty" container can still pose a significant hazard. Rinsing removes this residue, but the rinsate itself becomes hazardous waste. Defacing and puncturing prevents accidental reuse of the container for other purposes.
-
Regulatory Context
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, waste streams containing it often fall under the "F-listed" wastes (hazardous wastes from non-specific sources), such as F001 or F002, if mixed with spent halogenated solvents used in degreasing or other specific applications.[19] Regardless of the specific code, its hazardous characteristics mandate that it be managed from "cradle-to-grave" by licensed professionals.
By adhering to these scientifically grounded and procedurally sound protocols, you actively contribute to a safer laboratory environment and ensure the responsible stewardship of chemical agents.
References
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. (n.d.). Illinois Pollution Control Board.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Electronic Code of Federal Regulations (eCFR).
- HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University.
- 2-Bromotoluene | C7H7Br | CID 7236 - PubChem. (n.d.). National Center for Biotechnology Information.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Emergency and Spill Response Procedures. (n.d.). Auburn University.
- 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem. (n.d.). National Center for Biotechnology Information.
- This compound, min 98%, 100 grams. (n.d.). LabAlley.
- Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.). Austin Community College District.
- Disposal Guidance | I-WASTE DST | US EPA. (n.d.). U.S. Environmental Protection Agency.
- Other Disposal Guidance | I-WASTE DST | US EPA. (n.d.). U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. (n.d.). University of Maryland.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 69190-56-3 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. fishersci.com [fishersci.com]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 19. wku.edu [wku.edu]
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 2-Bromo-3-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical and chemical synthesis, the proficient and safe handling of specialized reagents is paramount. 2-Bromo-3-chlorotoluene, a key intermediate, demands a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and the specific chemical properties of this compound.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any handling of this compound, a thorough risk assessment is crucial. This compound is classified with several hazards that dictate the necessary protective measures. Understanding these classifications is the first step in a proactive safety culture.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation, which can manifest as redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[1]
These classifications are not merely abstract warnings; they are directives that inform the specific selection of each piece of personal protective equipment. The causality is direct: the risk of skin irritation necessitates robust hand and body protection, the danger to eyes mandates specific eyewear, and the potential for respiratory irritation requires stringent ventilation controls and, in some cases, respiratory protection.
The Hierarchy of Controls: A Multi-layered Approach to Safety
Personal protective equipment is the final and crucial line of defense. However, it should always be used in conjunction with a broader safety strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction.
Caption: A visual representation of the hierarchy of safety controls.
For this compound, this means that before relying solely on PPE, engineering controls like certified chemical fume hoods must be the primary method to minimize inhalation exposure.[2] Administrative controls, including Standard Operating Procedures (SOPs) and comprehensive training on the specific hazards of this chemical, are also essential.
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE for handling this compound, with detailed explanations for each selection.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles or Safety Glasses with Side Shields. A face shield may be necessary for larger quantities or splash-prone procedures. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors, directly addressing the "serious eye irritation" hazard.[1] All eyewear must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile Rubber). | To prevent skin contact and subsequent irritation, gloves are mandatory.[2] Nitrile gloves generally offer good resistance to a range of chemicals, but it is best practice to consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Body | Laboratory Coat or Chemical-Resistant Apron. | A lab coat protects personal clothing and underlying skin from accidental splashes and spills.[2][3] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Due to the risk of respiratory irritation, handling this compound should always occur within a properly functioning chemical fume hood.[1][2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required. |
Procedural, Step-by-Step Guidance
Adherence to a strict protocol for donning, doffing, and handling is critical to prevent cross-contamination and exposure.
4.1. Donning PPE: A Deliberate Sequence
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any defects.
-
Eye/Face Protection: Put on your chemical splash goggles or safety glasses. If required, place a face shield over your primary eye protection.
4.2. Safe Handling Within a Fume Hood
-
Verify Fume Hood Function: Before starting work, ensure the fume hood is operational and the sash is at the appropriate height.
-
Containment: Keep all containers of this compound well within the fume hood, at least six inches from the sash.
-
Dispensing: When transferring the chemical, do so slowly and carefully to minimize the generation of aerosols or splashes.
-
Closure: Always keep containers tightly closed when not in use.[1]
4.3. Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove eye and face protection.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1]
Caption: A workflow diagram illustrating the correct sequence for putting on and taking off PPE.
Emergency Procedures and Disposal
5.1. Spills and Exposures
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
5.2. Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[2]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
